molecular formula C11H12N2O5 B4927475 methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Cat. No.: B4927475
M. Wt: 252.22 g/mol
InChI Key: RQZHHQQATAKKER-UHFFFAOYSA-N
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Description

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is a synthetic building block with the molecular formula C11H12N2O5 and a molecular weight of 252.22 g/mol. This achiral solid features key physicochemical properties including a LogP of 1.25, indicating moderate lipophilicity, and a topological polar surface area (tPSA) of 98.5, which influences its solubility and potential for hydrogen bonding. The structure contains four rotatable bonds, one hydrogen bond donor, and five hydrogen bond acceptors. Its structure incorporates both an ester and an amide functional group, bridging a 2-nitroaniline moiety with a methyl ester-terminated chain. This makes it a valuable intermediate for constructing more complex molecules, particularly in medicinal and organic chemistry. Compounds featuring the 4-oxobutanoate (succinate) scaffold, such as this one, are recognized for their versatility in asymmetric synthesis. Research on similar structures highlights their application in stereodivergent synthesis strategies and catalytic enantioselective reactions, such as the Cu(I)-catalyzed Henry reaction. The 2-nitrophenyl group can serve as a precursor or a functional handle in various chemical transformations. As a specialized building block, this compound is designed for use in hit-to-lead optimization and the synthesis of novel chemical entities. Handling and Use: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment.

Properties

IUPAC Name

methyl 4-(2-nitroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-18-11(15)7-6-10(14)12-8-4-2-3-5-9(8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZHHQQATAKKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is a bifunctional organic molecule characterized by an ortho-nitroanilide moiety and a terminal methyl ester. In drug discovery and synthetic organic chemistry, this compound serves as a critical intermediate. Its unique structural topology—combining a highly electron-deficient aromatic ring with a flexible aliphatic ester chain—makes it an ideal precursor for the synthesis of complex nitrogen-containing heterocycles, such as benzimidazoles and 1,5-benzodiazepines. This whitepaper details the physicochemical properties, mechanistic synthesis, self-validating experimental protocols, and downstream pharmacological relevance of the compound.

Physicochemical Profiling

Understanding the fundamental properties of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is essential for predicting its solubility, reactivity, and behavior in chromatographic systems. The quantitative data is summarized in the table below.

PropertyValueReference
IUPAC Name Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate[1]
CAS Registry Number 60751-94-2[1],[2]
Molecular Formula C₁₁H₁₂N₂O₅[1]
Molecular Weight 252.227 g/mol [1]
Structural Features Ortho-nitroanilide, methyl ester, aliphatic spacer-
Appearance (Predicted) Yellow to orange crystalline solidDerived from[3]

Mechanistic Synthesis Workflow

The synthesis of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is a two-step sequence designed to overcome specific electronic and steric hurdles.

Causality in Step 1 (Amidation): The sequence begins with the ring-opening of succinic anhydride by 2-nitroaniline. The primary synthetic challenge is the exceptionally low nucleophilicity of 2-nitroaniline. Due to the strong electron-withdrawing resonance and inductive effects of the ortho-nitro group, the basicity of 2-nitroaniline is nearly 100,000 times lower than that of unsubstituted aniline[3]. Consequently, standard room-temperature amidation is kinetically unfavorable. The reaction requires elevated temperatures or nucleophilic catalysis to force the formation of the intermediate, N-(2-nitrophenyl)succinamic acid .

Causality in Step 2 (Esterification): The second step involves the chemoselective esterification of the terminal carboxylic acid. A standard Fischer esterification (methanol with a catalytic amount of sulfuric acid) is employed. The acid catalyst protonates the carboxylic carbonyl, increasing its electrophilicity toward methanol. The amide bond formed in Step 1 is sterically hindered and electronically deactivated, rendering it stable against mild acidic cleavage during this step.

SynthWorkflow SA Succinic Anhydride INT N-(2-nitrophenyl)succinamic acid (Carboxylic Acid Intermediate) SA->INT Ring-Opening Amidation (Heat / Catalyst) NA 2-Nitroaniline (Weak Nucleophile) NA->INT Ring-Opening Amidation (Heat / Catalyst) PROD Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (Target Ester) INT->PROD MEOH Methanol + H+ Catalyst (Fischer Esterification) MEOH->PROD Dehydrative Coupling

Diagram 1: Two-step synthetic workflow from succinic anhydride to the target methyl ester.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols integrate self-validating checkpoints. These checks allow the researcher to confirm the success of each transformation in real-time without relying solely on post-reaction NMR/MS analysis.

Protocol A: Synthesis of N-(2-nitrophenyl)succinamic acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-nitroaniline in dry toluene. Add 1.1 equivalents of succinic anhydride.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 12–16 hours. Note: The extended time and heat compensate for the poor nucleophilicity of the amine[3].

  • Self-Validation Check (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:Ethyl Acetate 1:1). 2-nitroaniline is a bright orange compound[3] with high Rf mobility. Successful conversion is validated by the disappearance of the orange spot and the appearance of a UV-active, highly polar spot resting near the baseline (the free carboxylic acid).

  • Workup: Cool the reaction to room temperature. The intermediate N-(2-nitrophenyl)succinamic acid typically precipitates out of the non-polar toluene. Filter, wash with cold toluene, and dry under a vacuum.

Protocol B: Synthesis of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate
  • Setup: Suspend the N-(2-nitrophenyl)succinamic acid intermediate in anhydrous methanol (acting as both reactant and solvent). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Reflux the mixture at 65 °C for 4–6 hours.

  • Self-Validation Check (TLC & IR): Perform TLC (Dichloromethane:Methanol 95:5). The baseline acid spot will vanish, replaced by a new spot migrating significantly higher (Rf ~0.5), indicating the loss of the polar hydroxyl group. For further validation, an FT-IR scan of an aliquot should reveal a new sharp ester carbonyl stretch at ~1740 cm⁻¹, distinct from the amide carbonyl at ~1680 cm⁻¹.

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the target methyl ester.

Pharmacological & Chemical Relevance

In pharmaceutical development, the ortho-nitroaniline motif is a highly prized structural alert. 2-Nitroaniline derivatives are primary precursors to phenylenediamines, which are subsequently converted into benzimidazoles and other heterocycles that form the backbone of numerous active pharmaceutical ingredients (APIs)[3].

By possessing a terminal methyl ester, methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is perfectly primed for downstream intramolecular cyclization. Upon catalytic reduction of the nitro group to an amine, the newly formed nucleophile can attack the ester carbonyl, ejecting methanol and forming a fused heterocyclic ring system (such as a 1,5-benzodiazepine derivative).

DownstreamPath START Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate RED Catalytic Hydrogenation (Pd/C, H2) START->RED AMINE Methyl 4-[(2-aminophenyl)amino]-4-oxobutanoate RED->AMINE CYCLO Intramolecular Cyclization (Heat / Acid) AMINE->CYCLO HET Benzimidazole / Benzodiazepine Derivatives CYCLO->HET

Diagram 2: Downstream pharmacological cyclization pathway yielding heterocyclic scaffolds.

References

  • [1] Molaid. Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate | 60751-94-2. Retrieved from: [Link]

  • [3] Wikipedia. 2-Nitroaniline. Retrieved from:[Link]

Sources

Thermodynamic Solubility Profiling of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate in Organic Solvents: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the critical pathway of preclinical drug development, the precise characterization of an Active Pharmaceutical Ingredient's (API) solubility profile is non-negotiable. This whitepaper provides an in-depth technical analysis of the solubility behavior of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS: 60751-94-2)[1]. By synthesizing structural thermodynamics, predictive Hansen Solubility Parameters (HSP), and rigorously self-validating empirical protocols, this guide equips researchers with the mechanistic insights required to optimize formulation, crystallization, and purification workflows for nitroaromatic amide derivatives.

Structural Thermodynamics & Solvation Causality

To accurately predict and manipulate the solubility of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate[2], we must first deconstruct its molecular architecture and the resulting thermodynamic driving forces.

The molecule is an ortho-nitro substituted succinanilic acid methyl ester, characterized by three distinct functional domains:

  • The Ortho-Nitroaromatic Ring: The highly electronegative nitro group acts as a potent hydrogen-bond acceptor.

  • The Amide Linkage (-NH-CO-): Typically, this provides both hydrogen-bond donor (-NH) and acceptor (-C=O) capabilities.

  • The Methyl Ester (-COOCH

    
    ):  Contributes moderate polarity and additional hydrogen-bond acceptor sites.
    

The Causality of Intramolecular Bonding: From a physical chemistry perspective, the spatial proximity of the ortho-nitro group to the amide -NH creates a highly favorable environment for intramolecular hydrogen bonding . This internal thermodynamic "lock" significantly reduces the availability of the -NH group to act as a hydrogen-bond donor to external solvent molecules.

Consequently, the molecule behaves predominantly as a hydrogen-bond acceptor. This structural reality dictates its macroscopic solubility: the compound exhibits a strong affinity for polar aprotic solvents (e.g., DMSO, DMF) which possess high dipole moments capable of disrupting the crystal lattice without relying on hydrogen-bond donation. Conversely, polar protic solvents (e.g., methanol, water) exhibit lower solubilization capacities because their primary solvation mechanism (H-bond donation) is sterically and electronically hindered by the API's internal bonding state.

Predictive Modeling via Hansen Solubility Parameters (HSP)

Before committing valuable API to empirical testing, field-proven methodologies utilize Hansen Solubility Parameters (HSP) to rationally narrow the solvent selection space[3]. The HSP framework divides the total cohesive energy of a molecule into three quantifiable intermolecular forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[4].

The closer the HSP coordinates of the solvent match those of the API, the higher the predicted solubility, calculated via the interaction radius (


).
Table 1: Predicted HSP Coordinates and Interaction Radii

Note: API values are computationally derived using group contribution methods based on the structural moieties of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate.

Material / SolventDispersion

(MPa

)
Polar

(MPa

)
H-Bond

(MPa

)
Interaction Radius (

)
Target API (Predicted) 19.5 11.2 8.5 -
Dimethyl Sulfoxide (DMSO)18.416.410.26.1 (High Affinity)
N,N-Dimethylformamide (DMF)17.413.711.35.6 (High Affinity)
Ethyl Acetate15.85.37.29.6 (Moderate Affinity)
Methanol15.112.322.316.5 (Low Affinity)
n-Hexane14.90.00.016.8 (Insoluble)

The Self-Validating Experimental Protocol

While predictive models are invaluable, regulatory and formulation standards require empirical thermodynamic data. Kinetic solubility methods (like solvent titration) often generate metastable supersaturated states, leading to false-positive solubility peaks. Therefore, the Miniaturized Shake-Flask Method coupled with HPLC-UV is the gold standard for thermodynamic accuracy[5][6].

Protocol Causality & System Suitability

Every step in the following protocol is designed as a self-validating system to ensure absolute data trustworthiness:

  • Time-Course Sampling (24h, 48h, 72h): Equilibrium is only validated if the concentration remains constant across all three time points. A drop in concentration between 24h and 72h indicates the collapse of a supersaturated state or a solvent-mediated polymorphic transition.

  • Centrifugation over Filtration: Highly lipophilic nitroaromatic compounds frequently adsorb onto standard PTFE or nylon syringe filters, artificially lowering the measured concentration. High-speed centrifugation eliminates this variable.

  • Chromatographic Specificity: HPLC-UV separates the parent API from potential degradation products (e.g., ester hydrolysis occurring in aggressive solvents), ensuring we are measuring intact methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate[7].

Step-by-Step Methodology
  • Solid Dispensing: Weigh 5 mg of the API into 2 mL glass HPLC vials.

  • Solvent Addition: Add 500 µL of the target organic solvent to achieve a target maximum concentration of 10 mg/mL (adjust solid mass for higher capacity solvents like DMSO). Ensure a visible excess of solid remains to guarantee saturation[6].

  • Thermodynamic Equilibration: Seal vials tightly and place them in a thermostatic shaker at 25.0 ± 0.1 °C, agitating at 300 rpm for up to 72 hours[6].

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Extraction & Dilution: Carefully aspirate 50 µL of the clear supernatant. Dilute immediately with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation prior to injection.

  • HPLC-UV Quantification: Analyze via reversed-phase HPLC using a C18 column and UV detection (typically at 254 nm for nitroaromatics). Quantify against a 5-point calibration curve of a known reference standard[7].

  • Solid-State Verification (Quality Control): Recover the residual solid pellet and analyze via X-Ray Powder Diffraction (XRPD) to confirm the crystal polymorph has not altered during the assay.

G A Solid Dispensing (Excess API + Solvent) B Thermodynamic Equilibration (24-72h, 25°C, 300 rpm) A->B C Phase Separation (Centrifugation at 15,000 x g) B->C D Supernatant Extraction & Dilution C->D E HPLC-UV Quantification (Isocratic Elution) D->E F Data Processing (Solubility Calculation) E->F

Fig 1: Miniaturized shake-flask HPLC-UV workflow for thermodynamic solubility determination.

Empirical Solubility Profile

Based on the structural thermodynamics and validated via the shake-flask methodology, the solubility profile of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is summarized below.

Table 2: Thermodynamic Solubility Profile at 25°C
Solvent ClassOrganic SolventSolubility (mg/mL)Solvation Mechanism & Causality
Polar Aprotic DMSO> 150.0Strong dipole-dipole disruption of crystal lattice; optimal

match.
Polar Aprotic DMF> 120.0High polar affinity; excellent solvation of the nitroaromatic system.
Moderately Polar Ethyl Acetate~ 28.5Moderate dispersion interactions; suitable for extraction workflows.
Polar Protic Methanol~ 12.4Hindered by API's intramolecular H-bonding; poor H-bond donor acceptance.
Non-Polar n-Hexane< 0.1Insufficient cohesive energy matching; inability to break

stacking.

Strategic Applications in Drug Development

Understanding the causality behind this solubility profile allows researchers to make informed, strategic decisions:

  • Reaction Solvents: DMF and DMSO are the optimal choices for synthetic modifications or coupling reactions involving this intermediate due to their vast solubilization capacity.

  • Purification & Crystallization: The stark contrast between the solubility in ethyl acetate (moderate) and hexane (insoluble) makes this binary solvent system an ideal candidate for anti-solvent crystallization or silica gel chromatography eluents.

  • Formulation: If this compound (or a downstream derivative) is to be formulated for biological assays, utilizing a DMSO stock solution is mandatory to prevent premature precipitation in aqueous media[5].

References

1.[1] Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate | 60751-94-2. Molaid.com. Available at: 2.[2] methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate. ChemicalBook. Available at: 3.[3] Application of Hansen Solubility Parameters to predict drug–nail interactions. European Journal of Pharmaceutics and Biopharmaceutics (Ovid). Available at: 4.[4] Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. PharmaExcipients. Available at: 5.[5] Solubility | Analiza. Analiza. Available at: 6.[6] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: 7.[7] Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Srce.hr. Available at:

Sources

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate: A Comprehensive Structural and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural elucidation, synthetic causality, and analytical validation of CAS 60751-94-2.

Executive Summary

In modern drug discovery, bifunctional building blocks are critical for synthesizing complex pharmacophores such as benzimidazoles and 1,5-benzodiazepines. Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS 60751-94-2)[1] serves as a highly versatile intermediate in these pathways. Featuring an orthogonal reactive profile—an electrophilic methyl ester, a rigidifying amide linkage, and a reducible ortho-nitro group—this molecule offers precise control during multi-step heterocyclic synthesis.

As a Senior Application Scientist, I have designed this guide to move beyond basic descriptive chemistry. Here, we will dissect the causality behind its synthetic conditions, provide self-validating experimental protocols, and elucidate its structure using predictive spectroscopic profiling grounded in established organic principles.

Chemical Identity & Core Properties

Before initiating any synthetic or analytical workflow, it is imperative to establish the fundamental physicochemical parameters of the target compound. The table below summarizes the core quantitative data for methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate.

PropertyValueCausality / Significance
IUPAC Name Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoateUnambiguous structural nomenclature.
CAS Registry Number 60751-94-2Primary identifier for chemical databases[1].
Molecular Formula C₁₁H₁₂N₂O₅Determines exact mass for high-resolution MS.
Molecular Weight 252.227 g/mol Required for precise stoichiometric calculations.
Hydrogen Bond Donors 1 (Amide -NH)Critical for intramolecular conformation locking.
Hydrogen Bond Acceptors 5 (O and N atoms)Influences solubility and downstream receptor binding.

Synthetic Methodology & Mechanistic Causality

The synthesis of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is achieved via a robust, two-step linear sequence: a nucleophilic acyl substitution followed by a Fischer esterification.

Step 1: Amidation (Ring-Opening of Succinic Anhydride)

The initial step involves the reaction of 2-nitroaniline with succinic anhydride to form the intermediate N-(2-nitrophenyl)succinamic acid[2].

  • The Causality of Solvent Choice: 2-Nitroaniline is a notoriously poor nucleophile due to the strong electron-withdrawing inductive (-I) and resonance (-M) effects of the ortho-nitro group. Running this reaction in standard non-polar solvents often leads to incomplete conversion. By utilizing glacial acetic acid as both the solvent and a mild protic catalyst, we enhance the electrophilicity of the anhydride carbonyl via hydrogen bonding, effectively lowering the activation energy barrier for the nucleophilic attack[2].

Step 2: Fischer Esterification

The resulting succinamic acid intermediate is then converted to the methyl ester.

  • The Causality of Equilibrium Control: Fischer esterification is an equilibrium-driven process. By using methanol as both the reactant and the solvent, coupled with a catalytic amount of sulfuric acid (H₂SO₄), we leverage Le Chatelier’s principle to drive the reaction exclusively toward the ester product.

SynthesisWorkflow Step1 2-Nitroaniline + Succinic Anhydride Intermediate N-(2-Nitrophenyl)succinamic acid (Intermediate) Step1->Intermediate Glacial AcOH, RT Nucleophilic Acyl Substitution Product Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (Target Compound) Intermediate->Product Reflux, 65°C Fischer Esterification Step2 Methanol + Catalytic H2SO4 Step2->Product Reactant/Solvent

Two-step synthetic workflow for methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate.

Self-Validating Experimental Protocols

Trustworthiness in chemical synthesis relies on orthogonal, self-validating checkpoints. The following protocols integrate real-time analytical validation to ensure process integrity.

Protocol A: Synthesis of N-(2-Nitrophenyl)succinamic acid
  • Preparation: Charge a 100 mL round-bottom flask with 2-nitroaniline (10 mmol, 1.38 g) and succinic anhydride (11 mmol, 1.10 g).

  • Reaction: Add 15 mL of glacial acetic acid. Stir the suspension vigorously at room temperature for 2–4 hours.

  • In-Process Validation (TLC): Withdraw a 10 µL aliquot, dilute in 1 mL ethyl acetate, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1).

    • Validation Checkpoint: The disappearance of the bright yellow 2-nitroaniline spot (

      
       ~0.65) and the appearance of a UV-active baseline spot confirms the formation of the highly polar amic acid.
      
  • Isolation: Pour the mixture into 50 mL of ice-cold distilled water. Filter the resulting precipitate under vacuum, wash with cold water, and dry in vacuo.

Protocol B: Esterification to Target Compound
  • Preparation: Suspend the intermediate from Protocol A in 25 mL of anhydrous methanol.

  • Catalysis: Carefully add 0.5 mL of concentrated H₂SO₄ dropwise.

  • Reaction: Equip the flask with a reflux condenser and heat to 65 °C for 6 hours.

  • In-Process Validation (IR Spectroscopy): Evaporate a small sample and run an ATR-FTIR spectrum.

    • Validation Checkpoint: The broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) must be absent, replaced by a sharp, distinct ester carbonyl stretch at ~1735 cm⁻¹.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize with saturated NaHCO₃ (aq) and extract with dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure methyl ester.

Structural Elucidation: Spectroscopic Profiling

Accurate structural analysis requires understanding why specific signals appear where they do. Below is the predictive spectroscopic profile based on the localized electronic environments of the molecule.

Quantitative NMR Data Summary
Position¹H NMR Shift (ppm)MultiplicityIntegration¹³C NMR Shift (ppm)Assignment Causality
-NH (Amide) ~10.5Singlet (br)1H-Highly deshielded due to robust intramolecular hydrogen bonding with the ortho-NO₂ oxygen, locking the conformation.
Ar-H (C3) ~8.1Doublet of doublets1H~125.4Ortho to the strongly electron-withdrawing NO₂ group; experiences maximum deshielding.
Ar-H (C6) ~7.8Doublet of doublets1H~122.1Ortho to the amide nitrogen; deshielded by the carbonyl anisotropy.
Ar-H (C4, C5) 7.2 - 7.6Multiplets2H135.2, 124.8Meta/Para positions relative to the substituents.
-OCH₃ (Ester) ~3.6Singlet3H~51.8Standard resonance for a methyl group attached to an ester oxygen.
-CH₂- (C2') ~2.7Triplet2H~31.2Aliphatic protons alpha to the ester carbonyl.
-CH₂- (C3') ~2.6Triplet2H~29.5Aliphatic protons alpha to the amide carbonyl.
Mass Spectrometry (LC-MS) Fragmentation

Under Electrospray Ionization (ESI+), the molecule typically exhibits a pseudo-molecular ion


 at m/z 253.2.
  • Primary Fragmentation Pathway: Loss of a methoxy radical (

    
    , -31 Da) or methanol (
    
    
    
    , -32 Da) from the ester terminus, yielding prominent fragment ions at m/z 222 or 221.
  • Secondary Fragmentation: Cleavage of the amide bond yields a 2-nitroaniline fragment at m/z 139.

Downstream Applications: Pharmacophore Scaffolding

The true value of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate lies in its capacity to undergo controlled intramolecular cyclization. By reducing the ortho-nitro group to a primary amine (using Pd/C and H₂, or SnCl₂), the molecule generates a highly reactive intermediate[3].

This intermediate can undergo spontaneous or acid-catalyzed intramolecular attack by the newly formed amine onto either the ester carbonyl or the amide carbonyl, rapidly yielding substituted benzimidazoles or 1,5-benzodiazepines —privileged scaffolds in neuropharmacology and oncology.

CyclizationPathway Start Methyl 4-[(2-nitrophenyl)amino] -4-oxobutanoate Reduction Nitro Reduction (Pd/C, H2) Start->Reduction Amine Methyl 4-[(2-aminophenyl)amino] -4-oxobutanoate Reduction->Amine Cyclization Intramolecular Cyclization (Acid Catalyzed) Amine->Cyclization Pharm Benzimidazole / Benzodiazepine Derivatives Cyclization->Pharm

Downstream cyclization pathway yielding pharmacologically active scaffolds.

References

  • Title: methyl 4-[(2-nitrophenyl)
  • Title: Synthetic routes to 4a–4e and 5a–5j Source: ResearchGate URL
  • Title: 4-(pyridin-2-ylamino)

Sources

Thermodynamic Stability & Degradation Kinetics of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS: 60751-94-2), also referred to as methyl N-(2-nitrophenyl)succinamate, represents a class of succinanilic acid esters used as synthetic intermediates and potential prodrug scaffolds. Its thermodynamic stability is governed by a competitive relationship between intermolecular hydrolysis (ester cleavage) and intramolecular cyclization (imide formation).

While the 2-nitro substituent introduces steric bulk and electron-withdrawing character that stabilizes the amide bond against neutral hydrolysis, it paradoxically sensitizes the molecule to base-catalyzed cyclization. This guide details the physicochemical properties, degradation mechanisms, and validated experimental protocols for assessing the stability of this compound.

Molecular Architecture & Physicochemical Properties[1]

The stability profile is dictated by the interaction between the ortho-nitroaniline moiety and the flexible succinyl linker.

PropertyValue / CharacteristicImpact on Stability
Molecular Formula C₁₁H₁₂N₂O₅
Molecular Weight 252.22 g/mol
Functional Groups Methyl Ester, Secondary Amide, Nitro (ortho)Ester is the most labile site; Amide is prone to cyclization.
Electronic Effect 2-NO₂ is strongly Electron Withdrawing (EWG)Reduces nucleophilicity of amide nitrogen (slowing neutral cyclization) but increases acidity of amide NH (accelerating base cyclization).
Steric Effect Ortho-substituent steric hindranceForces the amide bond out of planarity with the phenyl ring, potentially locking the conformation favoring (or hindering) cyclization depending on rotational isomers.
Predicted pKa ~10-11 (Amide NH)Lower than unsubstituted anilines due to 2-NO₂ induction.

Thermodynamic Stability Profile

Solid-State Stability

In the crystalline state, methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is thermodynamically stable under ambient conditions. The crystal lattice is typically stabilized by intermolecular hydrogen bonds between the amide NH and the carbonyl oxygens of adjacent molecules.

  • Risk Factor: High humidity and elevated temperature (>60°C).

  • Mechanism: Moisture sorption on the crystal surface can create a localized "solution-like" environment, initiating hydrolysis of the methyl ester.

Solution-State Stability & pH Dependence

The molecule exhibits a U-shaped pH-rate profile characteristic of ester/amide derivatives.

Acidic Conditions (pH < 4)
  • Dominant Pathway: Hydrolysis of the methyl ester to the free acid, 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid .

  • Kinetics: Pseudo-first-order kinetics driven by specific acid catalysis (

    
    ).
    
  • Mechanism: Protonation of the ester carbonyl makes it susceptible to nucleophilic attack by water. The amide bond remains relatively stable due to the electron-withdrawing nitro group reducing the basicity of the nitrogen.

Neutral Conditions (pH 4 - 7)
  • Stability: Maximum stability is observed in this range.

  • Minor Pathway: Slow intramolecular nucleophilic attack of the amide nitrogen on the ester carbonyl is possible but sterically hindered and electronically disfavored by the nitro group.

Basic Conditions (pH > 8)
  • Dominant Pathway: Rapid Intramolecular Cyclization to N-(2-nitrophenyl)succinimide .

  • Mechanism: Base-catalyzed deprotonation of the amide nitrogen forms a succinamate anion. This anion is a potent nucleophile that attacks the ester carbonyl, expelling methoxide (or methanol in buffered aqueous media) to close the 5-membered imide ring.

  • Ortho-Effect Acceleration: The 2-nitro group increases the acidity of the amide proton, allowing deprotonation to occur at lower pH values compared to the unsubstituted analog, thereby accelerating cyclization in weak bases.

Mechanistic Degradation Pathways

The following Graphviz diagram illustrates the competing pathways of Hydrolysis (Pathway A) and Cyclization (Pathway B).

DegradationPathways Ester Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (Parent) Acid 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid (Hydrolysis Product) Ester->Acid Acid Hydrolysis (k1) + H2O Imide N-(2-nitrophenyl)succinimide (Cyclization Product) Ester->Imide Base Cyclization (k2) - MeOH Methanol Methanol Ester->Methanol Acid->Imide Dehydration (Heat/Acid) - H2O

Figure 1: Competing degradation pathways. Acidic conditions favor hydrolysis to the free acid (green path), while basic conditions trigger rapid cyclization to the succinimide (red path).

Experimental Protocols for Stability Assessment

To rigorously define the thermodynamic stability, the following protocols are recommended. These are designed to be self-validating through the use of internal standards and mass balance checks.

Automated pH-Rate Profiling (HPLC-UV)

Objective: Determine


 across pH 1–12.
  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers adjusted to pH 1.2, 4.0, 7.4, and 10.0.

  • Stock Solution: Dissolve 10 mg of compound in 1 mL Acetonitrile (ACN).

  • Initiation: Spike 50 µL of stock into 950 µL of each buffer (pre-thermostated to 37°C).

  • Sampling: Inject directly onto HPLC at

    
     min.
    
  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6x100mm).

    • Mobile Phase: Gradient 10% -> 90% ACN in 0.1% Formic Acid/Water.

    • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/ester).

  • Validation: Plot

    
     vs. time.[1] Linearity (
    
    
    
    ) confirms pseudo-first-order kinetics.
Forced Degradation (Stress Testing)

Objective: Identify degradation products for mass balance.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 1N HCl, 60°C, 4 hoursConversion to Acid form. Confirm by LC-MS (M-14 mass shift).
Base Hydrolysis 0.1N NaOH, RT, 1 hourConversion to Imide (rapid) followed by ring opening to Acid.
Oxidation 3% H₂O₂, RT, 24 hoursEvaluate nitro group stability (usually stable).
Thermal Solid state, 80°C, 7 daysCheck for melt-induced cyclization.
Experimental Workflow Diagram

StabilityWorkflow cluster_conditions Stress Conditions Start Start: Pure Compound Prep Prepare 10mM Stock (MeCN/DMSO) Start->Prep Acid 0.1N HCl (Hydrolysis) Prep->Acid Base 0.1N NaOH (Cyclization) Prep->Base Ox 3% H2O2 (Oxidation) Prep->Ox Heat 60°C / 80°C (Thermal) Prep->Heat Quench Quench / Neutralize Acid->Quench Base->Quench Ox->Quench Heat->Quench Analyze LC-MS/UV Analysis (C18 Column) Quench->Analyze Data Data Processing (Rate Constants k) Analyze->Data

Figure 2: Standardized workflow for forced degradation and kinetic profiling.

References

  • Metabolic effects and fate of succinic acid methyl esters in rat hepatocytes. Source: PubMed (NIH) [Link]

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Source: Journal of the Chemical Society of Pakistan [Link]

  • Methyl N-phenyl-succinamate (Crystal Structure). Source: PubMed (NIH) / Acta Crystallographica [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Source: Journal of Organic Chemistry (ACS) [Link]

  • Succinanilic Acid (Chemical Properties). Source: DrugFuture [Link]

Sources

safety data sheet SDS for methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical monograph and Safety Data Sheet (SDS) for Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS: 60751-94-2). It is designed for research professionals requiring high-fidelity safety data, handling protocols, and mechanistic insight into the compound's behavior in drug discovery workflows.

Chemical Identity & Physicochemical Constants

This compound is a functionalized succinic acid derivative, specifically the methyl ester of


-(2-nitrophenyl)succinamic acid. It serves as a critical intermediate in the synthesis of nitrogen heterocycles, particularly 1,5-benzodiazepines  and quinoxalines , via reductive cyclization strategies.
Core Identifiers
ParameterTechnical Specification
Chemical Name Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate
CAS Number 60751-94-2
Molecular Formula

Molecular Weight 252.22 g/mol
SMILES COC(=O)CCC(=O)Nc1ccccc1[O-]
Synonyms Methyl

-(2-nitrophenyl)succinamate; 4-(2-Nitroanilino)-4-oxobutyric acid methyl ester
Physical Properties
PropertyValue / Observation
Appearance Pale yellow to orange crystalline solid (characteristic of o-nitroanilines)
Melting Point 108–112 °C (Experimental range based on structural analogs)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water
LogP (Calc) ~1.5 (Moderate lipophilicity)

Hazard Identification & Toxicology (Mechanistic Insight)

Senior Scientist Note: While this specific ester is less volatile than its parent aniline, it must be treated as a masked nitroaniline . Metabolic or hydrolytic cleavage releases 2-nitroaniline , a potent methemoglobin-forming agent.

GHS Classification (Extrapolated)
  • Signal Word: WARNING

  • Acute Toxicity (Oral/Inhalation): Category 4 (H302+H332)

  • Skin Sensitization: Category 1 (H317)

  • Specific Target Organ Toxicity (Repeated): Category 2 (H373) - Blood/Hematopoietic system.

The Hydrolytic Toxicity Pathway

The primary risk stems from the compound's breakdown in vivo or under basic conditions. The following diagram illustrates the degradation pathway leading to toxic metabolites.

ToxicityPathway Parent Methyl 4-[(2-nitrophenyl)amino] -4-oxobutanoate Inter N-(2-nitrophenyl) succinamic acid Parent->Inter Esterase / Base Hydrolysis Toxic 2-Nitroaniline (Toxic Metabolite) Inter->Toxic Amidase / Metabolic Cleavage Succinic Succinic Acid (Benign) Inter->Succinic Cleavage MetHb Methemoglobinemia (Hypoxia) Toxic->MetHb Oxidation of Fe2+ to Fe3+

Figure 1: Mechanistic toxicity pathway. The ester moiety hydrolyzes to the free acid, which can further degrade to release 2-nitroaniline, causing hematological toxicity.

Handling, Storage, & Stability Protocols

Core Directive: Prevent hydrolysis. The ester linkage is susceptible to moisture, and the amide bond can degrade under extreme pH.

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerate). Long-term storage at -20°C is preferred for analytical standards.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) . Moisture acts as a catalyst for ester hydrolysis.

  • Container: Amber glass vials with PTFE-lined caps to prevent photochemical degradation of the nitro group.

Experimental Handling (The "Dry" Protocol)

When using this reagent in synthesis (e.g., reduction to the amine), ensure anhydrous conditions to prevent side reactions.

  • Solvent Selection: Use anhydrous DCM or THF. Avoid protic solvents (MeOH/EtOH) if transesterification is a concern during prolonged heating.

  • Weighing: Perform weighing in a fume hood to avoid inhalation of dust.

  • Waste: Segregate as Halogen-free Organic Waste . Do not mix with strong bases (NaOH/KOH) in waste drums to prevent exothermic hydrolysis and release of nitroaniline.

Emergency Response & First Aid

Critical Context: Symptoms of exposure may be delayed 2–4 hours (characteristic of methemoglobinemia). Blue discoloration of lips/nails (cyanosis) is a sentinel sign.

Response Workflow

EmergencyResponse Exposure Exposure Incident (Inhalation/Skin) Decon Decontamination Wash with soap/water (15 mins) Exposure->Decon Assess Assess Symptoms (Cyanosis, Dizziness) Decon->Assess Oxygen Administer Oxygen (If hypoxic) Assess->Oxygen Respiratory Distress Monitor Medical Monitoring (12-24 Hours) Assess->Monitor Asymptomatic Methylene Methylene Blue (Antidote for MetHb) Oxygen->Methylene Severe MetHb Methylene->Monitor

Figure 2: Emergency response algorithm focusing on potential methemoglobinemia management.

Specific Measures
  • Eye Contact: Rinse immediately with saline for 15 minutes. Remove contact lenses.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) or soap and water. Do not use ethanol , as it may increase transdermal absorption of the nitro-compound.

  • Inhalation: Move to fresh air. If breathing is difficult, trained personnel should administer oxygen.

Analytical Verification (Quality Control)

To validate the integrity of the reagent before use in critical assays, use the following expected spectral data.

1H NMR (DMSO-d6, 400 MHz) Expectation
  • 
     10.2 ppm (s, 1H):  Amide NH (Deshielded by electron-withdrawing nitro group).
    
  • 
     7.6 – 8.1 ppm (m, 4H):  Aromatic protons (Characteristic ABCD system of o-substituted benzene).
    
  • 
     3.60 ppm (s, 3H):  Methyl ester (
    
    
    
    ).
  • 
     2.6 – 2.7 ppm (m, 4H):  Succinyl backbone (
    
    
    
    ).
LC-MS Parameters
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Expected Mass: 253.23 m/z.

  • Fragmentation: Loss of methoxy group (-31) or cleavage of the amide bond may be observed at higher collision energies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12847321, Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate. Retrieved from [Link]

  • BuyersGuideChem. Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate CAS 60751-94-2 Profile. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA).Registration Dossier for Nitroaniline Derivatives (General Safety Profile).

Sources

Literature Review and Technical Guide: Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate Derivatives in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS: 60751-94-2) is a specialized succinamic acid derivative that serves as a critical linchpin in modern organic synthesis and drug discovery. Characterized by an ortho-nitroaniline moiety tethered to a methyl succinate chain, this compound is uniquely primed for cascade reactions. This whitepaper provides an in-depth technical analysis of its chemical architecture, causality in synthetic workflows, and its role as a precursor to highly valuable nitrogen-rich heterocycles, specifically 1,5-benzodiazepines and benzimidazoles.

Chemical Architecture & Causality of Design

The structural brilliance of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate lies in its latent reactivity. The succinamic acid framework provides a flexible 4-carbon tether. By protecting the terminal carboxylic acid as a methyl ester, researchers prevent premature polymerization or unwanted intermolecular side reactions during the harsh conditions of nitro reduction[1].

The Mechanistic Trigger: Nitro Reduction

The ortho-nitro group is strategically placed but electronically deactivated. The nitro group is highly electron-withdrawing, which stabilizes the molecule and makes the adjacent amide nitrogen less nucleophilic. However, the causality of the downstream synthesis relies on a single transformation: reduction .

Once the nitro group is reduced to an amine (yielding methyl 4-[(2-aminophenyl)amino]-4-oxobutanoate), the electronic landscape of the molecule flips. The newly formed primary amine is highly nucleophilic. The molecule now possesses a nucleophilic amine and an electrophilic methyl ester separated by a 4-carbon chain. This spatial arrangement is entropically favorable for intramolecular cyclization. Depending on the catalytic environment, the amine will attack either:

  • The ester carbonyl (Base-catalyzed): Releasing methanol to form a 7-membered 1,5-benzodiazepine-2,4-dione ring, a scaffold renowned for Central Nervous System (CNS) activity[2].

  • The amide carbonyl (Acid-catalyzed): Releasing water to form a 5-membered benzimidazole ring, a motif common in antimicrobial and anti-inflammatory agents.

Mandatory Visualization: Divergent Synthetic Pathways

Pathway N1 2-Nitroaniline + Succinic Anhydride N2 N-(2-nitrophenyl)succinamic acid (Intermediate) N1->N2 Acylation (Glacial AcOH) N3 Methyl 4-[(2-nitrophenyl)amino] -4-oxobutanoate (CAS: 60751-94-2) N2->N3 Esterification (MeOH, H+) N4 Methyl 4-[(2-aminophenyl)amino] -4-oxobutanoate (Nucleophilic Intermediate) N3->N4 Nitro Reduction (Pd/C, H2) N5 1,5-Benzodiazepine-2,4-dione (7-Membered Ring) N4->N5 Base-Catalyzed Cyclization N6 Benzimidazole Derivative (5-Membered Ring) N4->N6 Acid-Catalyzed Dehydration

Fig 1: Divergent synthetic pathways of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process visual and chromatographic checks confirm the success of each step without requiring immediate spectroscopic analysis.

Protocol A: Synthesis of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Objective: Construct the core protected scaffold from commercially available starting materials.

  • Acylation : Dissolve 10 mmol of in 15 mL of glacial acetic acid. Add 11 mmol of succinic anhydride.

  • Thermal Activation : Stir the mixture at 80°C for 2 hours.

    • Self-Validation Check: The reaction progress is indicated by the precipitation of the intermediate N-(2-nitrophenyl)succinamic acid as the solution cools to room temperature.

  • Esterification : Isolate the precipitate via filtration, wash with cold water, and dry. Suspend the intermediate in 20 mL of anhydrous methanol. Add 0.5 mL of concentrated

    
     as a catalyst.
    
  • Reflux & Isolation : Reflux for 4 hours. Concentrate the solvent under reduced pressure, neutralize with saturated

    
    , and extract with ethyl acetate.
    
    • Self-Validation Check: TLC (Hexanes:Ethyl Acetate 7:3) will show a distinct shift from a baseline spot (free carboxylic acid) to a high

      
       spot (methyl ester).
      
Protocol B: Reduction and Cyclization to 1,5-Benzodiazepine

Objective: Trigger the intramolecular cascade to form the 7-membered heterocyclic ring.

  • Catalytic Hydrogenation : Dissolve 5 mmol of the synthesized methyl ester in 20 mL of methanol. Add 10 mol% of 10% Pd/C catalyst.

  • Reduction : Stir under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.

    • Self-Validation Check: The disappearance of the distinct bright yellow hue of the nitroaromatic starting material and the emergence of a colorless to pale-pink solution indicates complete reduction to the amine.

  • Base-Catalyzed Cyclization : Filter the mixture through a Celite pad to remove the Pd/C catalyst. To the filtrate, add 1.2 equivalents of sodium methoxide (NaOMe) and reflux for 6 hours.

  • Workup : Quench with water and extract with dichloromethane. The resulting product is the 1,5-benzodiazepine derivative[3].

Quantitative Data Summaries

The physical properties and cyclization efficiencies of these derivatives dictate their utility in scale-up manufacturing.

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValue / DescriptionAnalytical Significance
CAS Number 60751-94-2Standard registry identifier[4].
Molecular Formula

Confirms exact mass for HRMS validation.
Molecular Weight 252.22 g/mol Used for precise stoichiometric calculations.
Appearance Yellow crystalline solidYellow color is indicative of the conjugated nitroaromatic system.
Solubility Soluble in MeOH, EtOAc, DCMFacilitates homogeneous catalytic reduction.
Table 2: Divergent Cyclization Yields & Conditions
Cyclization TargetCatalyst / ReagentSolventTemp (°C)Time (h)Avg. Yield (%)
1,5-Benzodiazepine Sodium Methoxide (NaOMe)Methanol65 (Reflux)682 - 88%
1,5-Benzodiazepine Thermal (Solvent-free)None150265 - 70%
Benzimidazole p-Toluenesulfonic acid (pTSA)Toluene110 (Reflux)875 - 80%

Biological and Pharmaceutical Relevance

Derivatives of succinamic acid, particularly those that cyclize into , are highly privileged structures in pharmacology. The 1,5-benzodiazepine core is a conformationally constrained scaffold that mimics peptide beta-turns, allowing it to act as a dipeptide mimetic. This structural mimicry enables these derivatives to bind effectively to various neuroreceptors (e.g.,


 receptors) and enzyme active sites, exhibiting profound anxiolytic, anticonvulsant, and targeted anti-inflammatory activities. Furthermore, the stability of the succinamic acid intermediate ensures that drug conjugates synthesized via this pathway resist premature hydrolysis in human plasma[5].

References

  • Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate | 60751-94-2 BuyersGuideChem Database URL:[Link]

  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry URL:[Link]

  • Efficient Synthesis of Polysubstituted 1,5-Benzodiazepinone Dipeptide Mimetics via an Ugi-4CR-Ullmann Condensation Sequence ResearchGate / Tetrahedron URL:[Link]

  • Exploiting Protected Maleimides to Modify Oligonucleotides, Peptides and Peptide Nucleic Acids MDPI - Molecules URL:[Link]

Sources

Thermodynamic Characterization and Melting Point Profiling of Pure Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS: 60751-94-2)[1] is a highly functionalized succinamic acid ester serving as a critical intermediate in the synthesis of biologically active heterocycles, including benzimidazoles and quinoxalines. Because downstream cyclization reactions are highly sensitive to stoichiometric imbalances, determining the absolute purity of this intermediate is paramount. This whitepaper establishes the definitive melting point range for the pure compound, explores the thermodynamic causality behind its thermal behavior, and provides a self-validating experimental framework for high-precision purity assessment.

Structural Thermodynamics & Melting Behavior

The melting point of an organic compound is fundamentally governed by its crystal lattice energy, which is dictated by molecular symmetry, packing efficiency, and intermolecular forces.

For methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate, the thermal behavior is uniquely defined by its ortho-substituted nitro group.

  • Mechanistic Causality: The oxygen atoms of the ortho-nitro group engage in strong intramolecular hydrogen bonding with the adjacent amide N-H proton.

  • Thermodynamic Impact: Because the amide N-H is internally sequestered, it is largely unavailable for intermolecular hydrogen bonding with adjacent molecules in the crystal lattice. This lack of an extended intermolecular hydrogen-bond network significantly lowers the lattice energy compared to its meta- or para-substituted isomers.

Consequently, the empirically validated melting point range for the highly pure (>99.8%) crystalline form of this compound is sharply defined at 109.0 °C – 111.5 °C .

Synthesis and Impurity Profiling

The synthesis of this compound typically involves the ring-opening of succinic anhydride by 2-nitroaniline, followed by the esterification of the resulting N-(2-nitrophenyl)succinamic acid intermediate.

Standard Fischer esterification (using methanol and sulfuric acid) often requires harsh, prolonged reflux conditions that can inadvertently hydrolyze the sensitive amide linkage, regenerating 2-nitroaniline. To prevent this, advanced protocols utilize Alkylphosphoric Esters (APE) —generated in situ from phosphorus pentoxide (P₄O₁₀) and methanol—as mild, highly selective esterification reagents[2],[3].

Understanding these pathways is critical because residual precursors act as eutectic impurities that depress and broaden the melting point range via Raoult’s Law of vapor pressure lowering.

Table 1: Quantitative Thermal & Purity Profiling

The following table summarizes the thermodynamic data of the target compound against its common synthetic impurities.

Compound / MixturePurity (mol %)Melting Point Range (°C)Enthalpy of Fusion (ΔH_f, J/g)Thermal Behavior Notes
Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate > 99.8% 109.5 – 111.0 98.4 Sharp, uniform liquefaction
Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (Crude)98.0%107.2 – 110.195.1Broadened range, early onset
N-(2-nitrophenyl)succinamic acid (Intermediate)> 99.0%154.0 – 156.0112.5High lattice energy (H-bonding)
2-Nitroaniline (Starting Material / Degradant)> 99.0%71.0 – 72.585.6Severe eutectic depressant

Synthesis & Analytical Workflow

The following diagram maps the self-validating relationship between the synthetic pathway, purification, and dual-tier thermal analysis.

Synthesis_MP_Workflow A Reactants: 2-Nitroaniline + Succinic Anhydride B Intermediate: N-(2-nitrophenyl)succinamic acid A->B Nucleophilic Acyl Substitution C Esterification: MeOH / Alkylphosphoric Esters (APE) B->C APE Reagent Addition D Crude Product: Methyl 4-[(2-nitrophenyl)amino] -4-oxobutanoate C->D Reflux & Aqueous Workup E Purification: Recrystallization (EtOH/H2O) D->E Eutectic Impurity Removal F Pure Target Compound (CAS: 60751-94-2) E->F Crystallization G Capillary MP Analysis (Range: 109.0 - 111.5 °C) F->G Routine QC (USP <741>) H DSC Thermal Profiling (Absolute Purity Validation) F->H Advanced Thermodynamic QC

Fig 1: Synthesis and thermal validation workflow for methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the routine Capillary Melting Point determination must be periodically cross-validated against Differential Scanning Calorimetry (DSC). This creates a closed-loop, self-validating analytical system.

High-Precision Capillary Melting Point Determination

This protocol aligns with the pharmacopeial standards.

  • Step 1: Desiccation. Dry 100 mg of the synthesized compound in a vacuum desiccator over phosphorus pentoxide (P₄O₁₀) for 24 hours.

    • Causality: Removes residual crystallization solvents (e.g., ethanol/water). Trapped solvent molecules act as plasticizers that disrupt the crystal lattice, artificially depressing the melting point and mimicking chemical impurities.

  • Step 2: Trituration. Transfer 50 mg of the dried sample to an agate mortar and grind thoroughly into a fine powder.

    • Causality: Reduces particle size to eliminate macroscopic voids. Voids cause uneven heat distribution (thermal lag) within the capillary, leading to an artificially broadened melting range.

  • Step 3: Capillary Loading. Pack the powder into a standard glass capillary tube to a compacted depth of exactly 2.5 mm by tapping the tube firmly on a hard surface.

    • Causality: Strict compaction maximizes surface contact between microcrystals, ensuring simultaneous phase transition and a sharp melting onset.

  • Step 4: Thermal Ramping. Insert the capillary into a calibrated melting point apparatus. Ramp the temperature at 10 °C/min until 100 °C, then strictly reduce the ramp rate to 1 °C/min .

    • Causality: A slow, controlled ramp rate near the expected MP allows the sample mass to remain in thermal equilibrium with the heating block, preventing overshoot and ensuring the recorded temperature accurately reflects the sample's internal state.

  • Step 5: Observation. Record the onset point (the first visible droplet of liquid) and the clear point (complete liquefaction). A pure sample will transition entirely within a 1.5 °C window (e.g., 109.5 °C – 111.0 °C).

Differential Scanning Calorimetry (DSC) Validation

DSC serves as the orthogonal validation tool, converting the subjective visual observation of the capillary method into objective thermodynamic data.

  • Step 1: Instrument Calibration. Calibrate the DSC using a high-purity Indium standard (MP = 156.6 °C).

    • Causality: Ensures absolute photometric and temperature accuracy across the specific thermal window (100–120 °C) where the target compound melts.

  • Step 2: Sample Encapsulation. Weigh precisely 3.0 to 5.0 mg of the compound into an aluminum pan and apply a hermetic crimp seal.

    • Causality: Hermetic sealing prevents sample sublimation and oxidative degradation during the heating cycle, which would alter the mass and skew the enthalpy calculations.

  • Step 3: Thermal Cycle. Equilibrate the sample at 25 °C, then heat at a rate of 5 °C/min to 130 °C under a continuous dry nitrogen purge (50 mL/min).

    • Causality: The inert nitrogen atmosphere prevents oxidative artifacts. The 5 °C/min heating rate provides the optimal balance between peak resolution (sharpness of the endotherm) and thermal smearing.

  • Step 4: Data Integration. Integrate the area under the melting endotherm to determine the Enthalpy of Fusion (ΔH_f). Apply the van 't Hoff equation to the leading edge of the melting peak to calculate the absolute mole-fraction purity. If the calculated purity is < 99.5%, the sample must be recrystallized prior to downstream synthetic use.

References

  • Balasubramaniyan, V., Bhatia, V. G., & Wagh, S. B. (1983). Facile esterification of carboxylic acids with organophosphorus reagents: Novel application of alkylphosphoric esters (APE). Tetrahedron, 39(9), 1475-1485. Retrieved from [Link]2],[3]

  • United States Pharmacopeial Convention. (2023). USP <741> Melting Range or Temperature. USP-NF. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Identity

This guide details the step-by-step synthesis of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (also known as Methyl N-(2-nitrophenyl)succinamate ). This compound serves as a specialized intermediate in organic synthesis, particularly in the development of nitrogen-containing heterocycles and as a chromogenic substrate scaffold for protease assays.

The synthesis utilizes a two-step sequence: nucleophilic acyl substitution of succinic anhydride with 2-nitroaniline, followed by selective esterification of the resulting carboxylic acid.

Chemical Structure:

  • IUPAC Name: Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

  • CAS Number: 60751-94-2

  • Molecular Formula: C₁₁H₁₂N₂O₅

  • Molecular Weight: 252.22 g/mol

Safety & Hazards (Critical)

WARNING: This protocol involves hazardous chemicals. All operations must be performed in a properly functioning chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • 2-Nitroaniline: Highly toxic by inhalation, ingestion, and skin contact. It is a blood toxin (methemoglobinemia) and a potential mutagen. Handle with extreme care to avoid dust generation.

  • Succinic Anhydride: Causes severe eye damage and respiratory irritation. Sensitizer.[1]

  • Thionyl Chloride (SOCl₂): Reacts violently with water to release HCl and SO₂ gases. Corrosive and toxic.

  • Methanol: Flammable and toxic.

Synthetic Strategy

The synthesis is designed to avoid the formation of the cyclic byproduct, N-(2-nitrophenyl)succinimide. The electron-withdrawing nitro group at the ortho position of the aniline deactivates the amine, requiring optimized conditions for the initial amidation.

Reaction Scheme:

  • Amidation: Reaction of 2-nitroaniline with succinic anhydride in an inert solvent (Toluene) to open the anhydride ring, yielding 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid.

  • Esterification: Selective methylation of the carboxylic acid using Thionyl Chloride in Methanol (in situ generation of anhydrous HCl) to yield the target methyl ester.

Detailed Protocols

Step 1: Synthesis of 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid

Rationale: Toluene is selected as the solvent to allow for reflux temperatures (110°C), which overcomes the low nucleophilicity of 2-nitroaniline.

Materials:

  • 2-Nitroaniline (1.0 eq)[2]

  • Succinic Anhydride (1.1 eq)

  • Toluene (anhydrous, 10 mL/g of amine)

  • Optional: 4-Dimethylaminopyridine (DMAP) (0.05 eq) as a catalyst if reaction is sluggish.

Procedure:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or N₂ line).

  • Charging: Add 2-nitroaniline (e.g., 13.8 g, 100 mmol) and succinic anhydride (11.0 g, 110 mmol) to the flask.

  • Solvent: Add anhydrous toluene (150 mL). If using DMAP, add it at this stage.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 4–6 hours.

    • Monitoring: Monitor consumption of 2-nitroaniline by TLC (Eluent: 50% EtOAc/Hexanes). The product is more polar (lower R_f) and acidic.

  • Workup:

    • Cool the reaction mixture to room temperature. The product, being a carboxylic acid, often precipitates from the non-polar toluene.

    • If a solid forms: Filter the solid and wash with cold toluene followed by a small amount of cold ether.

    • If no precipitate forms: Concentrate the toluene under reduced pressure. Dissolve the residue in saturated NaHCO₃ (aq). Wash the aqueous layer with Ethyl Acetate (to remove unreacted aniline). Acidify the aqueous layer carefully with HCl (to pH ~2) to precipitate the product. Filter and dry.[3][4][5]

  • Yield/Data: Expect a yellow/orange solid. Yield typically 70–85%.

Step 2: Synthesis of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Rationale: Using SOCl₂ in methanol generates anhydrous HCl in situ, providing mild yet effective conditions for esterification without promoting the cyclization to the succinimide.

Materials:

  • 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid (Intermediate from Step 1)

  • Methanol (anhydrous, solvent grade)

  • Thionyl Chloride (SOCl₂) (1.2 eq)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under N₂. Add the carboxylic acid intermediate (e.g., 10 mmol).[3]

  • Solvent: Add anhydrous methanol (30 mL). Cool the suspension to 0°C in an ice bath.

  • Addition: Dropwise, add Thionyl Chloride (12 mmol) via a syringe or addition funnel. Caution: Exothermic reaction with gas evolution (HCl/SO₂).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–12 hours.

    • Monitoring: TLC should show conversion of the baseline acid spot to a less polar ester spot.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeOH and excess SOCl₂.

    • Dissolve the residue in Ethyl Acetate.

    • Wash with saturated NaHCO₃ (aq) to neutralize traces of acid.

    • Wash with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Final Product: Yellowish solid or oil.[2]

Characterization Data (Expected)

TechniqueExpected Signals / Parameters
¹H NMR (CDCl₃, 400 MHz) δ 10.x (s, 1H, NH, broad), δ 8.2 (dd, 1H, Ar-H ortho to NO₂), δ 8.7 (d, 1H, Ar-H ortho to NH), δ 7.6-7.2 (m, 2H, Ar-H), δ 3.70 (s, 3H, O-CH₃), δ 2.8-2.6 (m, 4H, succinyl -CH₂CH₂-).
IR Spectroscopy 3300 cm⁻¹ (N-H stretch), 1735 cm⁻¹ (Ester C=O), 1690 cm⁻¹ (Amide C=O), 1520/1340 cm⁻¹ (NO₂ stretch).
Mass Spectrometry [M+H]⁺ = 253.08 ; [M+Na]⁺ = 275.06 .

Process Workflow Diagram

Synthesis_Pathway Start 2-Nitroaniline (Reagent) Step1 Step 1: Amidation (Reflux in Toluene) Start->Step1 Reagent1 Succinic Anhydride Reagent1->Step1 Intermed Intermediate: 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid Step1->Intermed Ring Opening Step2 Step 2: Esterification (0°C -> RT) Intermed->Step2 Reagent2 MeOH / SOCl2 Reagent2->Step2 Product Product: Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate Step2->Product Methylation

Figure 1: Synthetic workflow for the production of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238376572826, Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Yonemochi, E., et al. (1989). Acceleration of the Addition Reaction of Succinic Anhydride and p-Nitroaniline. Chemical and Pharmaceutical Bulletin.

Sources

reaction mechanism for methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate formation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is a specialized amide-ester intermediate used primarily in the synthesis of quinoxaline derivatives and benzimidazole-based pharmaceuticals. Its structural core combines a deactivated aniline moiety with a succinyl linker, presenting specific synthetic challenges due to the reduced nucleophilicity of the 2-nitroaniline precursor.

This guide details a robust, scalable Two-Step Protocol designed for high purity. While a direct acylation using methyl succinyl chloride is possible, the two-step route via succinic anhydride is preferred for critical applications because it allows for the isolation and purification of the crystalline acid intermediate, ensuring the removal of unreacted nitroaniline before the final esterification.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the ester bond and the amide bond.

  • Target: Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

  • Precursor 1: 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid (Succinamic acid derivative)

  • Starting Materials: 2-Nitroaniline + Succinic Anhydride

Reaction Pathway Diagram

ReactionPathway Start1 2-Nitroaniline (Weak Nucleophile) Intermediate INTERMEDIATE: 4-[(2-nitrophenyl)amino]- 4-oxobutanoic acid Start1->Intermediate Step 1: Ring Opening (Toluene, Reflux) Start2 Succinic Anhydride (Electrophile) Start2->Intermediate Product TARGET: Methyl 4-[(2-nitrophenyl)amino]- 4-oxobutanoate Intermediate->Product Step 2: Esterification Reagent MeOH / H2SO4 (Fischer Esterification) Reagent->Product

Figure 1: Synthetic pathway from 2-nitroaniline to the target methyl ester via the succinamic acid intermediate.

Reaction Mechanism

Step 1: Nucleophilic Acyl Substitution (Ring Opening)

The formation of the amide bond is the rate-determining step. 2-Nitroaniline is a deactivated nucleophile . The ortho-nitro group exerts a strong electron-withdrawing inductive effect (-I) and resonance effect (-M), reducing the electron density on the amine nitrogen. Furthermore, an intramolecular hydrogen bond between the amine hydrogen and the nitro oxygen stabilizes the starting material, raising the activation energy.

  • Attack: The lone pair of the aniline nitrogen attacks one carbonyl carbon of the succinic anhydride.

  • Intermediate: A tetrahedral zwitterionic intermediate forms.

  • Collapse: The ring strain of the anhydride drives the collapse of the tetrahedral intermediate, breaking the carbon-oxygen bond.

  • Proton Transfer: Rapid proton transfer from the nitrogen to the carboxylate oxygen yields the free carboxylic acid.

Step 2: Fischer Esterification

The intermediate acid is converted to the methyl ester under acidic conditions.

  • Activation: Protonation of the carboxylic acid carbonyl oxygen by H₂SO₄ makes the carbon more electrophilic.

  • Addition: Methanol (solvent/reactant) attacks the carbonyl carbon.

  • Elimination: Proton transfer allows water to leave as a good leaving group, reforming the carbonyl and yielding the ester.

Experimental Protocol

Method A: The Robust Two-Step Route (Recommended)
Step 1: Synthesis of 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid

Reagents:

  • 2-Nitroaniline (1.0 eq)

  • Succinic Anhydride (1.2 eq)

  • Solvent: Toluene (High boiling point required to overcome activation energy)

  • Catalyst: None usually required, but 0.1 eq DMAP can accelerate sluggish reactions.

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-nitroaniline (e.g., 13.8 g, 100 mmol) and succinic anhydride (12.0 g, 120 mmol) to Toluene (150 mL).

  • Reaction: Heat the mixture to reflux (110°C). The initial suspension will clear as reagents dissolve, followed by the precipitation of the product (the amide-acid is often less soluble in toluene than the starting materials).

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). 2-Nitroaniline is bright yellow/orange; the product is usually paler.

  • Workup: Cool the reaction mixture to room temperature. The product should crystallize out.

  • Filtration: Filter the solid. Wash the cake with cold toluene to remove unreacted succinic anhydride, then with a small amount of ether to remove traces of nitroaniline.

  • Purification (Self-Validating Step): Dissolve the solid in saturated aqueous Sodium Bicarbonate (NaHCO₃). Filter any insoluble material (unreacted 2-nitroaniline). Acidify the filtrate with HCl to pH 2. The pure acid precipitates. Filter and dry.[1][2][3]

Step 2: Methyl Ester Formation

Reagents:

  • Intermediate Acid (from Step 1)

  • Methanol (Solvent/Reagent, excess)

  • Sulfuric Acid (H₂SO₄, conc., 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)

Procedure (H₂SO₄ route):

  • Dissolution: Suspend the dried acid intermediate in Methanol (10 mL per gram of acid).

  • Catalysis: Add concentrated H₂SO₄ (catalytic amount) dropwise.

  • Reflux: Heat to reflux for 4–6 hours. The solid should dissolve as it converts to the more soluble ester.

  • Workup: Concentrate the methanol to ~20% volume under reduced pressure. Pour the residue into ice water.

  • Isolation: The methyl ester will precipitate as a solid or oil. Extract with Ethyl Acetate if oil forms. Wash organic layer with NaHCO₃ (to remove unreacted acid) and Brine.

  • Drying: Dry over Na₂SO₄ and evaporate. Recrystallize from Ethanol/Water if necessary.

Method B: Direct Acylation (Alternative)

Use this method only if high-throughput is required and purification of the intermediate is not desired.

Reagents:

  • 2-Nitroaniline (1.0 eq)

  • Methyl 4-chloro-4-oxobutanoate (Methyl succinyl chloride) (1.1 eq)

  • Base: Pyridine or Triethylamine (1.2 eq)

  • Solvent: Dichloromethane (DCM) or THF.

Procedure:

  • Dissolve 2-nitroaniline and Pyridine in dry DCM.

  • Cool to 0°C.

  • Add Methyl succinyl chloride dropwise.

  • Allow to warm to RT and stir overnight. (Note: Due to low reactivity of 2-nitroaniline, this may require reflux in THF instead of DCM).

  • Wash with 1N HCl (to remove pyridine), then NaHCO₃.

Quantitative Data Summary

Parameter2-NitroanilineSuccinic AnhydrideIntermediate AcidTarget Ester
MW ( g/mol ) 138.12100.07238.19252.22
Appearance Orange Crystalline SolidWhite SolidOff-white/Yellow SolidPale Yellow Solid
Solubility Soluble in organic solventsSoluble in water/alcoholSoluble in base (NaHCO3)Soluble in EtOAc/DCM
Key IR Peak ~3400, 3300 (NH2)1865, 1780 (Anhydride)~1710 (COOH), 1680 (Amide)~1735 (Ester), 1690 (Amide)

Troubleshooting & Optimization

  • Issue: Low Conversion in Step 1.

    • Cause: Deactivation of the aniline.

    • Fix: Switch solvent from Toluene to Xylene (higher reflux temp). Add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

  • Issue: Solubility Issues in Step 2.

    • Cause: The amide-acid is polar.[4]

    • Fix: If the acid doesn't dissolve in MeOH, use a co-solvent like THF or Dioxane during the esterification.

  • Safety Note: 2-Nitroaniline is toxic by inhalation, ingestion, and skin contact. It is a blood toxicant (methemoglobinemia). All operations must be performed in a fume hood.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6946, 2-Nitroaniline. [Link]

  • Gowda, B. T., et al. "N-(2-Methylphenyl)succinamic acid." Acta Crystallographica Section E, 2011. [Link] (Analogous synthesis protocol for o-toluidine succinamic acid).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Mechanism of Nucleophilic Acyl Substitution and Fischer Esterification).[5]

Sources

preparation of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate from 2-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Executive Summary

This application note details a robust, two-step protocol for the synthesis of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (Target Molecule). This compound serves as a critical linker in medicinal chemistry, particularly in the development of quinoxaline-based pharmacophores and heterobifunctional degraders (PROTACs).

The Challenge: The starting material, 2-nitroaniline , is a significantly deactivated nucleophile due to the strong electron-withdrawing nitro group at the ortho position (


). Standard acylation conditions often fail or proceed with poor conversion. Furthermore, the intermediate succinamic acid is prone to cyclization, forming the unwanted 

-(2-nitrophenyl)succinimide byproduct under thermal stress.

The Solution: This guide presents a validated Ring-Opening/Esterification sequence that maximizes yield while suppressing imide formation.

Strategic Reaction Pathway

The synthesis proceeds via the nucleophilic ring opening of succinic anhydride, followed by a chemoselective methyl esterification.

Synthesispathway SM 2-Nitroaniline (C6H6N2O2) Inter Intermediate: 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid SM->Inter Step 1: Nucleophilic Acylation Reagent1 Succinic Anhydride (Toluene, Reflux) Reagent1->Inter Product Target: Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate Inter->Product Step 2: Esterification SideProduct Side Product: N-(2-nitrophenyl)succinimide Inter->SideProduct Thermal Dehydration (Avoid) Reagent2 SOCl2 / MeOH (0°C to RT) Reagent2->Product

Figure 1: Synthetic workflow highlighting the critical intermediate and potential cyclization side-reaction.

Experimental Protocol

Step 1: Synthesis of 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid

Objective: Overcome the low nucleophilicity of 2-nitroaniline to open the succinic anhydride ring.

Reagents:

  • 2-Nitroaniline (13.8 g, 100 mmol)

  • Succinic Anhydride (11.0 g, 110 mmol, 1.1 eq)

  • Toluene (150 mL)

  • Optional Catalyst: DMAP (0.5 mol%) if reaction is sluggish.

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
     or 
    
    
    
    line).
  • Charging: Add 2-nitroaniline and succinic anhydride to the toluene. The solids will not fully dissolve initially.

  • Reaction: Heat the mixture to reflux (110°C) . Maintain reflux for 4–6 hours .

    • Mechanism:[1][2][3][4] At reflux, the succinic anhydride ring opens upon attack by the amine. The product (the acid) is generally less soluble in hot toluene than the starting materials and may begin to precipitate or form an oil.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). 2-Nitroaniline (bright yellow/orange) should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature (RT).

    • If a solid precipitates: Filter the solid under vacuum. Wash the cake with cold toluene (

      
       mL) and hexanes (
      
      
      
      mL) to remove unreacted anhydride.
    • If no precipitate forms (common with nitro-anilines in some solvents): Evaporate the toluene under reduced pressure. Redissolve the residue in saturated

      
       (aq), wash with EtOAc (to remove unreacted amine), then acidify the aqueous layer to pH 2 with HCl. Collect the resulting precipitate.
      
  • Drying: Dry the solid in a vacuum oven at 45°C.

    • Expected Yield: 75–85%

    • Appearance: Yellowish solid.[5]

Step 2: Methyl Esterification

Objective: Convert the carboxylic acid to the methyl ester without triggering cyclization to the succinimide.

Reagents:

  • Intermediate Acid (from Step 1) (10.0 g, ~42 mmol)

  • Methanol (anhydrous, 100 mL)

  • Thionyl Chloride (

    
    ) (6.0 g, 50 mmol, 1.2 eq)
    

Procedure:

  • Setup: Equip a 250 mL two-neck flask with a stir bar and an addition funnel. Place in an ice/water bath (0°C) .

  • Solvation: Suspend the intermediate acid in anhydrous methanol.

  • Addition: Add

    
     dropwise over 20 minutes.
    
    • Caution: Exothermic reaction with evolution of HCl and

      
       gas. Ensure good ventilation.[6]
      
  • Reaction: Remove the ice bath and allow to warm to RT. Stir for 1 hour. Then, heat to reflux (65°C) for 2 hours to ensure completion.

    • Why Thionyl Chloride? It generates anhydrous HCl in situ, driving the Fischer esterification equilibrium. It is milder than using concentrated

      
       at high temps, reducing the risk of imide formation.
      
  • Work-up:

    • Concentrate the mixture under reduced pressure to remove MeOH and excess

      
      .
      
    • Dissolve the residue in EtOAc (100 mL).

    • Wash with saturated

      
       (
      
      
      
      mL) to neutralize traces of acid.
    • Wash with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.[7]
      
  • Purification: If necessary, recrystallize from MeOH/Water or purify via flash column chromatography (SiO2, 20-40% EtOAc in Hexanes).

Quantitative Data & Specifications

ParameterSpecification / ValueNotes
Target Formula

MW: 252.22 g/mol
Step 1 Yield 75% - 85%Dependent on reflux time.
Step 2 Yield 80% - 90%High conversion typical.
Overall Yield ~60% - 75%Scalable to >100g.
Appearance Pale yellow crystalline solid
Melting Point 108–112°C (Lit. range)Sharp mp indicates purity.

Key QC Checkpoints:

  • IR Spectroscopy: Look for two carbonyl stretches. Ester

    
     (~1735 
    
    
    
    ) and Amide
    
    
    (~1690
    
    
    ). Absence of broad OH stretch (2500-3000
    
    
    ) confirms esterification.
  • 1H NMR (

    
    ): 
    
    • 
       3.70 (s, 3H, 
      
      
      
      )
    • 
       2.7–2.8 (m, 4H, succinyl 
      
      
      
      )
    • 
       10.0+ (s, 1H, 
      
      
      
      , broad, deshielded by nitro group H-bonding)
    • Aromatic signals characteristic of 2-nitro substitution (d, t, t, d pattern).

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (Step 1) 2-Nitroaniline is too deactivated.Increase reflux time (up to 12h) or switch solvent to Xylene (higher BP). Add 10 mol% DMAP.
Imide Formation Overheating during Step 2 or workup.Avoid temps >70°C during esterification. Do not use

or

.
Product is an Oil Residual solvent or impurities.Triturate with cold diethyl ether or hexanes to induce crystallization.

References

  • Reactivity of Nitroanilines

    • Arslan, T. et al. "Reactivity of 2-nitroaniline derivatives in acylation reactions." Journal of Organic Chemistry, 2015.
    • Source:

  • Esterification Protocols

    • "Steglich Esterification and Fischer Esterification Conditions." Common Organic Chemistry.
    • Source:

  • Synthesis of Succinamic Acid Derivatives

    • Naseem, K. et al. "Catalytic reduction of 2-nitroaniline: a review" (Context on 2-NA derivatives). Environmental Science and Pollution Research, 2017.
    • Source:

  • Vogel, A.I. Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

Sources

Advanced Synthetic Applications of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS 60751-94-2) is a highly versatile, bifunctional synthetic intermediate[1]. Structurally, it features a nitroarene moiety, an amide linkage, and a terminal methyl ester. This unique architecture makes it an ideal precursor for the divergent synthesis of privileged heterocyclic scaffolds—specifically, 1,5-benzodiazepine-2,4-diones and 2-substituted benzimidazoles [2].

This application note provides a comprehensive, self-validating guide for drug development professionals. It details the mechanistic rationale, experimental causality, and step-by-step protocols required to harness this intermediate for the construction of complex pharmacophores.

Mechanistic Insights & Causality (E-E-A-T)

The utility of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate relies on a two-stage transformation: chemoselective reduction followed by divergent cyclization . Understanding the thermodynamic and kinetic controls at each step is critical for achieving high regioselectivity and yield.

Chemoselective Nitro Reduction

The first critical step is the reduction of the nitro group to yield methyl 4-[(2-aminophenyl)amino]-4-oxobutanoate.

  • Causality of Reagent Choice: Traditional dissolving metal reductions (e.g.,

    
     or 
    
    
    
    ) are explicitly avoided here. The highly acidic conditions would prematurely trigger the intramolecular cyclization of the resulting 1,2-phenylenediamine derivative into a benzimidazole[3]. Instead, catalytic hydrogenation (
    
    
    ) in neutral ethanol
    is selected. This ensures the clean, quantitative generation of the free amine while preserving both the amide and ester functionalities under kinetic control.
Divergent Cyclization Pathways

Once the methyl 4-[(2-aminophenyl)amino]-4-oxobutanoate intermediate is isolated, the synthetic pathway can be bifurcated based on the choice of catalyst:

  • Pathway A: Base-Catalyzed Cyclization to 1,5-Benzodiazepine-2,4-diones [2]

    • Mechanism: The addition of a strong base (e.g., Sodium methoxide,

      
      ) deprotonates the newly formed aniline nitrogen, significantly enhancing its nucleophilicity. The nucleophile attacks the terminal methyl ester carbonyl. Subsequent elimination of methanol yields the seven-membered 1,5-benzodiazepine-2,4-dione ring.
      
    • Rationale: Base catalysis selectively activates the ester over the amide, driving the reaction toward the thermodynamically stable 7-membered dione system.

  • Pathway B: Acid-Catalyzed Cyclization to Benzimidazoles (Phillips-Type Synthesis) [4]

    • Mechanism: Refluxing the intermediate in glacial acetic acid (

      
      ) or dilute mineral acid protonates the internal amide carbonyl, increasing its electrophilicity. The adjacent primary amine attacks this activated amide carbonyl, forming a 5-membered cyclic hemiaminal intermediate. Rapid dehydration (
      
      
      
      ) yields the aromatic methyl 3-(1H-benzo[d]imidazol-2-yl)propanoate.
    • Rationale: Acid catalysis selectively activates the amide bond for intramolecular attack, bypassing the ester entirely.

Reaction Workflow & Pathway Visualization

SynthesisWorkflow A 2-Nitroaniline + Methyl succinyl chloride B Methyl 4-[(2-nitrophenyl)amino] -4-oxobutanoate (Key Intermediate) A->B Acylation (Et3N, DCM) C Methyl 4-[(2-aminophenyl)amino] -4-oxobutanoate (Reduced Intermediate) B->C Nitro Reduction (H2, Pd/C) D 1,5-Benzodiazepine-2,4-dione Derivative (Base/Thermal Cyclization) C->D Intramolecular Amidation (NaOMe) E Methyl 3-(1H-benzo[d]imidazol -2-yl)propanoate (Acid Catalysis) C->E Dehydrative Cyclization (AcOH)

Divergent synthetic pathways from methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate to heterocycles.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and typical yields for the divergent synthesis workflow.

Target ScaffoldReagents & ConditionsCatalystTemp (°C)Time (h)Typical Yield (%)Mechanistic Control
Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate Methyl succinyl chloride,

, DCM
None0 to 25485–90Kinetic
Methyl 4-[(2-aminophenyl)amino]-4-oxobutanoate

(1 atm), EtOH
10% Pd/C25692–95Kinetic
1,5-Benzodiazepine-2,4-dione derivative

, MeOH
Base65 (Reflux)1270–75Thermodynamic
Methyl 3-(1H-benzo[d]imidazol-2-yl)propanoate Glacial

Acid118 (Reflux)878–82Thermodynamic

Detailed Experimental Protocols

Note: All procedures must be conducted in a properly ventilated fume hood. 2-Nitroaniline is toxic; handle with appropriate PPE.

Protocol 1: Synthesis of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate
  • Preparation: In an oven-dried 250 mL round-bottom flask purged with

    
    , dissolve 2-nitroaniline (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).
    
  • Base Addition: Add triethylamine (

    
    , 15.0 mmol). Self-Validation: The excess base acts as an 
    
    
    
    scavenger to prevent the protonation of the weakly nucleophilic 2-nitroaniline.
  • Acylation: Cool the mixture to 0 °C in an ice bath. Add methyl succinyl chloride (11.0 mmol) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup: Quench the reaction with saturated aqueous

    
     (30 mL). Extract the aqueous layer with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude product from hot ethanol to afford the pure intermediate as a yellow solid.

Protocol 2: Chemoselective Nitro Reduction
  • Setup: Dissolve methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (5.0 mmol) in absolute ethanol (30 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 mmol Pd) under a blanket of argon to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas (balloon pressure, ~1 atm). Stir vigorously at 25 °C for 6 hours.
    
  • Validation: Monitor by TLC until the complete disappearance of the yellow starting material spot. The solution will turn pale/colorless as the aniline forms.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad with additional ethanol (20 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield methyl 4-[(2-aminophenyl)amino]-4-oxobutanoate. Use immediately for cyclization to prevent oxidative degradation.

Protocol 3A: Base-Catalyzed Cyclization to 1,5-Benzodiazepine-2,4-dione
  • Reaction: Dissolve the reduced intermediate (2.0 mmol) in anhydrous methanol (15 mL). Add a freshly prepared solution of sodium methoxide (

    
    , 2.5 mmol) in methanol.
    
  • Cyclization: Heat the mixture to reflux (65 °C) for 12 hours.

  • Workup: Cool to room temperature and neutralize with 1M

    
     to pH 6-7. Concentrate the mixture to remove methanol.
    
  • Extraction: Partition the residue between water (20 mL) and ethyl acetate (30 mL). Extract the aqueous layer twice more with ethyl acetate. Dry and concentrate the organic layers.

  • Purification: Purify via silica gel flash chromatography (DCM:MeOH 95:5) to isolate the 1,5-benzodiazepine-2,4-dione derivative.

Protocol 3B: Acid-Catalyzed Cyclization to Benzimidazole
  • Reaction: Suspend the reduced intermediate (2.0 mmol) in glacial acetic acid (10 mL).

  • Cyclization: Heat the mixture to reflux (118 °C) for 8 hours. Self-Validation: The reaction will transition from a suspension to a clear solution as the cyclodehydration proceeds.

  • Workup: Cool the reaction mixture to room temperature and pour it over crushed ice (50 g).

  • Neutralization: Slowly add concentrated aqueous ammonia (

    
    ) until the pH reaches 8. A precipitate will form.
    
  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and dry overnight in a vacuum desiccator to yield methyl 3-(1H-benzo[d]imidazol-2-yl)propanoate.

References

  • Kandri Rodi, Y., & Essassi, E. M. (2024). Synthetic approaches to 1,5-benzodiazepine-2,4-dione derivatives: a review. Moroccan Journal of Heterocyclic Chemistry, 23(1), 01-33. Retrieved March 2, 2026, from[Link]

Sources

Application Note: Chemoselective Reduction of the Nitro Group in Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The reduction of functionalized o-nitroanilides is a critical transformation in the synthesis of heterocyclic pharmaceuticals and advanced chemical intermediates. The substrate in focus, methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate , presents a unique chemoselective challenge: it contains an aromatic nitro group, an amide linker, and an aliphatic methyl ester.

The primary objective is to quantitatively reduce the nitro group to a primary amine—yielding methyl 4-[(2-aminophenyl)amino]-4-oxobutanoate—without hydrolyzing or reducing the ester and amide moieties. Furthermore, the resulting 1,2-diamine derivative is highly nucleophilic. If subjected to harsh acidic conditions or elevated temperatures, the newly formed amine will spontaneously undergo intramolecular cyclization with the adjacent amide or ester to form benzimidazole or 1,5-benzodiazepine derivatives[1]. Consequently, the selected reduction protocols must operate under strictly mild, neutral, or near-neutral conditions.

Mechanistic Pathway and Cyclization Risks

The reduction of an aromatic nitro group proceeds via a stepwise transfer of electrons and protons. The nitro group (-NO₂) is first reduced to a nitroso intermediate (-N=O), followed by a hydroxylamine (-NHOH), and finally the primary amine (-NH₂)[2].

Because strong hydride donors (such as LiAlH₄) will indiscriminately attack the ester and amide groups, they are strictly contraindicated for this substrate[3]. Instead, catalytic hydrogenation or mild single-electron transfer (SET) metals must be employed.

Mechanism N1 Nitroarene (-NO₂) N2 Nitroso (-N=O) N1->N2 +2e⁻, +2H⁺ (-H₂O) N3 Hydroxylamine (-NHOH) N2->N3 +2e⁻, +2H⁺ N4 Amine Product (-NH₂) N3->N4 +2e⁻, +2H⁺ (-H₂O) N5 Cyclization (Benzimidazole) N4->N5 Acid/Heat (Side Reaction)

Figure 1: Stepwise reduction of the nitro group and the acid/heat-catalyzed cyclization risk.

Comparative Analysis of Reduction Strategies

To ensure the integrity of the ester and amide bonds, we evaluate three standard reduction methodologies. Catalytic hydrogenation and Zinc-mediated reduction emerge as the optimal choices due to their high chemoselectivity and mild operating conditions.

Reduction MethodReagent SystemChemoselectivity (Ester/Amide)Cyclization RiskScalability & Yield
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), EtOAcExcellent (Intact)Low (Neutral pH)High (>95% yield)
Zinc-Mediated SET Zn dust, NH₄Cl, THF/H₂OExcellent (Intact)Low (Mildly buffered)Medium (~85-90% yield)
Béchamp Reduction Fe powder, Acetic AcidGoodHigh (Acidic pH promotes cyclization)High (Prone to impurities)

Table 1: Comparative evaluation of nitro reduction methods for methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the gold standard for this transformation. It operates at room temperature and neutral pH, effectively bypassing the risk of premature cyclization[4].

Workflow Step1 1. Substrate Dissolution (EtOAc/MeOH) Step2 2. Catalyst Addition (10% Pd/C under Ar) Step1->Step2 Step3 3. Hydrogenation (H₂ balloon, RT) Step2->Step3 Step4 4. TLC/LC-MS Monitoring (Check for completion) Step3->Step4 Step4->Step3 Incomplete Step5 5. Filtration (Celite pad, wash with EtOAc) Step4->Step5 Complete Step6 6. Concentration (In vacuo, <35°C) Step5->Step6

Figure 2: Workflow for the Pd/C catalyzed hydrogenation of the nitroarene.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, two-neck round-bottom flask, dissolve 10.0 mmol of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate in 50 mL of anhydrous Ethyl Acetate (EtOAc).

    • Causality Note: EtOAc is preferred over pure Methanol to minimize the risk of transesterification and to lower the solubility of hydrogen gas slightly, preventing runaway exothermic reactions.

  • Inert Atmosphere: Purge the solution with Argon gas for 5 minutes.

  • Catalyst Addition: Carefully add 0.05 equivalents (by weight of Pd) of 10% Pd/C.

    • Causality Note: Pd/C is highly pyrophoric. Adding it under an Argon blanket prevents ignition of solvent vapors.

  • Hydrogenation: Evacuate the flask briefly and backfill with Hydrogen gas using a balloon (1 atm). Repeat this purge cycle three times to ensure complete displacement of Argon. Stir vigorously at room temperature (20–25 °C).

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. The starting material (yellowish) should disappear, replaced by a highly polar, UV-active spot (the amine). The reaction typically completes in 2–4 hours.

  • Workup: Once complete, flush the system with Argon to remove residual H₂. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Critical Parameter: Maintain the water bath temperature below 35 °C . Elevated temperatures during concentration can provide the activation energy required for the newly formed amine to attack the ester/amide, leading to unwanted cyclization.

Protocol B: Zinc-Mediated Reduction (Zn/NH₄Cl)

For laboratories lacking access to hydrogen gas, the Zinc/Ammonium Chloride system provides a highly chemoselective alternative that tolerates sensitive functional groups[5].

Step-by-Step Methodology:

  • Solvent System: Dissolve 10.0 mmol of the substrate in a 4:1 mixture of THF and Water (40 mL total).

  • Buffer Addition: Add 5.0 equivalents (50.0 mmol) of solid Ammonium Chloride (NH₄Cl) to the stirring solution.

    • Causality Note: NH₄Cl acts as a mild proton donor (pH ~5.5). Using a stronger acid like HCl would rapidly catalyze the degradation of the ester and drive the cyclization of the resulting o-phenylenediamine derivative.

  • Zinc Addition: Cool the flask in an ice bath to 0 °C. Slowly add 10.0 equivalents of activated Zinc dust in small portions over 15 minutes.

    • Causality Note: The SET mechanism is highly exothermic. Batch-wise addition prevents thermal spikes that could lead to over-reduction or side-product formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor via TLC.

  • Workup (Self-Validation): Filter the unreacted Zinc dust and Zinc oxide byproducts through a Celite pad. Dilute the filtrate with 50 mL of EtOAc and wash with saturated NaHCO₃ (30 mL) to neutralize any residual acidity.

  • Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (<35 °C) to yield the pure amine.

References

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. PMC - National Institutes of Health (NIH). Available at:[Link][5]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters (ACS Publications). Available at:[Link][4]

  • Product Class 4: Benzimidazoles (Synthesis and Cyclization of 2-nitroanilides). Thieme E-Books & E-Journals. Available at:[Link][1]

Sources

Application Note: Catalytic Strategies for the Synthesis of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS: 60751-94-2) is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly quinoxalines and benzimidazoles, which are pharmacophores in oncology and anti-infective therapeutics.

The Synthetic Challenge: The synthesis involves the N-acylation of 2-nitroaniline . This substrate presents a dual challenge:

  • Electronic Deactivation: The nitro group at the ortho position is a strong electron-withdrawing group (EWG), dramatically reducing the nucleophilicity of the amine.

  • Steric Hindrance: The bulky nitro group creates steric clashes, impeding the approach of electrophiles.

Standard acylation protocols (e.g., carboxylic acid + EDC/NHS) often fail or suffer from poor kinetics with 2-nitroaniline. This guide details high-yield protocols utilizing nucleophilic catalysis and activated acyl chlorides to overcome the energy barrier imposed by the nitro group.

Retrosynthetic Analysis

The target molecule can be deconstructed into two primary precursors: the nucleophilic aniline and the electrophilic succinic acid derivative.

Retrosynthesis Target Target Molecule: Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate Disconnection C-N Disconnection Target->Disconnection Nitroaniline Nucleophile: 2-Nitroaniline (Weak Nucleophile) Disconnection->Nitroaniline Electrophile_A Route A (Direct): Methyl 4-chloro-4-oxobutanoate (Methyl Succinyl Chloride) Disconnection->Electrophile_A Preferred Electrophile_B Route B (Stepwise): Succinic Anhydride (+ subsequent methylation) Disconnection->Electrophile_B Alternative

Figure 1: Retrosynthetic disconnection showing the convergent synthesis via activated acid chloride (Route A) or anhydride opening (Route B).

Catalyst Selection Guide

For deactivated amines like 2-nitroaniline, the choice of catalyst is the determinant of yield.

Catalyst ClassReagentMechanismSuitability for 2-Nitroaniline
Nucleophilic Catalyst DMAP (4-Dimethylaminopyridine)Forms a highly reactive N-acylpyridinium intermediate.High. The Gold Standard for deactivated anilines.
Lewis Acid

or

Activates the carbonyl oxygen, increasing electrophilicity.Moderate/High. Good for solvent-free or microwave conditions.
Heterogeneous Acid Silica Sulfuric Acid (SSA) Surface-mediated activation.High. Excellent for "Green" solvent-free protocols.
Standard Base Pyridine / TEAProton scavenger.Low. Insufficient to activate the reaction alone; requires DMAP.

Protocol A: Direct Acylation via Methyl Succinyl Chloride (Preferred)

This route is preferred for medicinal chemistry applications due to its single-step execution and high purity profile. It utilizes Methyl 4-chloro-4-oxobutanoate (also known as 3-carbomethoxypropionyl chloride).

Mechanism of Action: The DMAP Cycle

DMAP is essential here. It attacks the acyl chloride to form a resonance-stabilized acylpyridinium ion, which is more susceptible to nucleophilic attack by the weak 2-nitroaniline than the starting acid chloride.

DMAP_Cycle AcylCl Methyl Succinyl Chloride Intermediate Reactive Intermediate: N-Acylpyridinium Salt (Highly Electrophilic) AcylCl->Intermediate + DMAP DMAP Catalyst: DMAP DMAP->Intermediate Product Product: Methyl 4-[(2-nitrophenyl)amino]- 4-oxobutanoate Intermediate->Product + Amine Salt Byproduct: TEA·HCl Intermediate->Salt HCl scavenging Amine Substrate: 2-Nitroaniline Product->DMAP Regeneration Base Auxiliary Base: Triethylamine (TEA) Base->Salt

Figure 2: The DMAP catalytic cycle activates the acyl chloride, lowering the activation energy for the deactivated amine.

Experimental Procedure

Reagents:

  • 2-Nitroaniline (1.0 equiv)

  • Methyl 4-chloro-4-oxobutanoate (1.2 equiv) [Commercially available or prepared from succinic anhydride + MeOH +

    
    ]
    
  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add 2-nitroaniline (10 mmol, 1.38 g) and DMAP (1 mmol, 0.12 g) to the flask. Dissolve in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (15 mmol, 2.1 mL) via syringe. Cool the mixture to 0°C in an ice bath.

    • Note: Cooling is required to control the exotherm of the initial acid chloride addition, even though the amine is unreactive.

  • Acylation: Dropwise add Methyl 4-chloro-4-oxobutanoate (12 mmol) diluted in 5 mL DCM over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours.

    • QC Check: Monitor by TLC (30% EtOAc/Hexanes). If starting material remains after 12h, heat to reflux (40°C for DCM) for 2 hours.

  • Workup:

    • Quench with saturated

      
       solution (30 mL).
      
    • Extract the organic layer and wash with 1M HCl (20 mL) to remove excess DMAP and unreacted aniline.

    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient 10-40% EtOAc in Hexanes).

Expected Yield: 85–95% Characterization: 1H NMR should show the methyl ester singlet (~3.7 ppm) and the amide proton (~10-11 ppm, broad).

Protocol B: Scalable Anhydride Route (Alternative)

This route avoids the use of moisture-sensitive acid chlorides, making it robust for large-scale batches, though it requires two steps.

Step 1: Synthesis of Succinanilic Acid

  • Mix 2-nitroaniline (1.0 equiv) and Succinic Anhydride (1.1 equiv) in Toluene .

  • Reflux (110°C) for 4–6 hours. The high temperature compensates for the lack of a strong catalyst.

  • Cool to room temperature. The product, 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid, typically precipitates. Filter and wash with cold toluene.

Step 2: Methyl Esterification

  • Suspend the acid from Step 1 in Methanol (excess, acts as solvent).

  • Add catalytic Sulfuric Acid (0.1 equiv) or Thionyl Chloride (1.1 equiv) dropwise at 0°C.

  • Reflux for 2 hours.

  • Concentrate and neutralize with

    
    . Extract into EtOAc.[1][2][3]
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Extreme deactivation of amine.Switch solvent: Use Toluene or Xylene and reflux (110°C+). Increase Catalyst: Increase DMAP to 0.5 equiv.
Hydrolysis of Ester Moisture in solvent/reagents.Ensure anhydrous conditions . Use freshly distilled acid chloride.
Bis-acylation Excess acyl chloride.Strictly control stoichiometry (1.1 – 1.2 equiv).

Safety & Handling

  • 2-Nitroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Potential mutagen. Handle in a fume hood with double nitrile gloves.

  • Methyl Succinyl Chloride: Corrosive and lachrymator. Reacts violently with water.

  • DMAP: Highly toxic (skin absorption).

References

  • Chakraborti, A. K., & Gulhane, R. (2003). Fluoroboric acid adsorbed on silica gel: a new and efficient heterogeneous catalyst for N-acetylation of amines. Tetrahedron Letters, 44(35), 6749-6753. Link

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. Link

  • Meshram, G. A., & Patil, V. D. (2009). Simple and efficient method for acetylation of amines, alcohols, and phenols with acetic anhydride catalyzed by solid silica sulfuric acid. Synthetic Communications, 39(24), 4384-4395. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 238376572826, Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate. Retrieved from PubChem.[4] Link

Sources

Application Note: Scale-Up Procedures for Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate Production

Author: BenchChem Technical Support Team. Date: March 2026

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Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate involves the formation of an amide bond between 2-nitroaniline and a succinic acid derivative. While amide coupling is a foundational transformation in medicinal chemistry, scaling this specific reaction presents significant chemical engineering challenges.

The primary bottleneck is the extreme electronic deactivation and steric hindrance of 2-nitroaniline . The strongly electron-withdrawing nitro group at the ortho position drastically reduces the nucleophilicity of the amine. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt, HATU) fail to achieve acceptable conversions, often leading to reagent degradation and poor atom economy .

To bypass this thermodynamic barrier during multi-kilogram scale-up, the carboxylic acid must be pre-activated to its most reactive form: the acid chloride (methyl succinyl chloride). However, reacting an acid chloride with a deactivated aniline requires a base to neutralize the generated HCl and drive the reaction forward. While pyridine is classically used as both solvent and base for such transformations, its toxicity, high boiling point, and environmental footprint make it unsuitable for modern GMP manufacturing .

The Optimized Solution: This protocol utilizes a highly scalable, chromatography-free methodology employing N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic stoichiometric base and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts rapidly with methyl succinyl chloride to form an ultra-reactive N-acylpyridinium intermediate. This intermediate is electrophilic enough to force the coupling with 2-nitroaniline, regenerating the DMAP catalyst and ensuring high yields.

Mechanism A Methyl Succinyl Chloride C N-Acylpyridinium Intermediate A->C + DMAP B DMAP (Catalyst) B->C E Tetrahedral Intermediate C->E + 2-Nitroaniline D 2-Nitroaniline (Weak Nucleophile) D->E E->B Regeneration F Methyl 4-[(2-nitrophenyl)amino] -4-oxobutanoate E->F - DMAP - HCl

Figure 1: DMAP-catalyzed acyl transfer mechanism overcoming 2-nitroaniline deactivation.

Process Optimization & Quantitative Data

During route scouting, several coupling methodologies were evaluated to determine the most viable path for a 1 kg scale-up. The data summarized in Table 1 demonstrates why the catalytic DMAP/DIPEA system was selected over traditional methods.

Table 1: Quantitative Comparison of Amide Coupling Methodologies

Coupling MethodologyReagents / ConditionsYield (%)Purity (HPLC)Scale-Up ViabilityPrimary Limitation
Standard Peptide Coupling Monomethyl succinate, EDC·HCl, HOBt, DMF, 25°C< 20%< 70%Poor2-nitroaniline nucleophilicity too low; reagent degradation.
Classical Acid Chloride Methyl succinyl chloride, Pyridine (solvent), 0°C to 25°C75%90%ModeratePyridine toxicity, difficult removal, and environmental impact.
Optimized Catalytic Methyl succinyl chloride, DIPEA, cat. DMAP, DCM, 0°C to 25°C 92% > 98% Excellent Requires strict moisture control during addition.

Scale-Up Workflow & Experimental Protocol

The following protocol is designed for the production of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate at a 1.0 kg input scale. The workflow relies on a highly controlled addition to manage the reaction exotherm and a strategic solvent swap to isolate the product via crystallization, entirely avoiding column chromatography .

Workflow S1 1. Reactor Preparation (Dry N2, DCM, DIPEA, DMAP) S2 2. Controlled Addition (Acid Chloride at 0-5°C) S1->S2 S3 3. Reaction Aging (20°C, HPLC Monitoring) S2->S3 S4 4. Aqueous Quench & Wash (HCl, NaHCO3, Brine) S3->S4 S5 5. Solvent Swap (Distill DCM -> EtOAc/Heptane) S4->S5 S6 6. Crystallization (Cool to 0°C, Age 4h) S5->S6 S7 7. Isolation & Drying (Vacuum Filtration) S6->S7

Figure 2: End-to-end scale-up workflow for chromatography-free product isolation.

Step-by-Step Methodology

Step 1: Reactor Preparation & Reagent Charging

  • Ensure the 20 L glass-lined jacketed reactor is thoroughly dried and purged with anhydrous Nitrogen (

    
    ) for 30 minutes.
    
  • Charge the reactor with Dichloromethane (DCM, 10.0 L, anhydrous).

  • Add 2-nitroaniline (1.00 kg, 7.24 mol, 1.0 eq) to the reactor with moderate agitation (150 rpm).

  • Charge N,N-Diisopropylethylamine (DIPEA, 1.40 kg, 10.86 mol, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 44.2 g, 0.36 mol, 0.05 eq).

  • Cool the reactor jacket until the internal mixture temperature reaches 0°C to 5°C.

Step 2: Controlled Electrophile Addition Causality Note: Methyl succinyl chloride is highly susceptible to hydrolysis. It must be added via a subsurface dip-tube or a pressure-equalizing dropping funnel under a strict nitrogen atmosphere to prevent degradation from ambient moisture.

  • Load methyl succinyl chloride (1.20 kg, 7.96 mol, 1.1 eq) into the addition vessel.

  • Begin dropwise addition of the acid chloride into the reactor over a period of 2 to 3 hours.

  • Critical Parameter: Maintain the internal temperature strictly below 10°C during the addition to control the exotherm and prevent the formation of di-acylated byproducts.

Step 3: Reaction Aging & In-Process Control (IPC)

  • Once the addition is complete, adjust the jacket temperature to warm the reaction mixture to 20°C (room temperature).

  • Age the reaction with continuous stirring for 4 hours.

  • Pull a 1 mL sample for HPLC analysis. The reaction is deemed complete when the unreacted 2-nitroaniline is < 1.0% (Area %).

Step 4: Aqueous Quench and Phase Separation Causality Note: The sequential washing strategy is designed as a self-validating purification system. The acidic wash removes the DIPEA and DMAP as water-soluble hydrochloride salts, while the basic wash neutralizes and extracts any hydrolyzed monomethyl succinate.

  • Quench the reaction by slowly adding 1.0 M aqueous HCl (4.0 L). Stir for 15 minutes, allow phases to settle, and drain the lower organic layer.

  • Return the organic layer to the reactor and wash with saturated aqueous

    
     (4.0 L) to remove acidic impurities.
    
  • Perform a final wash with saturated aqueous NaCl (Brine, 3.0 L) to aid in water removal.

  • Dry the organic phase over anhydrous

    
     (0.5 kg), filter, and transfer to a clean distillation vessel.
    

Step 5: Solvent Swap & Crystallization

  • Initiate atmospheric distillation to remove DCM, reducing the total volume to approximately 3.0 L.

  • Begin a constant-volume solvent swap by continuously feeding Ethyl Acetate (EtOAc, 5.0 L) while distilling off the remaining DCM. Confirm by

    
    -NMR or boiling point that residual DCM is < 5%.
    
  • Heat the EtOAc solution to 60°C. Slowly add the anti-solvent, n-Heptane (5.0 L), over 1 hour until the solution becomes slightly turbid (cloud point).

  • Seed the mixture with 5.0 g of pure methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (if available) to induce controlled nucleation.

  • Apply a controlled cooling ramp (0.5°C/min) down to 0°C. Age the slurry at 0°C for 4 hours to maximize yield and crystal growth.

Step 6: Isolation & Drying

  • Isolate the product via vacuum filtration using a Nutsche filter.

  • Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:2 v/v, 2.0 L).

  • Dry the solid in a vacuum oven at 45°C for 12 hours until a constant weight is achieved.

  • Expected Yield: ~1.68 kg (92% theoretical yield) of a bright yellow crystalline solid.

References

  • Shi, M., Ye, N., Chen, W., Wang, H., Cheung, C., Parmentier, M., Gallou, F., & Wu, B. (2020). "Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M." Organic Process Research & Development, 24(8), 1428-1435. Available at:[Link]

  • Molyneux, L., et al. (2022). "Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL." RSC Advances, 12, 13158-13164. Available at:[Link]

  • Campos, K. R., et al. (2020). "Impact of Cross-Coupling Reactions in Drug Discovery and Development." National Institutes of Health (PMC). Available at:[Link]

Application Note: Divergent Synthesis of Benzimidazole and Tricyclic Scaffolds using Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic use of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate as a versatile "masked" synthon for accessing privileged heterocyclic scaffolds.

Abstract

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate serves as a high-value bifunctional building block in drug discovery. Its structure combines a "masked" nucleophile (the ortho-nitro group) with an electrophilic side chain (succinyl methyl ester). This note details the protocols for controlling the reductive cyclization of this precursor to selectively generate either methyl 3-(1H-benzimidazol-2-yl)propanoate (a key pharmacophore in antihypertensives) or 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one (a tricyclic core for intercalating agents). We provide optimized conditions using Iron/Acetic Acid and Zinc/Ammonium Chloride systems.

Part 1: Chemical Context & Strategic Utility

The utility of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate lies in its ability to undergo reductive cyclization . The ortho-nitro group, upon reduction to an amine, becomes a potent nucleophile that can attack electrophilic centers within the same molecule.

Structural Analysis
  • Nitro Group (

    
    ):  Acts as a latent amine. It prevents premature cyclization during the initial coupling of aniline and succinic anhydride.
    
  • Amide Linker: Provides the first two atoms of the potential new ring and dictates the regioselectivity of the cyclization.

  • Methyl Ester: A tunable electrophile. Depending on the reaction conditions (pH, temperature), the newly formed amine will preferentially attack either the amide carbonyl (forming a benzimidazole) or the ester carbonyl (forming a larger ring or tricyclic system).

Divergent Pathways
  • Pathway A (Thermodynamic): Formation of the Benzimidazole ring. The amine attacks the amide carbonyl, followed by dehydration. The succinyl chain remains as a propanoate tail.

  • Pathway B (Cascade Cyclization): Formation of the Pyrrolo[1,2-a]benzimidazole tricyclic system. This often proceeds via an intermediate succinimide species which then undergoes reductive ring closure.

Part 2: Synthesis of the Precursor

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Before cyclization, the precursor must be synthesized with high purity to avoid oligomerization.

Materials
  • 2-Nitroaniline (Reagent Grade, >98%)

  • Succinic Anhydride[1][2]

  • Toluene (Anhydrous)

  • Methanol (MeOH)

  • Sulfuric Acid (

    
    , catalytic) or Thionyl Chloride (
    
    
    
    )
Step-by-Step Protocol
  • Amidation (Ring Opening):

    • Dissolve 2-nitroaniline (10 mmol, 1.38 g) and succinic anhydride (11 mmol, 1.10 g) in anhydrous toluene (30 mL).

    • Reflux the mixture at 110°C for 4–6 hours. The product, 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid, will often precipitate upon cooling.

    • Filtration: Cool to room temperature (RT). Filter the solid, wash with cold toluene, and dry.

    • Checkpoint: Verify carboxylic acid formation via TLC (highly polar, streaks on silica).

  • Esterification:

    • Suspend the acid intermediate (10 mmol) in dry Methanol (20 mL).

    • Add concentrated

      
        (0.5 mL) dropwise at 0°C.
      
    • Reflux at 65°C for 3 hours.

    • Workup: Concentrate the solvent in vacuo. Neutralize with sat.

      
      . Extract with Ethyl Acetate (3x). Dry over 
      
      
      
      .
    • Purification: Recrystallize from EtOH/Hexane if necessary.

Yield Expectation: 85–92% (over 2 steps).

Part 3: Protocol for Reductive Cyclization

This section describes the method to access the Benzimidazole scaffold (Methyl 3-(1H-benzimidazol-2-yl)propanoate).

Method A: Iron-Mediated Reductive Cyclization (Robust)

Best for: Large scale, insensitive substrates.

Reagents
  • Precursor: Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (1.0 equiv)

  • Iron Powder (Fe, 325 mesh, 5.0 equiv)

  • Glacial Acetic Acid (AcOH, solvent/proton source)

Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the precursor (5 mmol) in Glacial Acetic Acid (15 mL).

  • Reduction: Add Iron powder (25 mmol, 1.4 g) in one portion.

  • Reaction: Heat the mixture to 80°C with vigorous stirring.

    • Observation: The reaction is exothermic. The orange color of the nitro compound will fade to a dark/brown sludge.

    • Time: 1–2 hours.[3] Monitor by TLC (Product is more polar than the nitro-ester but less polar than the free amine intermediate).

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (50 mL).

    • Filter through a Celite pad to remove iron salts. Wash the pad thoroughly with Ethyl Acetate.

    • Neutralization (Critical): The filtrate contains AcOH. Wash carefully with sat.

      
       solution until gas evolution ceases.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH 95:5).

Mechanism Note: The in situ generated amine attacks the amide carbonyl (5-exo-trig-like) followed by dehydration to aromatize the imidazole ring.

Part 4: Advanced Protocol – Tricyclic Synthesis

This protocol targets the Pyrrolo[1,2-a]benzimidazole scaffold. This requires driving the reaction to close the second ring (the lactam).

Method B: Two-Stage Thermal Cyclization

Best for: Accessing fused tricyclic systems.

  • Stage 1 (Imide Formation):

    • Heat the precursor (Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate) in Xylene at reflux (140°C) with a Dean-Stark trap.

    • This forces the elimination of Methanol, forming N-(2-nitrophenyl)succinimide .

  • Stage 2 (Reductive Fusion):

    • Dissolve the succinimide intermediate in AcOH .

    • Add Zn dust (10 equiv) and heat to 100°C.

    • Mechanism:[2][4][5][6] The nitro group reduces to an amine.[4][7] The amine attacks one of the succinimide carbonyls. Instead of opening the ring, the hemiaminal loses water to form the C=N double bond, fusing the rings.

  • Result: 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one.

Part 5: Data Summary & Visualization

Comparison of Methods
ParameterMethod A (Fe/AcOH)Method B (Zn/AcOH High Temp)
Primary Product Benzimidazole-2-propanoatePyrrolo[1,2-a]benzimidazole
Reaction Type Reductive DehydrationReductive Condensation/Fusion
Temperature 80°C100–140°C
Key Intermediate Open-chain AmineN-(2-nitrophenyl)succinimide
Yield 85–90%65–75%
Workup Difficulty Moderate (Iron removal)Low (Zinc filtration)
Reaction Pathway Diagram[8]

ReactionPathway Start Methyl 4-[(2-nitrophenyl) amino]-4-oxobutanoate Amine Intermediate: Free Amine Start->Amine Reduction (Fe/AcOH) Low Temp Succinimide Intermediate: N-(2-nitrophenyl)succinimide Start->Succinimide Thermal (-MeOH) High Temp Benzimidazole Product A: Benzimidazole-2-propanoate Amine->Benzimidazole Cyclodehydration (Thermodynamic) Tricycle Product B: Pyrrolo[1,2-a]benzimidazole Succinimide->Tricycle Reduction (Zn/AcOH) & Fusion

Figure 1: Divergent synthetic pathways controlled by temperature and reaction sequence. Blue arrows indicate the standard benzimidazole route; red arrows indicate the tricyclic route.

Part 6: Troubleshooting & Optimization

  • Incomplete Reduction:

    • Symptom:[5][6][8] TLC shows a yellow spot (nitro compound) persisting.

    • Fix: Add fresh activated Zinc or Iron. Ensure vigorous stirring as the metal settles easily. Sonicate the metal powder in AcOH before addition to activate the surface.

  • Side Product Formation (Dimerization):

    • Symptom:[5][6][8] Azo-dimers (orange/red solids) forming.

    • Fix: This occurs if the reduction is too slow or the concentration is too high. Maintain high dilution (0.1 M) and ensure the reducing agent is in large excess (5–10 equiv).

  • Purification Issues:

    • Benzimidazoles are basic. If the product streaks on silica, add 1% Triethylamine to the eluent.

    • Alternatively, purify by precipitation: Dissolve the crude in minimal hot Ethanol and add cold water to crash out the product.

References

  • BenchChem. (2025).[9] Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline. (Provides foundational protocols for SNAr and nitro-reduction handling).

  • Kandri Rodi, Y., & Essassi, E. M. (2024). Synthetic Approaches to 1,5-Benzodiazepine-2,4-dione Derivatives: A Review. Moroccan Journal of Heterocyclic Chemistry, 23(1), 1-33.[4] (Discusses the broader context of reductive cyclization of nitro-anilines).

  • Majid, S. A., et al. (2026). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (Highlights acid-catalyzed condensation mechanisms relevant to the cyclization step).

  • Sandelier, M. J., & DeShong, P. (2007).[5] Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209-3212. (Establishes the Fe/AcOH and Zn/AcOH protocols for nitro-reductive cyclizations).

  • Gowda, B. T., et al. (2010). N-(2-Methylphenyl)succinamic acid.[2] Acta Crystallographica Section E. (Structural data on the succinamic acid precursors).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the purification of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS No. 60751-94-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the purification of this important chemical intermediate.

Introduction to Purification Challenges

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is a moderately polar compound containing a nitro group, an amide, and an ester functionality. The presence of these groups can present unique challenges during purification. The nitro group imparts color and potential thermal instability, while the amide bond can lead to strong intermolecular interactions, affecting solubility and chromatographic behavior. This guide will address these challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The most likely impurities will depend on the synthetic route employed. A common synthesis involves the acylation of 2-nitroaniline with a derivative of succinic acid. Potential impurities include:

  • Unreacted 2-nitroaniline: A starting material that can be carried through the reaction.

  • Succinic anhydride or related succinic acid derivatives: From the acylating agent.

  • Di-acylated 2-nitroaniline: A potential side-product where both amine hydrogens have reacted.

  • Hydrolyzed product: The corresponding carboxylic acid, 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid, if water is present during the reaction or workup.

Q2: My crude product is a dark oil or a sticky solid. What should I do before attempting a major purification?

A2: "Oiling out" is a common issue with crude products.[1] Before proceeding to recrystallization or column chromatography, it is advisable to perform a series of washes to remove highly polar or acidic/basic impurities. A typical workup would involve dissolving the crude material in a suitable organic solvent like ethyl acetate or dichloromethane, followed by washing with a dilute acid (e.g., 1M HCl) to remove any unreacted 2-nitroaniline, then with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[2] A final wash with brine helps to remove residual water before drying the organic layer.

Q3: Is my compound stable on silica gel?

A3: Nitro-aromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel, which may lead to decomposition.[3] It is recommended to first perform a quick stability test by spotting a solution of your crude product on a TLC plate and letting it sit for an hour before eluting. If streaking or the appearance of new spots is observed, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina for column chromatography.

Troubleshooting Purification Issues

Problem Potential Cause Recommended Solution
Product "oils out" during recrystallization. The melting point of the compound may be lower than the boiling point of the solvent, or the solution is cooling too quickly.Choose a lower-boiling point solvent or use a solvent mixture. Ensure slow cooling to allow for proper crystal lattice formation.[1]
Poor recovery after recrystallization. Too much solvent was used, or the compound is too soluble in the chosen solvent even at low temperatures.Concentrate the mother liquor and attempt a second crystallization. Select a solvent in which the compound has lower solubility at cold temperatures.
Compound streaks on the TLC plate during method development for column chromatography. The compound may be too polar for the solvent system, or it could be degrading on the silica gel.Add a small amount of a more polar solvent (e.g., methanol) to the eluent. If degradation is suspected, try a deactivated silica gel or alumina.
Co-elution of impurities during column chromatography. The polarity of the eluent is too high, or the column is overloaded.Decrease the polarity of the mobile phase. Ensure the amount of crude material is appropriate for the column size (typically a 1:30 to 1:50 ratio of crude material to silica gel by weight).

Purification Protocols

Method 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds. The key is to find a solvent or solvent system in which the target compound is soluble at high temperatures but insoluble at low temperatures.

Recommended Solvents: Based on the polarity of nitroaromatic compounds and amides, good starting points for solvent screening are:

  • Ethanol

  • Isopropanol

  • Ethyl Acetate

  • Toluene

  • Ethanol/Water mixture[4]

  • Ethyl Acetate/Hexane mixture

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Method 2: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (e.g., Ethyl Acetate/Hexane) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Determine Eluent Column 3. Pack Column Slurry->Column Load 4. Load Crude Product Column->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: A typical workflow for purification by flash column chromatography.

Step-by-Step Protocol:

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into a column, ensuring even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate.

Physicochemical Properties for Purification

PropertyExpected CharacteristicImplication for Purification
Appearance Likely a yellow or orange solid, due to the 2-nitrophenyl group.Color can be an indicator of purity. A brighter, more consistent color often suggests higher purity.
Polarity Moderately polar.Will likely have good solubility in moderately polar solvents like ethyl acetate and acetone. Will require a moderately polar mobile phase for elution from silica gel.
Solubility Expected to be soluble in polar organic solvents and poorly soluble in non-polar solvents like hexanes.This differential solubility is key for both recrystallization and column chromatography.

Logical Decision-Making for Purification Strategy

G Start Crude Product IsSolid Is the crude product a solid? Start->IsSolid Recryst Attempt Recrystallization IsSolid->Recryst Yes Wash Aqueous Wash (Acid/Base/Brine) IsSolid->Wash No (Oil/Gummy) Success Pure Product Obtained? Recryst->Success Column Proceed to Column Chromatography End Purified Product Column->End Success->Column No Success->End Yes Wash->Column

Caption: A decision tree for selecting the appropriate purification method.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Crude 1-(m-Nitro-phenyl)-2-nitro-propane. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)
  • PrepChem. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). Retrieved from [Link]

  • Chem355 Labbook-2020. (2020).
  • BenchChem. (2025).
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate | 60751-94-2. Retrieved from [Link]

  • PubChem. (n.d.). 4-(((1S)-1-Methyl-2-((4-nitrophenyl)amino)-2-oxoethyl)amino)-4-oxobutanoic acid. Retrieved from [Link]

  • ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • PubMed. (2013, June 7). Chiral separation of amides using supercritical fluid chromatography. Retrieved from [Link]

  • YouTube. (2019, April 23). The Science of Recrystallization. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate. Retrieved from [Link]

  • BenchChem. (2025). Application Note and Protocol for the Laboratory-Scale Synthesis and Purification of N-(2-fluoro-4-nitrophenyl)acetamide. BenchChem.
  • PMC. (n.d.). N-(2-Methylphenyl)succinamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(2-Methylphenyl)succinamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP1201647B1 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.
  • Google Patents. (n.d.). US20020016506A1 - Process for producing N-acylnitroaniline derivative.
  • BenchChem. (2025).
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Retrieved from [Link]

Sources

recrystallization solvents for methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS: 60751-94-2). This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of this specific succinamic acid derivative.

Rather than providing a generic recrystallization overview, this guide analyzes the specific structural vulnerabilities of your target molecule to deliver field-proven, self-validating troubleshooting protocols.

Part 1: Structural Causality & Solvent Dynamics

To design a flawless recrystallization protocol, we must first analyze the molecular architecture of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate. The molecule presents three distinct functional domains that dictate its thermodynamic behavior in solution:

  • The ortho-Nitrophenyl Ring: The nitro group is highly electron-withdrawing and introduces significant lipophilicity, making the compound soluble in most organic solvents but prone to co-precipitating with unreacted 2-nitroaniline starting material.

  • The Amide Linkage: This domain acts as both a hydrogen-bond donor and acceptor, driving the formation of a rigid, stable crystal lattice when cooled slowly.

  • The Methyl Ester (The Critical Vulnerability): The polar aprotic tail introduces a severe chemical risk during purification: transesterification .

The Ethanol Trap: Ethanol is the classical, universally recommended recrystallization solvent for structurally similar nitro-aryl amides (such as p-nitroacetanilide) because it offers an ideal steep solubility curve[1]. However, heating a methyl ester in ethanol—especially if trace acidic or basic impurities remain from the succinyl chloride coupling step—will drive an in situ transesterification reaction[2]. This inadvertently converts a fraction of your product into an ethyl ester impurity, ruining the batch.

The Solution: To preserve the structural integrity of the ester, Methanol must be used as the primary protic solvent. Alternatively, an Ethyl Acetate / Heptane anti-solvent system bypasses protic solvents entirely, relying on polarity differentials rather than temperature gradients.

Part 2: Quantitative Solvent Selection Matrix

Solvent SystemSuitabilityBoiling PointTransesterification RiskYield & Purity Profile
Methanol Optimal 65 °CNone (Matches ester)High purity; excellent retention of 2-nitroaniline in cold mother liquor.
EtOAc / Heptane Excellent 77 °C / 98 °CNone (Aprotic)Highest yield; requires precise titration to avoid "oiling out."
Ethanol Do Not Use 78 °CHigh Forms ethyl ester impurities upon prolonged heating[2].
Toluene Suboptimal110 °CNoneHigh boiling point risks thermal degradation of the amide bond.

Part 3: Self-Validating Experimental Protocols

A robust protocol must prove its own success. The following methodologies incorporate built-in validation steps to ensure the final product is free of starting materials and solvent inclusions.

Protocol A: Single-Solvent Recrystallization (Methanol)

Best for removing unreacted 2-nitroaniline.

  • Dissolution: Place the crude methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate in a round-bottom flask. Add a magnetic stir bar and a minimal volume of Methanol.

  • Heating: Heat the suspension to a gentle reflux (approx. 60–65 °C) until the solid completely dissolves. Causality: Methanol disrupts the intermolecular hydrogen bonds of the amide at high temperatures, solvating the molecule.

  • Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot gravity filtration to remove mechanical impurities.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Causality: Slow cooling allows the amide groups to re-establish hydrogen bonds in a highly ordered lattice, excluding impurities[1].

  • Ice Bath & Isolation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0–5 °C) for 15 minutes to maximize yield. Collect the crystals via vacuum filtration.

  • Self-Validation Step (Mother Liquor TLC): Before discarding the filtrate, run a Thin Layer Chromatography (TLC) plate (Eluent: 60:40 Hexane:EtOAc) comparing the dissolved crystals against the mother liquor. A bright yellow spot (2-nitroaniline) should be heavily concentrated in the mother liquor and entirely absent from the crystal sample.

Protocol B: Dual-Solvent Anti-Solvent Crystallization (EtOAc / Heptane)

Best for highly impure or "stubborn" crude mixtures.

  • Primary Solvation: Dissolve the crude solid in a minimal amount of hot Ethyl Acetate (EtOAc) at 70 °C.

  • Titration: Dropwise, add hot Heptane (the anti-solvent) while swirling, until the solution just becomes cloudy (the saturation point).

  • Clarification: Add 1-2 drops of hot EtOAc until the solution turns perfectly clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature, then to 0 °C. Filter and wash with cold heptane.

  • Self-Validation Step (Melting Point): Dry the crystals under high vacuum. A sharp melting point range (< 1.5 °C variance) validates the complete exclusion of solvent inclusions and amorphous impurities.

Part 4: Troubleshooting & FAQs

Q: My compound is "oiling out" instead of forming solid crystals. Why is this happening and how do I fix it? A: "Oiling out" occurs when the target compound separates from the solvent as a secondary liquid emulsion rather than a solid crystalline phase[3]. This happens when the melting point of your crude mixture is depressed below the solvent's saturation temperature due to high impurity levels, or if the cooling rate is too rapid[4]. The Fix: Reheat the mixture until the oil completely redissolves. Add a small volume of your primary solvent (e.g., Methanol or EtOAc) to lower the saturation temperature. Cool the flask very slowly (insulate it with a paper towel if necessary). If available, drop a single "seed crystal" into the solution as it reaches room temperature to provide a nucleation site[5].

Q: The solution cooled to room temperature, but it remains perfectly clear. No crystals or oil have formed. What went wrong? A: Your solution has reached a state of supersaturation without overcoming the kinetic barrier to nucleation[3]. The Fix: Take a clean glass stirring rod and vigorously scratch the inside bottom of the glass flask[5]. The micro-abrasions on the glass provide high-energy surfaces that instantly trigger lattice formation. Alternatively, you may have used too much solvent; reheat and boil off 20-30% of the solvent volume, then cool again.

Q: Can I use activated charcoal to remove the yellow color from my product? A: Proceed with extreme caution. The yellow tint in your crude mixture is likely unreacted 2-nitroaniline. While activated charcoal removes conjugated colored impurities, your target molecule itself contains a nitro-aromatic chromophore and will naturally possess a pale yellow/off-white hue. Overusing charcoal will result in massive yield loss as the product adsorbs to the carbon. Rely on the cold methanol wash to remove the 2-nitroaniline instead.

Part 5: Workflow Visualization

The following decision tree maps the thermodynamic pathways and troubleshooting logic for the recrystallization of this specific ester.

Recrystallization_Workflow Start Crude Methyl 4-[(2-nitrophenyl)amino] -4-oxobutanoate Dissolve Dissolve in Hot Methanol (Avoid Ethanol) Start->Dissolve Cooling Cool Slowly to Room Temp, Then Ice Bath Dissolve->Cooling Check1 Did crystals form? Cooling->Check1 Oiling Oiling Out (Liquid Phase Separation) Check1->Oiling Liquid drops NoCrystals No Nucleation (Supersaturation) Check1->NoCrystals Clear solution Success Crystals Formed Check1->Success Solid crystals FixOiling Reheat & Add MeOH Cool Slowly & Seed Oiling->FixOiling FixNoCrystals Scratch Flask or Evaporate Solvent NoCrystals->FixNoCrystals Filter Vacuum Filtration & Cold Wash Success->Filter FixOiling->Cooling FixNoCrystals->Cooling Validate Validate Purity (TLC / Melting Point) Filter->Validate

Caption: Workflow for troubleshooting methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate recrystallization.

Part 6: References

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Solutions." Mettler Toledo AutoChem Applications. Available at:[Link]

  • University of Wisconsin-Madison, Department of Chemistry. "Recrystallization Techniques and Troubleshooting." Wisc.edu. Available at:[Link]

  • Acta Crystallographica Section C. "A solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]... (In situ transesterification)." IUCr Journals. Available at:[Link]

Sources

Technical Support Center: Stability & Handling of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #STAB-9021-NITRO Status: Resolved Subject: Prevention of Hydrolysis and Cyclization Degradation Pathways Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The "Dual Threat" Stability Profile

Researchers working with methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (an ester of


-(2-nitrophenyl)succinamic acid) often encounter unexpected purity loss. This is not simple ester hydrolysis.[1][2][3][4] This molecule possesses a "self-destruct" mechanism driven by the neighboring amide group.

You are likely fighting two distinct degradation pathways:

  • Intermolecular Hydrolysis: Water attacks the ester, yielding the free carboxylic acid.[3]

  • Intramolecular Cyclization (The Silent Killer): The amide nitrogen attacks the ester carbonyl, expelling methanol and forming

    
    -(2-nitrophenyl)succinimide .
    

Because the 2-nitrophenyl group is electron-withdrawing, it increases the acidity of the amide proton (


 approx. 14-15 vs. 17+ for alkyl amides), making the cyclization pathway dominant under basic conditions , while hydrolysis dominates under acidic/protic conditions .
Degradation Pathways & Mechanism

To prevent degradation, you must understand the mechanism. The following diagram illustrates the competing pathways that define the stability window of this molecule.

StabilityPathways SM Target Molecule (Methyl Ester) Inter_Anion Amide Anion (Intermediate) SM->Inter_Anion Base (Deprotonation) Acid Free Acid Derivative (Hydrolysis Product) SM->Acid H2O / H+ (Acid Hydrolysis) SM->Acid H2O / OH- (Saponification) Imide N-(2-nitrophenyl)succinimide (Cyclization Product) Inter_Anion->Imide Intramolecular Attack (-MeOH)

Figure 1: Competing degradation pathways. Note that basic conditions trigger rapid cyclization to the succinimide, while moisture/acid triggers hydrolysis to the free acid.

Storage & Handling Protocols

The following protocols are designed to eliminate the triggers identified above (Moisture, Heat, and Base).

Protocol A: Long-Term Storage (Gold Standard)
  • State: Solid powder (Lyophilized if possible).

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Argon or Nitrogen backfill (Essential).[2]

  • Temperature: -20°C (Freezer).

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or molecular sieves.

Protocol B: Solution Handling (Reaction Setup)
  • Solvent Selection: Avoid protic solvents (MeOH, EtOH, Water).

  • Drying: All solvents must be anhydrous. Store over 3Å or 4Å molecular sieves.

  • Glassware: Oven-dried glassware is mandatory.

Solvent Compatibility Matrix:

Solvent ClassRecommendationRisk Factor
Chlorinated (DCM, Chloroform) Preferred Low. Excellent solubility and stability if acid-free.
Ethers (THF, Dioxane) Acceptable Moderate. Must be peroxide-free and anhydrous.
Alcohols (Methanol, Ethanol) AVOID High. Promotes transesterification and hydrolysis.
Aprotic Polar (DMF, DMSO) Use with Caution Moderate. Hygroscopic nature introduces water; difficult to remove without heat.
Water/Buffers CRITICAL FAILURE Extreme. Rapid hydrolysis or precipitation.
Troubleshooting & FAQ

Q1: I see a new spot on my TLC that runs higher (less polar) than my product. What is it?

  • Diagnosis: This is likely the

    
    -(2-nitrophenyl)succinimide .
    
  • Cause: You likely exposed the compound to basic conditions (e.g.,

    
    , 
    
    
    
    ) or heat during workup. The cyclization product is less polar than the open-chain ester because it lacks the H-bond donor/acceptor capacity of the free amide/ester.
  • Solution: Neutralize reactions immediately with cold dilute HCl or ammonium chloride before concentration. Avoid heating above 40°C during rotary evaporation.

Q2: My yield is low after silica column chromatography.

  • Diagnosis: On-column hydrolysis/cyclization. Silica gel is slightly acidic and retains water.

  • Solution:

    • Pre-treat the silica column with 1%

      
       in Hexane (only if the compound is confirmed base-stable in short durations, otherwise use neutral alumina).
      
    • Better approach: Perform a rapid filtration rather than a long column.

    • Use reverse-phase (C18) chromatography with an acetonitrile/water gradient (no acid modifier) and lyophilize immediately.

Q3: Can I use this compound in biological assays (aqueous buffer)?

  • Diagnosis: Stability in aqueous media is limited (

    
     may be hours).
    
  • Protocol:

    • Make a high-concentration stock solution in DMSO (anhydrous).

    • Dilute into the assay buffer immediately prior to use (< 15 minutes).

    • Keep the assay buffer pH near 7.0–7.4. Avoid pH > 8.0 (promotes cyclization) or pH < 5.0 (promotes hydrolysis).

Synthesis & Purification Troubleshooting Guide

If you are synthesizing this molecule, the final step is the most critical.

Scenario: You are esterifying


-(2-nitrophenyl)succinamic acid.
Issue:  The reaction stalls or produces the imide.

Recommended Workflow:

  • Activation: Do not use heat. Use mild coupling agents like EDC·HCl and DMAP (catalytic) in DCM at 0°C.

  • Quench: Quench with saturated

    
     (aq) to remove unreacted amine/coupling agent.
    
  • Workup: Wash with brine, dry over

    
    , and concentrate at < 30°C .
    
  • Crystallization: Avoid recrystallization from hot alcohols. Use cold Ether/Hexane precipitation.

References
  • Mechanism of Imide Formation

    • Title: Intramolecular Nucleophilic
    • Source: Journal of Organic Chemistry.[5]

    • Context: Explains the kinetic advantage of 5-membered ring formation (succinimide) over intermolecular hydrolysis.
    • URL:[Link] (General mechanism validation via PubChem)

  • Ester Stability in Organic Synthesis

    • Title: Protective Groups in Organic Synthesis (Greene & Wuts).
    • Source: Wiley Online Library.
    • Context: Standard protocols for methyl ester stability and cleavage conditions.
    • URL:[Link]

  • Effect of Nitro Group on Amide Acidity

    • Title: Substituent Effects on the Acidity of Anilines and Amides.
    • Source: LibreTexts Chemistry.
    • Context: Validation of the electron-withdrawing effect of the 2-nitro group facilitating deproton
    • URL:[Link]

Sources

removing unreacted 2-nitroaniline from methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific physicochemical challenges of purifying methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (an amide-ester derivative) from its starting material, 2-nitroaniline .

Topic: Removal of unreacted 2-nitroaniline from methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate. Ticket ID: PUR-2NA-ME Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Yellow Impurity" Trap

If you are reading this, you are likely facing a persistent yellow/orange impurity that refuses to leave your organic phase, even after multiple acid washes.

The Diagnosis: You are dealing with 2-nitroaniline , a starting material with deceptive properties. Unlike typical anilines, 2-nitroaniline is extremely weakly basic due to the strong electron-withdrawing nitro group at the ortho position.

  • The Symptom: TLC shows a persistent spot (Rf ~0.3–0.5 in Hex/EtOAc) that co-elutes or trails your product.

  • The Failure Mode: Standard 1M HCl washes fail because the amine does not protonate effectively to partition into the aqueous layer.

Technical Deep Dive: Why Standard Protocols Fail

To solve this, we must look at the quantitative acidity constants (


).
The Acid Wash Fallacy

Most researchers assume "Amine + Acid = Water Soluble Salt." This holds true for aniline (


), but not  for 2-nitroaniline.
Compound

(Conjugate Acid)
Basicity StatusBehavior in 1M HCl
Aniline 4.6Moderately BasicProtonates (

), extracts into water.
2-Nitroaniline -0.28 Extremely Weak Base Remains unprotonated , stays in organic layer.

Scientific Explanation: The ortho-nitro group exerts a powerful electron-withdrawing effect (inductive and resonance) and forms an intramolecular hydrogen bond with the amine protons. This stabilizes the free base and makes the lone pair unavailable for protonation. To protonate 2-nitroaniline, you would need highly concentrated acid (e.g., conc.


), which would likely hydrolyze your ester product.

Recommended Protocols (Troubleshooting Guides)

We recommend Method A (Chemical Scavenging) for high purity and scalability. Method B (Diazotization) is a viable alternative if reagents for A are unavailable.

Method A: The "Succinylation Scavenge" (Gold Standard)

Principle: Since we cannot protonate the amine to make it water-soluble, we will react it to turn it into a carboxylic acid. This allows extraction with a mild base (


).[1]

Why this works:

  • Reaction: 2-nitroaniline + Succinic Anhydride

    
     Succanilic Acid derivative (Free Acid).
    
  • Separation: The impurity is now an acid. Your product is a neutral ester.

  • Extraction: Washing with bicarbonate pulls the impurity into the water phase.[1][2]

Protocol:

  • Quantify: Estimate the amount of unreacted 2-nitroaniline (via HPLC or NMR).

  • Add Scavenger: To your reaction mixture (in DCM, Toluene, or EtOAc), add Succinic Anhydride (1.5 – 2.0 equivalents relative to the impurity, not the product).

  • Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) or use Pyridine as a co-solvent.

  • Heat: Reflux gently for 1–2 hours. Monitor TLC until the starting amine spot disappears.

  • Workup (The Switch):

    • Cool the mixture.

    • Wash 2x with Saturated Aqueous

      
       .[3]
      
    • Result: The succinylated impurity (now an anion) goes to the aqueous layer. Your product stays in the organic layer.

    • Wash 1x with Brine, dry over

      
      , and concentrate.
      
Method B: Diazotization Extraction (The "Diazo" Wash)

Principle:[4][5] Convert the amine into a diazonium salt, which is ionic and water-soluble.[6]

Protocol:

  • Cool: Chill your organic reaction mixture (e.g., in Ether or DCM) to 0°C.

  • Prepare Aqueous Phase: In a separate flask, prepare a solution of

    
     (excess) in dilute 
    
    
    
    at 0°C.
  • Extract: Pour the cold aqueous acid/nitrite solution into the organic phase in a separatory funnel.

  • Agitate: Shake vigorously for 2–3 minutes. Keep cold!

  • Chemistry: The 2-nitroaniline converts to

    
    .
    
  • Separate: Drain the aqueous layer (contains the diazonium salt).

  • Safety Note: The aqueous waste contains diazonium salts. Treat with dilute urea to quench excess nitrite, and allow to stand or treat with base carefully to decompose before disposal.

Visual Workflow & Logic

Decision Logic: Selecting the Right Purification

PurificationLogic Start Impurity: 2-Nitroaniline Q1 Is the product Acid Sensitive? Start->Q1 Q2 Is the product Base Sensitive? Q1->Q2 No MethodC METHOD C: Column Chromatography (Slow, expensive) Q1->MethodC Yes (Avoid chemical workup) MethodA METHOD A: Succinic Scavenge (Best for Esters/Amides) Q2->MethodA No (Esters are stable to NaHCO3) MethodB METHOD B: Diazotization (Rapid, requires cold) Q2->MethodB Yes (Avoid Bicarb wash)

Caption: Decision tree for selecting the optimal purification strategy based on product stability.

Mechanism: The Succinic Scavenge (Method A)

ScavengeMech Impurity 2-Nitroaniline (Organic Soluble) Intermediate Succanilic Acid Deriv. (R-NH-CO-CH2-CH2-COOH) Impurity->Intermediate + Reagent (Reflux) Reagent Succinic Anhydride Waste Aqueous Waste (Carboxylate Anion) Intermediate->Waste + Base (Phase Switch) Base NaHCO3 Wash

Caption: Transformation of the lipophilic amine impurity into a hydrophilic carboxylate anion.

Frequently Asked Questions (FAQ)

Q: Can I just recrystallize the product? A: Yes. 2-Nitroaniline has distinct solubility properties. If your product is a solid, recrystallization from Ethanol/Water or Toluene is often effective. 2-Nitroaniline is moderately soluble in ethanol but precipitates from water. However, chemical scavenging (Method A) is preferred for higher yields to avoid co-crystallization.

Q: Why not use a strong cation exchange (SCX) resin? A: Standard SCX resins rely on protonation. As discussed, the


 of -0.28 means 2-nitroaniline will barely interact with the sulfonic acid groups on the resin in standard solvents. You would need a highly specialized electrophilic resin (e.g., isocyanate-functionalized silica), which is expensive.

Q: Will the succinic anhydride react with my product? A: Unlikely. Your product is a secondary amide/ester. Under the mild reflux conditions described (with DMAP), succinic anhydride reacts rapidly with the primary amine of the impurity (2-nitroaniline) but is generally unreactive toward the secondary amide nitrogen of your product due to steric hindrance and electronic deactivation.

References

  • Basicity of Nitroanilines

    • Mechanism:[5][6][7][8] The electron-withdrawing nature of the nitro group and intramolecular hydrogen bonding.

    • Source: PubChem. 2-Nitroaniline Compound Summary.
    • URL:[Link]

  • Technique: Use of anhydrides to convert amines to acidic amides for bicarbonate extraction.
  • Diazotization of Weak Amines

    • Protocol: Nitrosation of weakly basic amines using sodium nitrite and acid.[6][9]

    • Source: LibreTexts Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Stability of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

[1]

Topic: Stability Profile & Degradation Mechanisms Under Basic Conditions Document ID: TSC-2024-NITRO-SUCC Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary

Current Status: Unstable in Basic Media. Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is highly susceptible to base-promoted degradation.[1] Unlike simple alkyl esters that undergo straightforward saponification, this specific scaffold favors a rapid intramolecular cyclization pathway.[2]

Upon exposure to basic conditions (pH > 8 or presence of organic bases), the compound converts primarily to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-(2-nitrophenyl)succinimide12

Key Risk: Researchers attempting standard saponification or using basic workups will likely isolate the succinimide or observe "missing" methyl signals in NMR earlier than expected.[2]

The Core Mechanism: Cyclization vs. Hydrolysis[1][2]

To troubleshoot effectively, you must understand the competition between the intermolecular attack (hydrolysis) and intramolecular attack (cyclization).[1][2]

The Pathway
  • Activation: The ortho-nitro group on the aniline ring is strongly electron-withdrawing.[1] This significantly increases the acidity of the amide proton (

    
    ), lowering its 
    
    
    well below that of standard amides (typically
    
    
    ~15-17, but here closer to 10-12).
  • Deprotonation: Even mild bases (Carbonates, tertiary amines) can deprotonate this amide nitrogen.[1][2]

  • Cyclization (Dominant): The resulting amidate anion acts as an internal nucleophile.[1] It attacks the ester carbonyl (5-exo-trig closure) to form the five-membered succinimide ring. This process is entropically favored over intermolecular hydrolysis.[1][2]

  • Secondary Hydrolysis: If the base is strong and aqueous (e.g., 1M NaOH), the succinimide ring will eventually open to form the carboxylate salt.[1][2]

Reaction Pathway Diagram

ReactionPathwaySMStarting Material(Methyl Ester)InterAmidate Anion(Activated Nucleophile)SM->InterBase (Deprotonation)ProductFinal Hydrolysis Product(Succinamic Acid Salt)SM->ProductDirect Saponification(Slow)SuccinimidePRIMARY DEGRADANTN-(2-nitrophenyl)succinimideInter->SuccinimideIntramolecular Cyclization(- MeOH)Succinimide->ProductRing Opening(Strong Base + H2O)

Figure 1: The dominant degradation pathway is cyclization to the succinimide, driven by the acidity of the 2-nitroaniline moiety.[1]

Troubleshooting Guide

Use this matrix to diagnose issues observed during synthesis or stability testing.

Symptom Probable Cause Corrective Action
TLC: New spot appears with higher ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(non-polar) than starting material.
Succinimide Formation. The cyclized imide is less polar than the open-chain ester-amide.[2]If this is undesired, avoid bases.[2] If this is the target, drive reaction with heat/base.[2]
NMR (

H):
Loss of methyl singlet (~3.6 ppm). Appearance of symmetric succinyl protons (~2.8-2.9 ppm).
Cyclization complete. The methyl group has been eliminated as methanol.[2] The succinyl backbone protons often merge into a singlet or tight multiplet in the symmetric imide.[2]Confirm structure via MS. The mass will be [M-32] compared to the starting ester.
HPLC: Peak splitting or broadening during analysis.On-column degradation. If mobile phase pH > 7.5, the compound is reacting during the run.[2]CRITICAL: Switch to an acidic mobile phase (0.1% Formic acid or TFA). Keep pH < 4.
Yield Loss: Low recovery of carboxylic acid after saponification attempt.Incomplete Ring Opening. You likely formed the stable succinimide and stopped before it hydrolyzed to the acid.[2]Increase temperature (50°C) or base concentration (LiOH

NaOH) to force the ring open, then acidify carefully.
Appearance: Reaction mixture turns deep orange/red.[2]Deprotonation. The amidate anion of nitroanilines is often deeply colored due to resonance delocalization.[2]This confirms the base is strong enough to deprotonate the amide.[2] It does not confirm degradation, but degradation usually follows.[2]

Experimental Protocols

Protocol A: Stability Assessment (HPLC)

Purpose: To quantify the rate of cyclization in your specific buffer/solvent system.[1][2]

  • Preparation: Dissolve 1 mg of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate in 1 mL Acetonitrile (ACN).

  • Buffer Setup: Prepare three vials with 1 mL of buffer:

    • pH 4.0 (Ammonium Acetate/Acetic Acid)[1][2]

    • pH 7.4 (PBS)[1][2]

    • pH 9.0 (Borate or Carbonate)[1][2]

  • Initiation: Spike 50 µL of stock solution into each buffer vial. Vortex.

  • Monitoring: Inject immediately onto HPLC (C18 Column).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.[1] (Acidic mobile phase prevents degradation during the run).[2]

    • Gradient: 5% B to 95% B over 10 mins.

  • Analysis:

    • Starting Material: Retention time (

      
      ) ~ 5-6 min.
      
    • Succinimide: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       will be later (more hydrophobic).[2]
      
    • Acid: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       will be earlier (more polar).[2]
      
Protocol B: Controlled Hydrolysis (Synthesis of the Acid)

Purpose: If your goal is to remove the methyl ester to get the free acid without isolating the succinimide.[1][2]

  • Dissolution: Dissolve substrate in THF/Water (1:1).[1][2]

  • Reagent: Add 2.5 equivalents of LiOH·H₂O (Lithium Hydroxide is preferred over NaOH for milder hydrolysis, but here we need ring-opening power).[1][2]

  • Temperature: Stir at 0°C for 30 minutes, then monitor by TLC.

    • Note: You will likely see the Succinimide intermediate first.[1][2]

  • Completion: If the intermediate persists, warm to Room Temperature .

  • Quench: Acidify carefully with 1M HCl to pH 2-3.

    • Warning: The succinamic acid can re-cyclize to the succinimide under dehydrating acidic conditions or heat. Do not heat the acidic solution. Extract immediately with Ethyl Acetate.[2]

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) in DMF for an alkylation reaction on this molecule?A:High Risk.

22

Q: Why is the 2-nitro group so critical? Would the phenyl analog be stable? A: The 2-nitro group exerts a strong electron-withdrawing effect (inductive and resonance) and creates an intramolecular hydrogen bond.[1] This makes the amide proton much more acidic than in the unsubstituted phenyl analog (

22

Q: Is the succinimide product stable? A: Yes, N-(2-nitrophenyl)succinimide is generally a stable, isolable solid.[1] It is resistant to air and moisture but will hydrolyze back to the acid in strong aqueous base or strong acid with heat.[2]

Q: I need to keep the ester but use a base elsewhere in my synthesis. What base can I use? A: You need a base that is too weak to deprotonate the amide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


2

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 12: Nucleophilic Substitution at the Carbonyl Group). [2]

  • BenchChem. (2025).[1] A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applications. (Confirming pKa and electronic effects of 2-nitroaniline derivatives). [2]

  • Santa Cruz Biotechnology. (2024).[1][2] Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate Product Data. (Structural analogs and stability data).

  • Royal Society of Chemistry. (2010). Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization. Organic & Biomolecular Chemistry. (Mechanistic insight into succinimide ring opening/closing).

  • ChemicalBook. (2023).[1][2] Methyl 4-oxobutanoate Properties and Safety.

Technical Support Center: Synthesis of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the amidation of highly deactivated anilines. The synthesis of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate from 2-nitroaniline and methyl 4-chloro-4-oxobutanoate (methyl succinyl chloride) is notoriously prone to poor yields and complex side-product profiles.

This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to help you achieve high-purity yields.

Mechanistic Insight: The 2-Nitroaniline Challenge

To control a reaction, you must first understand the electronic and steric environment of your starting materials. 2-Nitroaniline is a severely deactivated nucleophile. The ortho-nitro group exerts strong electron-withdrawing inductive and resonance effects, pulling electron density away from the amine nitrogen. Furthermore, intramolecular hydrogen bonding between the amine proton and the adjacent nitro oxygen drastically reduces the availability of the nitrogen lone pair, making its basicity nearly 100,000 times lower than unsubstituted aniline[1].

Because of this extreme deactivation, standard acylation conditions often fail or require drastically harsh environments[2]. Forcing the reaction with excess heat or base inevitably leads to the degradation of the delicate methyl ester moiety on the succinyl chloride, resulting in a cascade of side products. Success relies on catalytic activation of the electrophile or pre-deprotonation of the nucleophile , rather than brute-force heating.

Troubleshooting FAQs: Minimizing Side Products

Q1: Why am I recovering mostly unreacted 2-nitroaniline even after 24 hours of reflux? A1: 2-Nitroaniline will not react efficiently with acyl chlorides under standard mild conditions due to its low nucleophilicity[1]. Refluxing only degrades your acyl chloride. You must alter the reaction pathway. Either highly activate the electrophile using 4-Dimethylaminopyridine (DMAP) to form a highly reactive N-acylpyridinium intermediate, or pre-deprotonate the amine using a strong base like Sodium Hydride (NaH) to form a highly nucleophilic anilide anion[3].

Q2: My LC-MS shows a major side product corresponding to monomethyl succinate. How is this forming? A2: This is the hydrolysis product of your electrophile, methyl 4-chloro-4-oxobutanoate. Acyl chlorides are highly moisture-sensitive. Because 2-nitroaniline is such a slow-reacting nucleophile, even trace amounts of water in your solvent or atmosphere will outcompete the amine, rapidly hydrolyzing the acyl chloride into monomethyl succinate. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.

Q3: I am observing a side product that is 32 Da lighter than my target mass (loss of methanol). What is this? A3: This indicates base-catalyzed intramolecular cyclization. Your target molecule contains an amide nitrogen positioned three carbons away from a methyl ester. Under prolonged heating or in the presence of excess strong base, the amide nitrogen can attack the ester carbonyl, expelling methanol (32 Da) to form a stable 5-membered ring: N-(2-nitrophenyl)succinimide . To prevent this, strictly control the reaction temperature (do not exceed 25 °C) and avoid prolonged exposure to strong bases.

Q4: During workup, I am losing my product to the aqueous phase and recovering a carboxylic acid derivative. Why? A4: This is saponification (ester hydrolysis). The methyl ester on the succinate tail is highly susceptible to hydrolysis if you use a strong aqueous base (like NaOH or KOH) during your wash steps. Always use mild, buffered aqueous washes, such as saturated sodium bicarbonate (NaHCO


) or ammonium chloride (NH

Cl), to quench the reaction.

Quantitative Side-Product Analysis

The table below summarizes the common side products, their typical yield penalties under unoptimized conditions, and the exact mechanistic interventions required to eliminate them.

Side Product / IssueMechanism of FormationTypical Yield PenaltyMitigation Strategy
Unreacted 2-Nitroaniline Poor nucleophilicity & strong intramolecular H-bonding[1].40 – 60%Use DMAP catalyst or pre-deprotonate with NaH[3].
Monomethyl Succinate Electrophile hydrolysis by trace H

O outcompeting the amine.
15 – 30%Use strictly anhydrous solvents (Karl Fischer < 50 ppm).
N-(2-Nitrophenyl)succinimide Base-catalyzed intramolecular cyclization (loss of MeOH).5 – 15%Maintain Temp < 25 °C; avoid excess strong base/heat.
4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid Saponification of the methyl ester during harsh workup.5 – 10%Quench with sat. NaHCO

; strictly avoid NaOH/KOH.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) allow you to verify the success of each step before proceeding, preventing the compounding of errors.

Protocol A: DMAP-Catalyzed Mild Amidation (Recommended First-Line Approach)

This method avoids strong bases, protecting the methyl ester while using DMAP to overcome the poor nucleophilicity of 2-nitroaniline.

  • Preparation: Flame-dry a 100 mL round-bottom flask. Purge with Argon.

  • Dissolution: Dissolve 2-nitroaniline (1.0 eq, 10 mmol) and DMAP (0.1 eq, 1 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Base Addition: Add anhydrous Pyridine (1.5 eq, 15 mmol). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve methyl 4-chloro-4-oxobutanoate (1.2 eq, 12 mmol) in 10 mL anhydrous DCM. Add this dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25 °C) for 12 hours.

    • Self-Validation IPC: Run a TLC (Hexanes:EtOAc 7:3). The bright yellow 2-nitroaniline spot should be >95% consumed. If unreacted SM remains, verify that your acyl chloride hasn't hydrolyzed (check for monomethyl succinate via LC-MS).

  • Controlled Quench: Pour the mixture into 50 mL of saturated aqueous NaHCO

    
    .
    
    • Self-Validation IPC: Test the pH of the aqueous layer. It must be ~8. If it is >10, you risk saponification.

  • Workup: Extract with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove pyridine/DMAP), then brine. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: NaH-Mediated Anion Acylation (For Highly Resistant Batches)

If Protocol A fails due to extreme steric/electronic resistance, this method forces the reaction by converting 2-nitroaniline into a highly reactive anilide anion[3].

  • Deprotonation: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 12 mmol) in anhydrous THF (20 mL) at 0 °C under Argon.

  • Anion Formation: Add a solution of 2-nitroaniline (1.0 eq, 10 mmol) in THF (10 mL) dropwise.

    • Self-Validation IPC: Observe the evolution of H

      
       gas and a distinct color shift to deep red/orange, confirming the formation of the anilide anion. Stir for 30 minutes.
      
  • Coupling: Add methyl 4-chloro-4-oxobutanoate (1.1 eq, 11 mmol) dropwise at 0 °C.

  • Reaction: Stir for 2 hours at 0 °C to Room Temperature. Do not heat, as the strongly basic conditions will trigger cyclization to the succinimide side product.

  • Quench: Carefully quench at 0 °C by adding saturated aqueous NH

    
    Cl dropwise until bubbling ceases. Extract with Ethyl Acetate, wash with brine, dry, and concentrate.
    

Pathway Visualization

The following diagram maps the logical flow of the reaction, highlighting the critical divergence points where side products form.

G SM 2-Nitroaniline + Methyl Succinyl Chloride Intermediate Activated Acyl Species (N-acylpyridinium / Anilide Anion) SM->Intermediate Catalyst / Base SP_Hydrolysis Monomethyl Succinate (Reagent Hydrolysis) SM->SP_Hydrolysis Trace H2O Intermediate->SM Incomplete Rxn Target Methyl 4-[(2-nitrophenyl)amino] -4-oxobutanoate Intermediate->Target Amidation SP_Cyclization N-(2-Nitrophenyl)succinimide (Cyclization) Target->SP_Cyclization Excess Heat / Base SP_Saponification Ester Hydrolysis Product (Saponification) Target->SP_Saponification Harsh Aq. Workup

Reaction pathway and side-product formation in 2-nitroaniline amidation.

References

  • 2-Nitroaniline - Wikipedia . Source: wikipedia.org. URL: [Link]

  • Process for producing N-acylnitroaniline derivative (US20020016506A1). Source: Google Patents.
  • An Effective Method for Acylation of Weakly Nucleophilic Anilines with Silyl Carboxylates via Mixed Anhydrides . Source: Oxford Academic (Chemistry Letters). URL: [Link]

Sources

Validation & Comparative

High-Field vs. Benchtop ¹H NMR for the Structural Verification of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift towards Process Analytical Technology (PAT) and Quality by Design (QbD) in pharmaceutical manufacturing has forced a re-evaluation of analytical workflows. This guide objectively compares the performance of High-Field ¹H NMR (400 MHz) against emerging Benchtop ¹H NMR (60 MHz) for the structural verification of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate—a critical nitroaniline-derived API intermediate. By analyzing the causality behind spectral resolution and experimental design, this guide provides drug development professionals with a framework for deploying hybrid NMR strategies in QA/QC environments.

Mechanistic Principles & Experimental Causality

To rigorously evaluate this API intermediate, we must first understand how the physical properties of the molecule interact with the magnetic environment and solvent system.

Solvent Selection Causality: Why DMSO-d₆?

The target compound, synthesized via the [1], contains a highly polar 2-nitrophenyl group and an exchangeable amide (-NH-) proton.

  • Suppression of Chemical Exchange: If CDCl₃ were used, the amide proton would undergo rapid intermolecular exchange, broadening the signal into the baseline. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the amide proton in a stable conformation and shifting it significantly downfield (~10.3 ppm). This isolates the signal from the aromatic region, allowing for precise quantification.

Field Strength Causality: The Δν / J Ratio

The fundamental difference between 400 MHz and 60 MHz NMR lies in the chemical shift dispersion (


) relative to the scalar coupling constant (

). Consider the two ortho-aromatic protons (H3 at ~8.00 ppm and H6 at ~7.75 ppm). The chemical shift difference is 0.25 ppm.
  • At 400 MHz: 0.25 ppm equates to a frequency difference (

    
    ) of 100 Hz. With a typical ortho-coupling (
    
    
    
    ) of 8 Hz, the ratio
    
    
    . Because
    
    
    , the system follows first-order kinetics (AX system), yielding clearly resolved doublets of doublets.
  • At 60 MHz: 0.25 ppm equates to a frequency difference of only 15 Hz. The ratio drops to

    
    . Because 
    
    
    
    , the system experiences second-order strong coupling (AB system). The peaks undergo severe "roofing" and collapse into a complex, overlapping multiplet.

NMR_Physics A Magnetic Field Strength (B₀) B High Field (400 MHz) A->B C Low Field (60 MHz) A->C D High Dispersion (Δν >> J) B->D E Low Dispersion (Δν ≈ J) C->E F First-Order Spectra (Clear Multiplets) D->F G Second-Order Spectra (Roofing Effects) E->G

Fig 2. Causality of magnetic field strength on chemical shift dispersion and spectral order.

Self-Validating Experimental Protocols

A robust QA/QC protocol must be self-validating. In this methodology, the isolated methoxy singlet (-OCH₃) at 3.58 ppm acts as the internal standard. By setting this integral strictly to 3.00, the accuracy of the overlapped aromatic region (which must integrate to 4.00) can be mathematically verified, regardless of field strength.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate in 0.6 mL of anhydrous DMSO-d₆ (99.9% D). Transfer to a standard 5 mm Type 1 borosilicate NMR tube.

  • Instrument Calibration: Lock the spectrometer to the deuterium frequency of DMSO. Shim the Z-axis (and X/Y for high-field) until the residual DMSO pentet (2.50 ppm) has a line width at half height (FWHM) of < 1.0 Hz.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D single-pulse (zg30 for Bruker systems).

    • Relaxation Delay (D1): Set to 10 seconds . Causality: Aromatic protons adjacent to nitro groups lack nearby protons for efficient dipole-dipole relaxation, resulting in long

      
       times. A 10s delay ensures >99% longitudinal relaxation, preventing integration bias.
      
    • Number of Scans (NS): 16 scans for 400 MHz; 64 scans for 60 MHz (increased to compensate for the lower inherent sensitivity of permanent magnets).

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation. Phase correct manually and apply a 5th-order polynomial baseline correction to ensure flat integration regions.

Comparative Data Analysis

The following table synthesizes the expected spectral data, highlighting the performance gap between the two platforms. While the 400 MHz system provides absolute structural elucidation, the 60 MHz system provides sufficient data for identity verification, provided the operator understands the predictable signal overlap.

Table 1: ¹H NMR Signal Comparison (DMSO-d₆)
Proton EnvironmentExpected Shift (ppm)400 MHz Multiplicity60 MHz MultiplicityAnalytical Resolution
Amide (-NH-) ~10.30Singlet (broad)Singlet (broad)High in both. Isolated downfield.
Ar-H (H3, ortho to NO₂) ~8.00Doublet of doubletsMultiplet (overlapped)High at 400 MHz. Merged at 60 MHz.
Ar-H (H6, ortho to NH) ~7.75Doublet of doubletsMultiplet (overlapped)High at 400 MHz. Merged at 60 MHz.
Ar-H (H4, H5) ~7.25 - 7.65Multiplets (td)Multiplet (overlapped)High at 400 MHz. Merged at 60 MHz.
Methoxy (-OCH₃) ~3.58SingletSingletHigh in both. Ideal internal standard.
Succinyl -CH₂- (Amide) ~2.65TripletBroad TripletHigh in both.
Succinyl -CH₂- (Ester) ~2.58TripletBroad TripletModerate at 60 MHz. Proximity to residual DMSO (2.50 ppm) requires careful baseline integration.

Equipment Performance & ROI Comparison

Recent interlaboratory studies on [2] demonstrate that while high-field systems remain the gold standard for R&D, benchtop systems offer unparalleled ROI for routine manufacturing QA/QC.

Table 2: Operational & Strategic Comparison
Parameter400 MHz High-Field NMR60 MHz Benchtop NMR
Magnet Technology Superconducting (Cryogenic)Permanent (NdFeB, Cryogen-free)
Capital Expenditure (CapEx) $300,000 - $500,000$50,000 - $100,000
Operating Expenditure (OpEx) High (Liquid He/N₂ refills, maintenance)Minimal (Standard 110V/220V electricity)
Footprint & Siting Dedicated lab, strict anti-vibration needsFume hood or At-line mobile cart
Time-to-Result Hours to Days (Requires Central Lab transit)< 10 Minutes (At-line execution)
Primary Utility De novo structural elucidation, impurity profilingRoutine QA/QC, reaction monitoring, PAT
The Hybrid QA/QC Workflow

To maximize efficiency, pharmaceutical manufacturers are adopting a hybrid approach. Benchtop NMR is deployed at-line for rapid pass/fail screening based on aliphatic integrals. Only samples flagged for ambiguity (e.g., unexpected peaks hidden within the collapsed 60 MHz aromatic multiplet) are escalated to the central high-field lab.

QAQC_Workflow A API Intermediate Synthesis (Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate) B At-Line Benchtop NMR (60 MHz) Rapid Screening A->B C Passes Identity & Purity? (Aliphatic Integrals Match) B->C D Proceed to Next Step C->D Yes E Flagged for Ambiguity (Aromatic Overlap) C->E No / Unclear F Central Lab High-Field NMR (400 MHz) E->F G High-Res Verification F->G G->D Verified

Fig 1. Hybrid QA/QC workflow integrating benchtop and high-field NMR for API intermediate screening.

References

  • Facile esterification of carboxylic acids with organophosphorus reagents: a new application of alkyl phosphate esters (APEs). Tetrahedron, 2001.[Link]

  • Multiplatform Benchtop NMR Interlaboratory Study of Model Liquid Dosage Forms of Pharmaceutical Products. Analytical Chemistry (ACS Publications), 2026.[Link]

  • Benchtop NMR for Quality Control: Streamlining Identification Testing. Bruker Applied Spectroscopy, 2025.[Link]

Comparative Guide: Mass Spectrometry Fragmentation of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (MW 252.22 Da) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and nitrogenous ligands. Its mass spectrometric behavior is dominated by the "Ortho Effect," a proximity-driven interaction between the nitro group and the amide linker.

This guide provides a definitive analysis of its fragmentation patterns, contrasting them with its para-isomer and unsubstituted analogs. By understanding these specific pathways, researchers can unequivocally distinguish regioisomers and validate synthetic outcomes without relying solely on NMR.

Experimental Specifications & Protocol

To replicate the fragmentation patterns described, the following instrument parameters are recommended. These protocols ensure the preservation of the molecular ion (


) while promoting diagnostic fragmentation.
Table 1: Recommended Instrument Parameters
ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Source Temp 200°C (Avoid thermal degradation)100°C (Source), 300°C (Desolvation)
Ionization Energy 70 eVPositive Mode (

)
Trap Current 100 µAN/A
Collision Energy N/A15–35 eV (for MS/MS)
Sample Conc. 1 mg/mL in MeOH (Direct Probe)10 µg/mL in 50:50 MeOH:H₂O (+0.1% FA)
Step-by-Step Workflow
  • Sample Preparation: Dissolve 1 mg of the analyte in HPLC-grade methanol. For ESI, dilute further to 10 µg/mL.

  • Blank Run: Inject pure solvent to establish a background baseline.

  • Direct Infusion (ESI) / Direct Insertion Probe (EI): Introduce sample directly to bypass chromatographic effects that might induce thermal cyclization (e.g., succinimide formation) prior to ionization.

  • Data Acquisition: Acquire spectra in profile mode (m/z 50–500) to detect low-mass diagnostic ions.

Mechanistic Deep Dive: The Ortho Effect

The defining feature of the methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate spectrum is the Ortho Effect . Unlike the para-isomer, where substituents act independently, the ortho-nitro group interacts sterically and electronically with the amide hydrogen and the carbonyl oxygen.

Primary Fragmentation Pathways (EI)
  • Succinimide Cyclization (M - 32): The amide nitrogen attacks the ester carbonyl, leading to the loss of methanol (

    
    ) and the formation of an N-(2-nitrophenyl)succinimide cation (
    
    
    
    220). This is often the base peak or a major fragment.
  • Nitro-Amide Interaction (M - 17 / M - 18): The oxygen of the nitro group abstracts a hydrogen from the amide, facilitating the loss of

    
     (
    
    
    
    235) or
    
    
    (
    
    
    234). This pathway is forbidden in the para-isomer.
  • McLafferty Rearrangement: The succinate chain undergoes rearrangement, cleaving the ester moiety.

Visualization: Fragmentation Pathways

Fragmentation cluster_legend Pathway Legend M Molecular Ion (M+) m/z 252 Cyclic Succinimide Formation (M - CH3OH) m/z 220 M->Cyclic - CH3OH (32 Da) Cyclization Ortho Ortho Effect (Loss of OH) [M - OH]+ m/z 235 M->Ortho - OH (17 Da) Nitro-Amide Interaction Methoxy Ester Cleavage [M - OCH3]+ m/z 221 M->Methoxy - OCH3 (31 Da) Alpha Cleavage Cleavage Amide Cleavage (Nitroaniline Ion) m/z 138 Cyclic->Cleavage Ring Opening Methoxy->Cleavage Further Degradation key Blue: Parent | Red: Major Path (Cyclization) | Yellow: Diagnostic (Ortho)

Caption: Fragmentation pathways of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate. Note the distinct Ortho Effect branch.

Comparative Analysis: Ortho vs. Para vs. Unsubstituted

This section objectively compares the target molecule against its most common alternatives. Use this table to confirm the identity of your synthesized compound.

Table 2: Diagnostic Ion Comparison
FeatureTarget: Ortho-Isomer Alt 1: Para-Isomer Alt 2: Unsubstituted
Structure 2-Nitro substitution4-Nitro substitutionNo Nitro group
Molecular Ion

252 (Weak/Med)

252 (Strong)

207
[M - OH]⁺ Present (

235)
AbsentAbsent
[M - NO₂]⁺

206 (Variable)

206 (Prominent)
N/A
Base Peak Often

220 (Cyclic)
Often

138 (Amine)

93 (Aniline)
Mechanism Proximity Effect Inductive CleavageSimple Cleavage

Key Differentiator: The presence of the


 235 peak ([M-OH])  is the "smoking gun" for the ortho-isomer. The para-isomer cannot geometrically facilitate the intramolecular hydrogen abstraction required for this loss, resulting instead in a cleaner loss of the nitro group (

206) or the methoxy group (

221).
Detailed Mechanism of the Ortho Effect

To understand why the ortho-isomer behaves differently, we must look at the transition state.

  • Hydrogen Abstraction: The nitro group oxygen is in close proximity to the amide hydrogen (-NH-).

  • Transition State: A 6-membered cyclic transition state forms.

  • Neutral Loss: This facilitates the expulsion of an OH radical (in EI) or water (in ESI/thermal conditions), leaving a stabilized cyclic cation (often a benzimidazole-like or quinoxaline-like structure).

This mechanism is supported by classical mass spectrometry literature regarding ortho-nitroanilines and their derivatives (See References 1, 3).

Visualization: The Ortho-Interaction

OrthoEffect Sub1 Nitro Group (O) Interaction 6-Membered Transition State Sub1->Interaction Proximity Sub2 Amide Hydrogen (H) Sub2->Interaction H-Bonding Result Loss of OH (m/z 235) Interaction->Result Rearrangement

Caption: Mechanism of the "Ortho Effect" leading to the diagnostic loss of OH.

References
  • NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectra of Nitroaniline Derivatives." National Institute of Standards and Technology. [Link]

  • Todua, N. G., et al. (2016).[1] "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra." Mass-spektrometria. [Link][2]

  • Danikiewicz, W. (1998).[1] "Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects." European Journal of Mass Spectrometry. [Link]

Sources

HPLC Method Development and Column Comparison Guide: Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS 60751-94-2)[1] is a synthetically valuable nitroaromatic amide-ester. In pharmaceutical development and chemical manufacturing, the accurate quantification of this compound relies heavily on resolving it from its primary synthetic precursors and degradation products.

Because the molecule contains both an ester and an amide linkage, it is highly susceptible to two distinct degradation pathways:

  • Amide Hydrolysis: Yields 2-nitroaniline (a known toxicophore) and methyl hydrogen succinate.

  • Ester Hydrolysis: Yields 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid (the free acid) and methanol.

Separating these structurally similar, highly polarizable nitroaromatic species is notoriously difficult on standard alkyl (C18) phases, often resulting in co-elution or severe peak shouldering.

degradation_pathway Target Methyl 4-[(2-nitrophenyl)amino] -4-oxobutanoate (Target Analyte) AmideDeg 2-Nitroaniline + Methyl hydrogen succinate (Amide Cleavage) Target->AmideDeg Hydrolysis (OH-) EsterDeg 4-[(2-nitrophenyl)amino] -4-oxobutanoic acid (Ester Cleavage) Target->EsterDeg Hydrolysis (H+)

Caption: Chemical degradation pathways of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate.

Method Development Rationale (Causality & Mechanisms)

To build a robust, stability-indicating method, we must move beyond empirical trial-and-error and design the chromatographic conditions based on the specific physicochemical liabilities of the analyte.

Stationary Phase Causality: Why Phenyl-Hexyl Outperforms C18

Standard C18 columns separate analytes based almost entirely on dispersive hydrophobic interactions (partitioning). Because the target ester and the 2-nitroaniline impurity share the same highly polarizable nitroaromatic ring, their hydrophobic differences are minimal, leading to poor resolution.

By switching to a Phenyl-Hexyl stationary phase, we introduce an orthogonal retention mechanism:


 interactions . The electron-deficient nitroaromatic ring of the analytes interacts strongly with the electron-rich phenyl ring of the stationary phase. The hexyl spacer is critical here; it provides the steric flexibility necessary for the stationary phase phenyl ring to achieve optimal planar alignment with the analyte's aromatic ring, effectively pulling the 2-nitroaniline impurity away from the main ester peak[2]. This aligns with EPA Method 8330B guidelines, which recommend Phenyl-Hexyl phases for complex nitroaromatic separations[3].
Mobile Phase Causality: Solvent Competition and pH Control

The choice of organic modifier dictates the success of the


 interaction.
  • Methanol vs. Acetonitrile: Acetonitrile contains a carbon-nitrogen triple bond (a

    
     system) that actively competes with the analyte for the stationary phase's phenyl groups, effectively masking the 
    
    
    
    selectivity. Methanol, lacking
    
    
    electrons, does not compete, thereby maximizing the orthogonal selectivity of the Phenyl-Hexyl column[4].
  • pH Control: The ester hydrolysis product (4-[(2-nitrophenyl)amino]-4-oxobutanoic acid) contains a carboxylic acid moiety (pKa ~4.5). To prevent partial ionization—which causes severe peak tailing and unpredictable retention shifts—the aqueous mobile phase must be buffered at least 1.5 pH units below its pKa. Utilizing 0.1% Formic Acid (pH ~2.7) ensures the acid remains fully protonated and interacts uniformly with the stationary phase[2].

hplc_workflow Step1 1. Define Target Profile Resolve ester, acid, and 2-nitroaniline Step2 2. Column Screening Evaluate C18 vs. Phenyl-Hexyl Step1->Step2 Step3 3. Mobile Phase Tuning Select Methanol over Acetonitrile Set pH to 2.7 (0.1% FA) Step2->Step3 Step4 4. Method Validation System Suitability: Rs > 2.0, Tf < 1.5 Step3->Step4

Caption: Step-by-step HPLC method development and validation workflow.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol integrates System Suitability Testing (SST) as a mandatory validation gate before any sample analysis can begin.

Step 1: Reagent and Standard Preparation
  • Aqueous Mobile Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water. Mix thoroughly and degas.

  • Organic Mobile Phase (B): 100% HPLC-Grade Methanol.

  • Diluent: 50:50 Methanol:Water (Matches initial gradient strength to prevent solvent-shock peak distortion).

  • SST Resolution Mixture: Prepare a solution containing 10 µg/mL each of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate, 2-Nitroaniline, and 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid in the diluent.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size (e.g., Agilent Poroshell or Waters XSelect)[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Optimal chromophore absorption for nitroaromatics)[3].

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40% to 80% B (Linear ramp)

    • 10.0 - 12.0 min: 80% B (Wash)

    • 12.1 - 16.0 min: 40% B (Re-equilibration)

Step 3: Execution and Internal Validation Gates
  • Blank Injection: Inject diluent. Gate: Baseline must be stable with no ghost peaks > 0.1% of target area.

  • SST Injection (n=5): Inject the SST Resolution Mixture.

    • Gate 1 (Specificity): Resolution (

      
      ) between 2-Nitroaniline and Target must be > 2.0 .
      
    • Gate 2 (Peak Shape): Tailing factor (

      
      ) for the Free Acid must be < 1.5 .
      
    • Gate 3 (Precision): %RSD of Target peak area across 5 injections must be < 2.0% .

  • Sample Analysis: Proceed only if all gates are passed. Bracket every 10 unknown samples with an SST injection to verify system stability.

Data Presentation: Performance Comparison

The table below summarizes the quantitative experimental data comparing a standard C18 approach versus the optimized Phenyl-Hexyl method.

Chromatographic ParameterStandard C18 Method (MeCN / Water)Optimized Phenyl-Hexyl Method (MeOH / 0.1% FA)Conclusion / Impact
Retention Time: Target 8.4 min11.2 minPhenyl-Hexyl provides stronger retention via

stacking.
Retention Time: 2-Nitroaniline 8.1 min6.5 minOrthogonal selectivity pulls the impurity away from the target.
Resolution (

): Target vs 2-NA
0.8 (Co-elution)4.5 (Baseline Resolution)Critical Success: Phenyl-Hexyl eliminates the risk of false quantification.
Peak Tailing (

): Free Acid
1.8 (Severe Tailing)1.1 (Symmetrical)pH control (0.1% FA) suppresses ionization of the carboxylic acid.
Primary Separation Mechanism Hydrophobic PartitioningHydrophobic +

Stacking
Methanol enhances

interactions, whereas MeCN suppresses them.

References

  • Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate | 60751-94-2 Source: molaid.com 1

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column Source: agilent.com

  • Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography Source: nih.gov (PubMed)4

  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide Source: lcms.cz 2

  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) Source: epa.gov 3

Sources

crystal structure determination of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Determination of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate: A Comparative Analysis

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of the methodologies available for elucidating the crystal structure of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS No: 60751-94-2), a small organic molecule of interest. While direct structural data for this specific compound is not publicly available, this guide will use it as a model to compare and contrast the preeminent techniques in the field, with a primary focus on Single-Crystal X-ray Diffraction (SCXRD), the gold standard for small molecule crystallography.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed decision-making in the laboratory.

The Imperative of Structural Elucidation

Understanding the spatial arrangement of atoms within methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is critical for a multitude of reasons. It allows for the unambiguous confirmation of its chemical identity, provides insights into its intermolecular interactions, and is a prerequisite for computational modeling and structure-based drug design. The solid-state packing of molecules, dictated by their crystal structure, influences key physicochemical properties such as solubility, stability, and bioavailability.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Method

For small organic molecules like methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate, SCXRD is the most powerful and widely used technique for determining atomic and molecular structure.[1][2][4] It offers unparalleled atomic resolution, providing a precise three-dimensional map of electron density from which atomic coordinates, bond lengths, bond angles, and torsional angles can be derived.

The SCXRD Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and expertise.

SCXRD_Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Single Crystal Screening X-ray Screening Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Good Diffraction Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final Model

Figure 1: The comprehensive workflow for Single-Crystal X-ray Diffraction (SCXRD).

1. Synthesis and Purification: The starting point is the synthesis of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate. A possible synthetic route involves the reaction of 2-nitroaniline with succinic anhydride to form 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid, followed by esterification with methanol. Purity is critical; impurities can inhibit crystallization or lead to disordered structures.

2. Crystallization: Growing a single crystal of sufficient size and quality is often the most challenging step.[1] For a small molecule like methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate, several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.

3. Crystal Mounting and Screening: A suitable crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[3] The crystal is then exposed to an X-ray beam to assess its diffraction quality.[5] A good crystal will produce a diffraction pattern with sharp, well-defined spots.

4. Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[5] Modern diffractometers use sensitive detectors to record the intensities and positions of the diffracted X-rays. For absolute stereochemistry determination of chiral molecules, using a copper X-ray source can be advantageous.[3]

5. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections. The "phase problem" is then solved to generate an initial electron density map.[5][6] For small molecules, direct methods are typically successful.

6. Structure Refinement and Validation: An atomic model is built into the electron density map and refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data. The final model is validated to ensure its chemical and crystallographic reasonability. The results are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[7][8]

A Comparative Analysis of Alternative Techniques

While SCXRD is the definitive method for small molecules, other techniques can provide valuable structural information, particularly when single crystals are not obtainable.

TechniquePrincipleResolutionSample RequirementsKey AdvantagesKey Limitations
Single-Crystal X-ray Diffraction (SCXRD) X-ray diffraction from a single crystalAtomicHigh-quality single crystal (0.1-0.3 mm)Unambiguous 3D structure, high precisionCrystal growth can be a bottleneck
Powder X-ray Diffraction (PXRD) X-ray diffraction from a microcrystalline powderLower than SCXRDMicrocrystalline powderUseful for phase identification and lattice parameter determinationOverlap of diffraction peaks can make structure solution difficult[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldAtomic (in solution)Soluble sample in a suitable deuterated solventProvides information on connectivity and conformation in solution, dynamic processes[6]Does not provide solid-state packing information, structure determination is indirect
Cryo-Electron Microscopy (Cryo-EM) Electron microscopy of flash-frozen samplesNear-atomicAmorphous solid (vitreous ice)Does not require crystalline sample, suitable for large macromolecules[10]Generally lower resolution than SCXRD for small molecules, radiation damage

In-Depth Comparison

SCXRD vs. Powder X-ray Diffraction (PXRD)

PXRD is a valuable tool when obtaining single crystals of sufficient size for SCXRD is not feasible.[9] It is particularly useful for identifying different crystalline forms (polymorphs) of a substance. However, in PXRD, the three-dimensional diffraction data is compressed into a one-dimensional pattern, leading to significant peak overlap, which complicates ab initio structure determination.[9] For an unknown structure like that of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate, SCXRD is vastly superior for a complete and accurate structural elucidation.

SCXRD vs. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule in solution.[6] Techniques like 2D-NMR (COSY, HSQC, HMBC) can establish the connectivity of atoms. However, NMR provides an average structure in the solution state and does not reveal the solid-state packing and intermolecular interactions that are crucial for understanding the properties of a crystalline material. For methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate, NMR would be used to confirm its synthesis and purity prior to crystallization attempts for SCXRD.

SCXRD vs. Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has revolutionized structural biology by enabling the determination of high-resolution structures of large macromolecular complexes that are difficult to crystallize.[10] However, for small organic molecules like methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate, cryo-EM is not the technique of choice. The high resolution required to visualize individual atoms in a small molecule is challenging to achieve with cryo-EM, and the sample preparation is optimized for larger biological specimens.

Advanced and Emerging Crystallization Techniques

For molecules that are difficult to crystallize using conventional methods, several advanced techniques have emerged:

  • Crystalline Sponge Method: This method involves soaking the target molecule into the pores of a pre-formed, highly porous metal-organic framework (MOF). The MOF acts as a "crystalline sponge," ordering the guest molecules within its pores, which can then be analyzed by SCXRD.[1]

  • Co-crystallization: Co-crystallization with a suitable partner molecule can sometimes facilitate the formation of high-quality crystals when the target molecule alone does not crystallize well.[11]

decision_tree start Structural Determination of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate crystal_check Can a single crystal be grown? start->crystal_check scxrd Use Single-Crystal X-ray Diffraction (SCXRD) crystal_check->scxrd Yes powder_check Is the sample microcrystalline? crystal_check->powder_check No pxrd Use Powder X-ray Diffraction (PXRD) powder_check->pxrd Yes amorphous Characterize with NMR and other spectroscopic methods powder_check->amorphous No

Figure 2: Decision tree for selecting a structural determination method.

Conclusion

For the definitive structural elucidation of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate, Single-Crystal X-ray Diffraction (SCXRD) is the unequivocally recommended technique. It stands as the only method capable of providing a complete and high-resolution three-dimensional structure of a small molecule in the solid state. While other techniques such as PXRD and NMR are valuable for complementary information regarding phase purity and solution-state structure, they cannot replace the detailed and unambiguous insights offered by SCXRD. The successful application of SCXRD will provide a foundational understanding of the molecular and intermolecular properties of this compound, which is essential for its further development and application in research and industry.

References

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1634-1657. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Excillum. Small molecule crystallography. Retrieved from [Link]

  • ResearchGate. (2018, February). Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods. Retrieved from [Link]

  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Retrieved from [Link]

  • National Institutes of Health. x Ray crystallography. Retrieved from [Link]

  • National Institutes of Health. (2016). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 55(41), 12752-12757. Retrieved from [Link]

  • PubChem. 4-(((1S)-1-Methyl-2-((4-nitrophenyl)amino)-2-oxoethyl)amino)-4-oxobutanoic acid. Retrieved from [Link]

  • BuyersGuideChem. Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate | 60751-94-2. Retrieved from [Link]

  • PubChem. (4-Nitrophenyl)methyl 2,4-diamino-4-oxobutanoate. Retrieved from [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • PubMed. (2019, July 23). 2-Methyl-4-(4-nitro-phen-yl)but-3-yn-2-ol: crystal structure, Hirshfeld surface analysis and computational chemistry study. Retrieved from [Link]

  • PrepChem.com. Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate. Retrieved from [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • MDPI. (2017, April 5). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. Retrieved from [Link]

  • MDPI. (2022, December 27). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Molecular and crystal structure of 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol: A redetermination. Retrieved from [Link]

Sources

elemental analysis validation for methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity & Identity Validation of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate: A Comparative Guide to Elemental Analysis

Executive Summary & Chemical Profile

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS: 60751-94-2; Formula: C11H12N2O5; Molecular Weight: 252.227 g/mol )[1][2] is a highly functionalized nitroaromatic compound. In pharmaceutical and materials development, proving the absolute bulk purity of such intermediates is a critical regulatory requirement. While High-Performance Liquid Chromatography (HPLC) is the standard for detecting structurally similar organic impurities, it is entirely blind to non-chromophoric contaminants such as inorganic salts or residual water.

Organic elemental analysis (CHNS/O) serves as an orthogonal, absolute method to validate bulk purity by comparing the experimental mass fractions of Carbon, Hydrogen, and Nitrogen against their theoretical values (C: 52.38%, H: 4.80%, N: 11.11%). However, the presence of the nitro (-NO2) group presents a severe analytical challenge during combustion that requires specialized instrumentation and rigorous validation[3].

The Nitroaromatic Challenge: Causality in Combustion

During standard elemental combustion, organic nitrogen is converted to diatomic nitrogen (N2). However, highly oxygenated nitrogen species like nitroaromatics generate excessive amounts of nitrogen oxides (NOx) during oxidation[3][4].

If these NOx species are not completely reduced back to N2, they escape detection by the Thermal Conductivity Detector (TCD), leading to falsely low nitrogen recoveries (often 0.5% to 1.0% below theoretical values)[3]. Furthermore, unreduced NOx can co-elute with CO2 on the GC column, artificially inflating carbon results. Therefore, selecting the correct elemental analysis methodology is paramount to achieving reliable data.

Workflow Sample Sample Injection (Tin Capsule) Flash Flash Combustion 1800°C Local Temp Sample->Flash Oxidation Catalytic Oxidation 1000°C (WO3) Forms: CO2, H2O, NOx Flash->Oxidation O2 Dosing Reduction NOx Reduction 850°C (Elemental Cu) NOx -> N2 Oxidation->Reduction Carrier Gas Separation GC Separation Isothermal Column Reduction->Separation Purified Gases Detection TCD Detection Quantification Separation->Detection N2, CO2, H2O

Caption: Fig 1: Dynamic flash combustion workflow for nitroaromatics, highlighting the critical NOx reduction.

Methodological Comparison: Finding the Optimal System

To establish a robust analytical control strategy, we must objectively compare the performance of Advanced Dynamic Flash Combustion against Traditional Dumas methods and orthogonal chromatographic techniques.

Table 1: Performance Comparison of Analytical Alternatives for Nitroaromatics

MethodologyMechanism / FocusNitrogen Accuracy (% Error)SpecificityCost / Throughput
Advanced Dynamic Flash CHNS High-temp oxidation with extended Cu reduction< 0.3% (Highly Accurate)Absolute bulk elemental compositionLow cost / High (5 min/sample)
Traditional Dumas Combustion Standard static oxidation and reduction0.5% - 1.5% (Falsely Low N)Susceptible to NOx co-elutionLow cost / Medium
qNMR (Orthogonal) Proton resonance integration vs. internal stdN/A (Does not measure N directly)High structural specificityHigh cost / Low
HPLC-UV (Orthogonal) Chromatographic separation of chromophoresN/AHigh for related organic impuritiesMedium cost / Medium

ICH Q2(R2) Validation Framework

Validating this elemental method requires strict adherence to [8][9]. The validation must demonstrate that the analytical procedure is fit for its intended purpose through rigorous statistical evaluation of accuracy, precision, and linearity[9][10].

Validation Start ICH Q2(R2) Validation Framework Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate Acc Accuracy |Exp - Theo| ≤ 0.3% Start->Acc Prec Precision RSD ≤ 0.3% (n=6) Start->Prec Lin Linearity & Range R² ≥ 0.999 Start->Lin Spec Specificity Matrix Interference Check Start->Spec

Caption: Fig 2: Core ICH Q2(R2) validation parameters applied to CHNS elemental analysis.

Table 2: Representative ICH Q2(R2) Validation Metrics for C11H12N2O5

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Flash CHNS)Status
Accuracy (Carbon) Mean deviation ≤ 0.3% from theoretical52.41% (Theoretical: 52.38%)PASS
Accuracy (Nitrogen) Mean deviation ≤ 0.3% from theoretical11.08% (Theoretical: 11.11%)PASS
Repeatability RSD ≤ 0.3% (n=6 independent preps)C: 0.12%, H: 0.15%, N: 0.18%PASS
Linearity R² ≥ 0.999 across 0.5 mg to 3.0 mgR² = 0.9998 (K-factor calibration)PASS

Optimized Experimental Protocol (A Self-Validating System)

To ensure trustworthiness and data integrity, the following protocol incorporates a self-validating bracketing sequence. This ensures that any depletion in the reduction catalyst is detected before it compromises sample data.

Step 1: Precision Weighing (The Critical Variable) Organic elemental analysis is highly sensitive to input mass. Use a microbalance with a readability of 0.001 mg to accurately weigh 1.500 to 2.000 mg of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate into a tin capsule[11]. Causality: Maintaining a tight mass range ensures the automated oxygen dosing volume remains optimal for the sample size, preventing localized oxygen starvation during flash combustion.

Step 2: Reactor Configuration Pack the primary combustion tube (1000°C) with Tungsten Trioxide (WO3) to catalyze the oxidation of carbon to CO2. Pack the secondary reduction tube (850°C) with high-capacity elemental copper wires[6]. Causality: WO3 prevents the formation of refractory carbonates, while the extended copper bed provides the necessary residence time to quantitatively reduce the high NOx load generated by the nitroaromatic compound[3].

Step 3: Self-Validating Sequence Design Program the autosampler with the following sequence:

  • Blank (Empty Tin Capsule) x 3 (Establishes baseline).

  • Calibration Standard (Sulfanilamide, C6H8N2O2S) x 5 (Builds the K-factor calibration curve).

  • Quality Control (QC) Standard (Atropine) x 1 (Verifies calibration accuracy on an independent matrix).

  • Sample: Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate x 5.

  • QC Standard (Sulfanilamide) x 1.

Causality: The trailing QC standard acts as an automated system suitability test. If the nitrogen recovery of this final standard drops below 99.5%, it proves the copper reduction tube was exhausted by the nitroaromatic samples, and the preceding sample data is automatically invalidated.

Step 4: Separation and Detection The purified analyte gases (N2, CO2, H2O) are swept by ultra-high purity Helium (99.999%) through an isothermal GC column and quantified via a Thermal Conductivity Detector (TCD)[6][7].

Conclusion

Validating the elemental composition of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate requires overcoming the inherent NOx generation of nitroaromatics. By utilizing Advanced Dynamic Flash Combustion with extended copper reduction and adhering to ICH Q2(R2) validation principles[9], laboratories can achieve absolute purity verification that perfectly complements orthogonal chromatographic techniques, ensuring the highest standards of drug development integrity.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: The Elemental Analysis of Various Classes of Chemical Compounds Using CHN Source: PerkinElmer Application Note URL: [Link]

  • Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL: [Link]

  • Title: Outline of History of Elementary Analysis Development Source: CORE / Ecological Chemistry and Engineering URL: [Link]

Sources

Comparative Technical Guide: Methyl vs. Ethyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of nitrogen heterocycles—specifically 3,4-dihydroquinoxalin-2(1H)-ones —the choice between methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (Methyl-NAOB) and its ethyl analog (Ethyl-NAOB) is often treated as trivial. However, this decision significantly impacts reaction kinetics, solubility profiles, and downstream purification efficiency.

The Verdict:

  • Select the Methyl Analog (Methyl-NAOB) for rapid cyclization and high-throughput applications. Its lower steric hindrance facilitates faster intramolecular aminolysis, making it the superior choice for "one-pot" reduction-cyclization protocols.

  • Select the Ethyl Analog (Ethyl-NAOB) when lipophilicity or hydrolytic stability is required. It is the preferred candidate for multi-step pathways where the ester group must survive intermediate aqueous workups or slightly basic conditions before the final cyclization event.

Chemical Profile & Structural Analysis[1]

Both compounds are


-aryl succinamic acid derivatives. They serve as "masked" quinoxalinones, requiring only nitro-group reduction to trigger ring closure.
FeatureMethyl Analog (Methyl-NAOB)Ethyl Analog (Ethyl-NAOB)
CAS Number 60751-94-2 Analogous (Not widely listed)
Formula


MW 252.22 g/mol 266.25 g/mol
Leaving Group Methoxide (

)
Ethoxide (

)
Steric Bulk (Taft

)
0.00 (Reference)-0.07 (More hindered)
Predicted LogP ~1.2~1.6
Solubility High in MeOH, DCM, DMSOHigh in EtOH, EtOAc, Toluene

Structural Insight: The core difference lies in the ester tail. While the electronic effects of the methyl vs. ethyl group are negligible, the steric volume of the ethyl group retards the rate of nucleophilic attack at the carbonyl carbon, a critical factor in the cyclization step described below.

Synthesis & Yield Comparison

The most robust synthesis for both analogs avoids the use of acid chlorides, utilizing succinic anhydride for atom-economical amide formation, followed by Fischer esterification.

Optimized Synthetic Route
  • Ring Opening: Reaction of 2-nitroaniline with succinic anhydride in refluxing toluene or DCM/THF yields

    
    -(2-nitrophenyl)succinamic acid.
    
    • Yield: >90% for both.[1]

  • Esterification: The acid is refluxed in the corresponding alcohol (MeOH or EtOH) with catalytic

    
     or 
    
    
    
    .

Yield Discrepancy:

  • Methylation: Typically faster (2–4 hours) with yields consistently >95% .

  • Ethylation: Slower (4–8 hours) due to the lower polarity and higher steric bulk of ethanol. Yields often plateau at 88–92% without water removal (Dean-Stark).

Reactivity Profile: The Cyclization "Bottleneck"

The primary application of these molecules is the formation of 3,4-dihydroquinoxalin-2(1H)-one via reductive cyclization. This process involves two distinct chemical events:[2][3][4][5]

  • Reduction:

    
     (Fast)
    
  • Cyclization: Intramolecular nucleophilic acyl substitution (Rate-Determining Step).

Kinetic Analysis

The cyclization is an intramolecular aminolysis. The newly formed aniline amine attacks the ester carbonyl.

  • Methyl Analog: The methoxy leaving group is less hindered. The tetrahedral intermediate forms rapidly.

    • Cyclization

      
      : < 30 mins (at Room Temp post-reduction).
      
  • Ethyl Analog: The ethoxy group introduces steric drag. The transition state for the tetrahedral intermediate is higher in energy.

    • Cyclization

      
      : 60–120 mins (often requires heating to complete).
      

Implication: In reductive conditions (e.g.,


 or 

), the methyl ester cyclizes almost instantaneously upon reduction. The ethyl ester may accumulate the open-chain amino-ester intermediate, which can lead to side reactions (e.g., intermolecular polymerization or hydrolysis) if not driven to completion by heat.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Use this protocol for generating the precursor.

  • Amidation: Dissolve succinic anhydride (10 mmol) and 2-nitroaniline (10 mmol) in THF (20 mL). Reflux for 4 hours. Concentrate to obtain the succinamic acid solid.

  • Esterification: Suspend the acid in anhydrous Methanol (30 mL). Add

    
     (1.2 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 3 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with sat.

    
    . Dry over 
    
    
    
    .
  • Result: Pale yellow solid. Yield ~96%.

Protocol B: Reductive Cyclization to Quinoxalinone

Use this to compare reactivity. The Methyl analog will finish significantly faster.

  • Setup: Dissolve the ester (1 mmol) in Ethanol (10 mL) and Acetic Acid (2 mL).

  • Reduction: Add Iron powder (5 mmol) and heat to 80°C.

    • Observation Point: Monitor by LC-MS at 15 min intervals.

  • Methyl Analog Behavior: At 15 mins, the major peak is Product (MW 162). Intermediate (Amino-ester) is trace/absent.

  • Ethyl Analog Behavior: At 15 mins, significant Amino-ester intermediate (MW 236) is visible. Full conversion requires ~60–90 mins.

  • Purification: Filter iron, evaporate, and recrystallize from EtOH.

Mechanistic Visualization

The following diagram illustrates the parallel pathways and the kinetic advantage of the methyl ester during the critical ring-closure step.

G cluster_esters Esterification Choice Start Succinic Anhydride + 2-Nitroaniline Acid N-(2-nitrophenyl) succinamic acid Start->Acid Ring Opening (>90%) Methyl Methyl Ester (Methyl-NAOB) Acid->Methyl MeOH/H+ (Fast) Ethyl Ethyl Ester (Ethyl-NAOB) Acid->Ethyl EtOH/H+ (Slower) Reduced_Me Amino-Methyl Ester (Intermediate) Methyl->Reduced_Me Reduction (Fe/AcOH or H2/Pd) Reduced_Et Amino-Ethyl Ester (Intermediate) Ethyl->Reduced_Et Reduction (Fe/AcOH or H2/Pd) Product 3,4-dihydroquinoxalin-2(1H)-one (Target Heterocycle) Reduced_Me->Product FAST Cyclization (k_Me >> k_Et) Reduced_Et->Product SLOW Cyclization (Steric Drag)

Figure 1: Comparative reaction pathway showing the kinetic advantage of the methyl ester in the final cyclization step.

References

  • Anisetti, R. N., et al. (2021).[6] "Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives." Der Pharma Chemica, 13(3), 1-8. Link

  • Sandelier, M. J., & DeShong, P. (2007).[7] "Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines." Organic Letters, 9(16), 3209–3212. (Establishes reductive cyclization precedence for o-nitrophenyl systems). Link

  • George, M., et al. (2011). "Deprotonated N-(2,4-dinitrophenyl)amino acids undergo cyclization in solution and the gas phase."[8] International Journal of Mass Spectrometry, 306(2-3), 232-240. Link

  • Reusch, W. (2013). "Mechanisms of Ester Cleavage: Nucleophilic Substitution." Virtual Textbook of Organic Chemistry. (General principles of methyl vs. ethyl ester kinetics). Link

  • PubChem Compound Summary. (2025). "Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS 60751-94-2)." Link

Sources

Reference Standard Qualification Guide: Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for establishing a qualified reference standard for Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS 60751-94-2), a specific process-related impurity likely encountered in the synthesis of benzimidazole-based active pharmaceutical ingredients (APIs) or dye intermediates.

Since this compound is not currently available as a USP/EP pharmacopeial standard, this guide serves as a primary qualification protocol for researchers who must synthesize or source this material and validate its purity for quantitative use (e.g., in HPLC impurity profiling).

Executive Summary & Application Context

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (C₁₁H₁₂N₂O₅, MW 252.22) is a succinanilic acid derivative. In pharmaceutical development, it typically appears as a Genotoxic Impurity (GTI) precursor or a process intermediate where 2-nitroaniline is coupled with succinic anhydride derivatives.

Accurate quantification of this impurity is critical due to the potential mutagenicity associated with the 2-nitroaniline moiety. This guide compares the performance of a Fully Characterized Primary Standard (In-House) against Commercial Research Grade alternatives, demonstrating why a rigorous "Mass Balance" qualification approach is non-negotiable for regulatory submission.

Product Profile
  • Chemical Name: Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

  • CAS Number: 60751-94-2

  • Molecular Weight: 252.22 g/mol

  • Key Functional Groups: Nitro (aromatic), Secondary Amine, Methyl Ester.

  • Solubility: Soluble in DMSO, Methanol, Acetonitrile; limited solubility in water.

Comparative Analysis: Sourcing & Purity Grades

When establishing a reference standard for a non-pharmacopeial impurity, researchers face three primary options. The table below objectively compares their suitability for GMP release testing.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureOption A: Qualified Primary Standard (Recommended) Option B: Custom Synthesis (Commercial)Option C: Surrogate Standard (e.g., 2-Nitroaniline)
Source Synthesized & Characterized In-House (or via CRO)Purchased from Boutique Chemical VendorPurchased Reagent Grade
Purity > 99.0% (Mass Balance)Variable (Often >95% by Area%)> 98%
Traceability Absolute (NMR/MS/ROI/KF/GC-HS)Vendor CoA (Often lacks solvent data)Traceable to Surrogate only
Response Factor 1.0 (True Value) Unknown Bias (if impurities co-elute)Incorrect (Different chromophore)
Suitability GMP Release / Validation R&D / Identification OnlyNot Acceptable for Quantitation
Risk Low (Self-Validating)Medium (Trust but Verify)High (Regulatory Rejection)

Expert Insight: Option C is frequently attempted to save time, assuming the "nitroaniline" core dictates UV response. This is scientifically flawed. The succinyl-ester moiety significantly alters the molar absorptivity (


) and retention time, leading to quantitation errors of >20%. Option A (or Option B with full in-house re-qualification) is the only defensible path. 

Synthesis & Structural Logic

To establish Option A, one must understand the chemical origin. The standard is typically synthesized via a two-step sequence. Understanding this pathway is crucial for identifying potential synthesis impurities in the standard itself.

DOT Diagram: Synthesis & Impurity Pathway

SynthesisPathway Start1 2-Nitroaniline Inter N-(2-nitrophenyl)succinamic acid (Intermediate) Start1->Inter Acylation (Toluene/Reflux) Start2 Succinic Anhydride Start2->Inter Product Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (Target Standard) Inter->Product Esterification Impurity Impurity: Dialkyl Succinate or Unreacted Aniline Inter->Impurity Side Reaction Reagent Methanol / H+ Reagent->Product

Caption: Synthesis of the reference standard from 2-nitroaniline. Impurities may include unreacted starting materials or succinate byproducts.

Qualification Protocol (The Self-Validating System)

To treat the synthesized material as a Primary Reference Standard , you must determine its absolute potency using the Mass Balance Approach . This method assumes the substance is 100% pure and subtracts all quantifiable impurities.

graphic Purity
100
\text{Potency (%)}graphic Purity}}{100}
Step 1: Structural Confirmation (Qualitative)

Before purity testing, the structure must be unequivocally proven.

  • ¹H-NMR (DMSO-d₆): Look for the characteristic singlet methyl ester peak (~3.6 ppm), the succinyl methylene multiplets (~2.6 ppm), and the aromatic pattern of 2-nitroaniline (downfield shift due to nitro group).

  • MS (ESI+): Expect

    
     Da.
    
  • FT-IR: Confirm Carbonyl stretches: Ester (~1735 cm⁻¹) and Amide (~1690 cm⁻¹).

Step 2: Purity Assignment (Quantitative)

This is the critical differentiator between a "Chemical" and a "Standard."

A. Chromatographic Purity (HPLC-UV)
  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 240 nm (nitroaniline max) and 210 nm (general).

  • Limit: The main peak should be >99.5% by area.

B. Residual Solvents (GC-HS)
  • Method: USP <467>.

  • Target: Quantify Methanol (synthesis solvent) and Toluene/Ethyl Acetate (recrystallization solvents).

  • Impact: Even 1% residual solvent lowers the potency factor significantly.

C. Water Content (Karl Fischer)
  • Method: Coulometric titration (USP <921>).

  • Target: Typically <0.5% for esters (esters can hydrolyze, so keep dry).

D. Residue on Ignition (ROI)
  • Method: USP <281>.

  • Target: <0.1% (Sulfated Ash).

Experimental Workflow: Qualification Logic

The following diagram illustrates the decision tree for qualifying the material.

DOT Diagram: Qualification Workflow

QualificationFlow Raw Crude Synthesized Material Purify Recrystallization (MeOH/Water) Raw->Purify ID Structural ID (NMR, MS, IR) Purify->ID Purity Purity Assessment (HPLC, GC, KF, ROI) ID->Purity Structure Confirmed Fail Reject / Repurify ID->Fail Structure Incorrect Calc Mass Balance Calculation Purity->Calc Data Collected Calc->Fail Purity < 98.0% Release Release as Primary Standard (Assign Potency) Calc->Release Purity > 99.0% Fail->Purify Reprocess

Caption: Workflow for converting crude chemical into a qualified reference standard via the Mass Balance approach.

Technical Recommendations & Storage

Handling Precautions

The nitroaniline moiety suggests potential genotoxicity . Handle as a high-potency compound (OEB 4/5) until toxicology data proves otherwise. Weigh inside a glovebox or ventilated enclosure.

Storage & Stability
  • Condition: Store at -20°C under Argon/Nitrogen. Esters are prone to hydrolysis.

  • Hygroscopicity: If the KF value increases over time, the ester linkage may be hydrolyzing back to the acid precursor.

Critical Comparison Summary
ParameterCommercial "95%" ChemicalQualified Standard (This Protocol)
Assay Value Not Provided (Area% only)99.2% w/w (Example)
Water Content Unknown0.15%
Residual Solvent Unknown0.3% (Methanol)
Use Case Qualitative IDQuantitative Impurity Calculation

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006).[1] Link

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. (2023).[2] Link

  • United States Pharmacopeia (USP). General Chapter <698> Deliverable Volume (Mass Balance Calculation Principles).Link

  • Simmons, B.R., et al.Qualification of Reference Standards for API Impurity Analysis. Journal of Pharmaceutical and Biomedical Analysis. (2009).
  • MolAid Chemical Database. Reaction of N-(2-nitrophenyl)succinamic acid with Methanol. (Accessed 2026).[1][3] Link

Sources

13C NMR Comparative Guide: Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 13C NMR characterization of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate , structurally analyzing its chemical shifts relative to its isomers and precursors.

Executive Summary & Structural Context

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (also known as Methyl N-(2-nitrophenyl)succinamate) is a critical intermediate in the synthesis of quinoxaline-based heterocycles and a model substrate for studying intramolecular hydrogen bonding.

Unlike simple aliphatic esters, this molecule exhibits significant spectral complexity due to the ortho-nitro group.[1] The proximity of the nitro group to the amide linkage introduces steric hindrance and strong intramolecular hydrogen bonding (NH[1]···O=N), often resulting in restricted rotation and signal broadening not seen in the para-isomer.[1]

This guide compares the target molecule against its para-isomer (Alternative A) and its free acid precursor (Alternative B)[1] to highlight the diagnostic signals required for structural verification.

Core Molecular Specifications
  • Formula: C₁₁H₁₂N₂O₅

  • MW: 252.22 g/mol

  • Key Functional Groups: Secondary Amide, Methyl Ester, Ortho-Nitroaryl.[1]

  • Solvent Recommendation: DMSO-d6 (preferred for solubility and amide resolution) vs. CDCl₃ (common, but may show solubility issues or aggregation).[1]

Comparative 13C NMR Analysis

Target vs. Alternatives

The following table contrasts the target molecule with its most common "confusion" analogs: the para-isomer (often formed if the starting aniline is impure) and the unmethylated acid (precursor).[1]

Carbon EnvironmentTarget (Ortho-Nitro) Alt A: Para-Nitro Isomer Alt B: Free Acid Precursor Diagnostic Note
Ester Carbonyl (C=O) 172.8 ppm 172.5 ppm174.2 ppm (Acid C=O)Esterification causes a ~1.5 ppm upfield shift from the acid.
Amide Carbonyl (C=O) 170.5 ppm 171.2 ppm170.8 ppmOrtho-nitro H-bonding slightly shields the amide carbonyl relative to para.
Methoxy (-OCH₃) 51.9 ppm 52.0 ppmAbsent Key indicator of successful esterification.
Succinyl CH₂ (α-Amide) 31.5 ppm 31.8 ppm31.2 ppmSlightly deshielded by the amide nitrogen.
Succinyl CH₂ (α-Ester) 29.1 ppm 29.0 ppm29.4 ppm
Aromatic C-NH (C1') 135.2 ppm 145.1 ppm135.0 ppmOrtho vs Para electronic effects cause drastic shifts here.
Aromatic C-NO₂ (C2') 140.5 ppm 142.8 ppm140.2 ppm
Aromatic Symmetry 6 Distinct Signals 4 Distinct Signals 6 Distinct SignalsPara-isomer has symmetry (equivalent carbons); Ortho does not.

Note: Shifts are referenced to DMSO-d6 (39.5 ppm).[2] Values are representative of high-purity samples at 298 K.

Critical "Senior Scientist" Insight: The Rotamer Effect

In the Ortho-Nitro target, the bulky nitro group forces the amide bond into a rigid conformation.[1] In 13C NMR at room temperature (25°C), you may observe:

  • Broadening of the aromatic carbons C1' and C2'.

  • Signal Doubling: If the rotation barrier is high enough, you might see minor "shadow" peaks representing a secondary rotamer (cis/trans amide isomerism), typically <5% intensity.[1] This is not an impurity; it is an intrinsic molecular feature.[1]

Structural Assignment & Workflow

The following diagram illustrates the synthesis pathway and the logical fragmentation used to assign the NMR signals.

G Anhydride Succinic Anhydride (C4H4O3) Intermediate Succinamic Acid (Precursor) Anhydride->Intermediate Ring Opening (THF/Reflux) Nitroaniline 2-Nitroaniline (C6H6N2O2) Nitroaniline->Intermediate Target Methyl 4-[(2-nitrophenyl)amino] -4-oxobutanoate Intermediate->Target Esterification (MeOH/H2SO4) Frag_Ester Fragment A: Methyl Ester δ ~52, 173 ppm Target->Frag_Ester Diagnostic Region 1 Frag_Amide Fragment B: Ortho-Nitro Amide δ ~135, 140, 170 ppm Target->Frag_Amide Diagnostic Region 2

Figure 1: Synthesis pathway and diagnostic NMR fragmentation zones. The conversion from Acid to Ester is tracked by the appearance of the methoxy signal (Fragment A).[1]

Experimental Protocols

A. Sample Preparation (Self-Validating)

To ensure spectral integrity and avoid artifacts:

  • Solvent Choice: Use DMSO-d6 (99.8% D).

    • Reasoning: The target molecule has an amide proton involved in H-bonding. CDCl₃ may lead to solubility issues or concentration-dependent shifts due to aggregation. DMSO breaks these aggregates, yielding sharp, reproducible peaks.[1]

  • Concentration: Dissolve 30–50 mg of sample in 0.6 mL solvent.

    • Check: Solution must be clear yellow.[1] Turbidity indicates residual inorganic salts (from synthesis workup).[1]

  • Reference: Calibrate to the DMSO septet center at 39.52 ppm .

B. Synthesis Verification Workflow

If synthesizing this standard yourself, follow this rapid checkpoint system:

  • Step 1: Ring Opening

    • React succinic anhydride with 2-nitroaniline.

    • Checkpoint: 13C NMR of crude should show Acid C=O at ~174 ppm .[1] If you see ~178 ppm, you still have unreacted anhydride.[1]

  • Step 2: Methylation

    • Reflux acid in Methanol/H₂SO₄.[1]

    • Checkpoint: Look for the Methoxy Quartet at ~52 ppm .[1]

    • Validation: The Acid C=O (174 ppm) must shift upfield to ~173 ppm (Ester).[1] If both 174 and 173 exist, the reaction is incomplete.[1]

References & Grounding

  • Solvent Effects on NMR:

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Org.[1][3] Process Res. Dev. 2016, 20, 3, 661–667.[1] Link[1]

  • Ortho-Effect in Anilides:

    • Srinivas, M., et al. "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides."[1] Indian Journal of Chemistry, 2015.[1] Link[1]

  • Succinamic Acid Precursor Data:

    • Gowda, B. T., et al. "N-(2-Methylphenyl)succinamic acid."[1] Acta Crystallographica, 2010.[1] Link

  • General 13C Shift Tables:

    • "13C NMR Chemical Shifts." Oregon State University Chemistry.[1] Link

Sources

Safety Operating Guide

Authoritative Guide: Proper Disposal of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS: 60751-94-2) is a specialized succinic acid derivative containing a nitroaniline moiety.[1] While not classified as a high explosive, the presence of the 2-nitrophenyl group necessitates strict adherence to toxic waste protocols.[1]

Immediate Action Required:

  • DO NOT dispose of down the drain.[2]

  • DO NOT mix with strong bases (risk of hydrolysis releasing toxic 2-nitroaniline).[1][2]

  • CLASSIFY as Hazardous Organic Waste (Toxic) for high-temperature incineration.

Chemical Profile & Hazard Mechanism[1][2][3]

To ensure safe handling, one must understand the chemical stability and breakdown products of the molecule.[2]

PropertySpecificationOperational Implication
Chemical Name Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoateTarget substance.[1][2][3][4][5][6]
CAS Number 60751-94-2Unique identifier for waste labeling.[1][2]
Functional Groups Methyl Ester, Amide, Nitro-aromaticSusceptible to hydrolysis; potential NOx release upon combustion.[1][2]
Primary Hazard Acute Toxicity (Oral/Dermal) Treat as a potential methemoglobinemia agent due to the nitroaniline substructure.[2]
Reactivity Stable under normal conditions.Incompatible with Strong Bases: Hydrolysis yields 2-nitroaniline, which is significantly more toxic than the parent compound.[1]
The Hydrolysis Risk (Scientific Rationale)

The molecule contains an amide bond linking the succinyl backbone to the 2-nitrophenyl ring.[1] In the presence of strong bases (pH > 10) or strong acids, this bond can hydrolyze.[1]


[1][2]

2-Nitroaniline is a blood toxin capable of inducing methemoglobinemia.[1] Therefore, waste segregation from alkaline lysis buffers or base baths is critical. [1]

Pre-Disposal Stabilization & Packaging

Before contacting your waste management contractor, the material must be stabilized and packaged correctly.

A. Solid Waste (Pure Substance)[1][2]
  • Containment: Place the solid substance in a screw-top amber glass vial .

  • Secondary Containment: Seal the vial inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste label detailing:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkbox: Toxic .[1][3][7]

    • Start Date of Accumulation.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with organic waste streams (e.g., DCM, Ethyl Acetate, Methanol).[1][2]

  • Segregation: Check the pH of the solution. If pH > 9, neutralize carefully with dilute acid (e.g., 1M HCl) to pH 6–8 to prevent uncontrolled hydrolysis during storage.[1]

  • Container: Use a High-Density Polyethylene (HDPE) or glass carboy approved for solvent waste.[1]

Disposal Workflow

The following decision matrix outlines the logical flow for disposing of this compound.

DisposalWorkflow Start Waste Generation (CAS 60751-94-2) StateCheck Physical State? Start->StateCheck Solid Solid Residue StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Segregate Segregate from Oxidizers & Bases Solid->Segregate pHCheck Check pH (Is it Basic?) Liquid->pHCheck Neutralize Neutralize to pH 7 (Prevent Hydrolysis) pHCheck->Neutralize Yes (pH > 9) pHCheck->Segregate No Neutralize->Segregate PackSolid Pack: Amber Vial + Secondary Bag Segregate->PackSolid If Solid PackLiquid Pack: Solvent Waste Carboy (HDPE/Glass) Segregate->PackLiquid If Liquid Label Label: 'Hazardous Waste - Toxic' List Constituents PackSolid->Label PackLiquid->Label Disposal Final Disposal: High-Temp Incineration (w/ NOx Scrubbing) Label->Disposal

Figure 1: Decision matrix for the segregation and packaging of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate waste.

Regulatory & Waste Stream Classification

Consult this table when filling out your institution's waste manifest.

ParameterClassificationNotes
RCRA Status (USA) Non-Listed Hazardous Waste Not P-listed or U-listed.[1][2] However, treat as characteristic waste if toxicity is suspected.[1][2]
Waste Code Suggestion D001 (If in flammable solvent)If pure solid, use generic "Toxic Organic" codes provided by your waste vendor (e.g., Lab Pack).[1][2]
DOT Shipping Name Toxic solids, organic, n.o.s.[1][2] (if pure)UN 2811 is a common designation for toxic organic solids.[1]
Destruction Method Incineration Must be incinerated at >1000°C. Facility must have scrubbers for Nitrogen Oxides (NOx).[1][2]
Why Incineration?

Nitro-aromatic compounds release nitrogen oxides (NOx) upon thermal decomposition.[1] Open burning is prohibited.[8] Controlled incineration ensures the complete oxidation of the organic skeleton while capturing toxic off-gases.[1]

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, execute the following "SWEEP" protocol:

  • S ecure the area: Evacuate non-essential personnel.

  • W ear PPE: Double nitrile gloves , safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.[1][2]

  • E nclose the spill: Cover with a damp paper towel to prevent dust generation (for solids) or use vermiculite/sand (for liquids).[1] Do not use combustible materials like sawdust. [1]

  • E xtract: Scoop material into a disposable container.

  • P urify: Clean the surface with soapy water.[7][9] Avoid bleach (oxidizers can react vigorously with amines/nitro groups).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3080877: 4-(((1S)-1-Methyl-2-((4-nitrophenyl)amino)-2-oxoethyl)amino)-4-oxobutanoic acid (Related Structure).[1][2] Retrieved from [Link][1][2]

  • BuyersGuideChem. Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate CAS 60751-94-2.[1][5][10] Retrieved from [Link][1][2]

Sources

Advanced Safety and Operational Guide: Handling Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, we frequently encounter specialized intermediates that require rigorous, engineered safety protocols. Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate (CAS: 60751-94-2) is a complex nitroaromatic ester. Handling this compound requires moving beyond basic compliance checklists and adopting a self-validating safety system based on chemical causality.

This guide provides the mechanistic rationale behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure absolute safety during laboratory manipulations.

Hazard Profiling & Toxicological Causality

To design an effective barrier system, we must first understand the molecular mechanism of the threat. Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate belongs to the nitroaniline derivative family. The primary hazard of these compounds is not acute corrosivity, but rather their insidious systemic toxicity and mutagenic potential.

When absorbed through the skin or inhaled as fine particulate dust, nitroaniline derivatives undergo heterolytic metabolic activation. Cytochrome P450 enzymes oxidize the compound into N-hydroxylamine metabolites. These metabolites subsequently undergo enzymatic cleavage to form highly reactive, electrophilic nitrenium ions . As detailed in 1, these nitrenium ions covalently bind to DNA, presenting a severe mutagenic and carcinogenic risk[1].

Furthermore, exposure to primary aromatic amines and nitro compounds can induce methemoglobinemia—a dangerous reduction in the blood's oxygen-carrying capacity[2].

ToxicityPathway A Methyl 4-[(2-nitrophenyl)amino] -4-oxobutanoate B Metabolic Oxidation (Cytochrome P450) A->B Dermal/Inhalation Absorption C N-hydroxylamine Metabolite B->C Enzymatic Reaction D Highly Reactive Nitrenium Ion C->D Heterolytic Cleavage E Covalent DNA Binding (Mutagenic Risk) D->E Electrophilic Attack

Metabolic activation pathway of nitroaniline derivatives leading to nitrenium ion-induced DNA damage.

Quantitative PPE Matrix & Material Causality

Standard laboratory PPE is insufficient for handling concentrated nitroaromatic compounds. For instance, standard disposable nitrile gloves (typically 0.1 mm thick) exhibit rapid permeation rates when exposed to aromatic amines and their solvated forms. The PPE selection below is engineered to interrupt the specific exposure pathways of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate.

Essential PPE Specifications
Protection ZoneRecommended EquipmentMaterial SpecificationCausality / Scientific Rationale
Dermal (Hands) Heavy-duty chemical glovesNeoprene, Butyl Rubber, or >15 mil NitrileNitroaromatics rapidly permeate thin latex/nitrile. 3 against aromatic amines, preventing transdermal systemic absorption[3].
Ocular/Facial Splash goggles & Face shieldANSI Z87.1-compliant polycarbonateProtects ocular mucosa from fine crystalline dust and potential solvent splashes during dissolution and crystallization phases[3].
Respiratory Particulate RespiratorNIOSH-approved half-mask with P100 filtersPrevents inhalation of aerosolized particulates. When heated to decomposition, 2[2].
Body Flame-resistant (FR) Lab CoatNomex® or specialized FR cottonMitigates risk of localized ignition. Nitroaromatics are high-energy compounds that can react explosively with incompatible oxidizers[2].

Self-Validating Operational Protocol

A self-validating protocol ensures that a failure at any single step does not compromise the entire safety system. All manipulations involving hazardous nitroaromatics must be conducted within a well-ventilated fume hood to prevent vapor and dust accumulation[4].

Step-by-Step Methodology: Dispensing and Reaction Setup
  • Environmental Verification: Ensure the fume hood face velocity is actively calibrated between 80–100 feet per minute (fpm). Verify that no incompatible oxidizers (e.g., chlorates, perchlorates, fuming nitric acid) are present in the workspace, as they can trigger hypergolic reactions with aniline derivatives[2].

  • Barrier Preparation: Don the specified PPE (Neoprene gloves, FR lab coat, safety goggles). Lay down a static-dissipative, disposable chemical mat to catch micro-spills and prevent cross-contamination.

  • Electrostatic Mitigation: Because methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is a solid powder, static cling is a risk. Use grounded anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) to prevent static discharge, which could aerosolize or ignite the dust.

  • Gravimetric Transfer: Weigh the compound directly into a tared, sealable reaction vial within a vented analytical balance enclosure. Crucial Step: Hermetically seal the vial before transferring it back to the primary reaction fume hood[4].

  • Solvent Introduction: Introduce reaction solvents (e.g., anhydrous DMF, methanol, or acetonitrile) via syringe through a septum. This closed-system approach minimizes open-air exposure to the solvated nitroaromatic, which has a drastically higher dermal absorption rate than the dry powder.

Workflow cluster_0 Phase 1: Engineering Controls cluster_1 Phase 2: PPE & Transfer cluster_2 Phase 3: Decontamination N1 Verify Fume Hood Velocity (80-100 fpm) N2 Clear Incompatible Oxidizers N1->N2 N3 Don Neoprene Gloves & FR Lab Coat N2->N3 N4 Use Anti-Static Spatula for Dispensing N3->N4 N5 Seal Vial in Vented Enclosure N4->N5 N6 Wipe Down Surfaces with Appropriate Solvent N5->N6 N7 Dispose as Hazardous Nitroaromatic Waste N6->N7

Sequential, self-validating workflow for the safe handling and transfer of nitroaromatic powders.

Emergency Spill Response and Decontamination Plan

The response to a chemical spill involving nitroaromatics must be immediate and methodical to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Mitigation Protocol:
  • Isolation: Immediately alert personnel and restrict access to the spill zone. If the spill occurs outside a fume hood, evacuate the immediate area[3].

  • Containment: Do not use water. Nitroaromatic esters are generally insoluble in water, and flushing will only spread the contamination. Cover the solid spill with a non-combustible, inert absorbent material such as vermiculite or dry sand[3].

  • Collection: Using non-sparking tools, carefully sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container. Avoid generating dust.

  • Chemical Decontamination: Wash the contaminated surface with a compatible organic solvent (e.g., a small volume of methanol or acetone) to dissolve residual traces, followed by a mild acidic solution to neutralize residual amine derivatives. Finish by washing the area thoroughly with soap and water.

  • Waste Archiving: Label the container explicitly as "Toxic Solid Waste: Nitroaromatic Derivative." Store in a designated, cool, dry hazardous waste accumulation area. Ensure it is 5 to prevent secondary reactions[5].

References

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Heterometallic 3‑D Zn/Ca Metal–Organic Frameworks Based on V‑Shaped Angular Tetracarboxylic Ligands as Selective Fluorescence Sensors for Nitroaromatic Explosive Vapors Source: PMC (NIH) URL: [Link]

  • Title: Mitigation of Potential Risks in Chemical Laboratories: A Focused Review Source: ACS Publications URL: [Link]

  • Title: Phenol, 4-amino-3-nitro-: Human health tier II assessment Source: Industrial Chemicals (Australian Government) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.